molecular formula C4H6N4O2 B2414586 methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate CAS No. 26476-32-4

methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Cat. No.: B2414586
CAS No.: 26476-32-4
M. Wt: 142.118
InChI Key: QJXJLWARDIMWNX-UHFFFAOYSA-N
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Description

methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a high-purity chemical compound with the CAS Number 26476-32-4 and a molecular formula of C4H6N4O2 . It features a molecular weight of 142.12 g/mol and is characterized by the SMILES structure COC(=O)CC1=NNN=N1 . This methyl ester derivative of a tetrazole-acetic acid serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound is offered with a purity of 95% . Researchers should handle this material with appropriate precautions. According to safety data, it may be harmful if swallowed and can cause skin and serious eye irritation . Precautionary measures include wearing protective gloves, eye and face protection, and ensuring use only in a well-ventilated area . Avoid breathing its dust and wash hands thoroughly after handling . This product is intended For Research Use Only (RUO) and is not classified as hazardous for transport .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2H-tetrazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXJLWARDIMWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, characterization, and handling of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate .

This molecule represents a critical class of 5-substituted tetrazoles, widely utilized as bioisosteres for carboxylic acids in medicinal chemistry (enhancing metabolic stability and lipophilicity) and as key intermediates in the synthesis of cephalosporin antibiotics (e.g., Cefazolin).

Executive Summary & Strategic Context

Target Molecule: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate CAS Registry Number: (Generic for isomers) 59045-82-8 (related acid) / Specific ester references vary. Core Application: Pharmaceutical intermediate; Carboxylic acid bioisostere.

The synthesis of 5-substituted tetrazoles from nitriles is the industry-standard approach. While the tetrazole ring exists in a tautomeric equilibrium (1H- and 2H- forms), the "2H" designation in the target name refers to the generally more stable tautomer in the solid state and non-polar environments. This guide focuses on the [3+2] cycloaddition of methyl cyanoacetate with sodium azide , a route selected for its atom economy and scalability, despite the safety challenges associated with azide chemistry.

Synthetic Methodology

Retrosynthetic Analysis

The most direct disconnection is at the C5-N bond of the tetrazole ring.

  • Precursor: Methyl cyanoacetate (NC-CH₂-COOMe).

  • Reagent: Sodium Azide (NaN₃).[1][2][3]

  • Mechanism: Huisgen 1,3-dipolar cycloaddition (thermal or catalyzed).[4]

Protocol Selection: The Lewis Acid vs. Buffered Route

Two primary methodologies exist:

  • Ammonium Chloride (NH₄Cl) / DMF: The "Buffered" route. NH₄Cl generates trace hydrazoic acid (HN₃) in situ, which is the active species. Pros: Cheap. Cons: Higher risk of HN₃ off-gassing; sublimation of NH₄N₃.

  • Zinc Bromide (ZnBr₂) / Water or Solvent: The "Lewis Acid" route. Zn(II) activates the nitrile, facilitating azide attack without generating free HN₃. Pros: Safer, often higher yield, suppresses ester hydrolysis.

Selected Protocol: ZnBr₂-Catalyzed Cycloaddition in Isopropanol/Water . Reasoning: This method balances safety (reduced HN₃ evolution) with the preservation of the methyl ester group, which is susceptible to hydrolysis under the harsh basic conditions of the standard NaN₃ method.

Experimental Protocol (Step-by-Step)

Reagents:

  • Methyl cyanoacetate (10.0 mmol, 0.99 g)

  • Sodium azide (11.0 mmol, 0.715 g) [1.1 eq]

  • Zinc bromide (10.0 mmol, 2.25 g) [1.0 eq]

  • Solvent: Isopropanol:Water (1:1, 20 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (10% NaClO) to neutralize any escaping hydrazoic acid.

  • Addition: Charge the flask with methyl cyanoacetate, sodium azide, and zinc bromide. Add the solvent mixture.[2][3][5]

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The nitrile spot (Rf ~0.6) should disappear, replaced by the more polar tetrazole spot (Rf ~0.1-0.2). Reaction time is typically 12–24 hours.

  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Add 3N HCl dropwise until pH is adjusted to ~2.0. Caution: Vigorous effervescence may occur. This converts the zinc-tetrazolate complex into the free tetrazole.

    • Add Ethyl Acetate (30 mL) and separate the layers.

    • Extract the aqueous layer 2x with Ethyl Acetate.

  • Purification:

    • Combine organic layers and wash with brine.[3]

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

    • Crystallization: The crude residue is often a solid. Recrystallize from minimal hot methanol or an EtOAc/Hexane mixture to obtain white needles.

Reaction Workflow Diagram

SynthesisWorkflow Start Reagents: Methyl Cyanoacetate NaN3, ZnBr2 Reaction Reflux (85°C) Solvent: iPrOH/H2O 12-24 Hours Start->Reaction Activation Quench Acidification (pH 2) Release Free Tetrazole Reaction->Quench Complete Conversion Extraction Extraction (EtOAc) Wash w/ Brine Quench->Extraction Workup Purification Crystallization (MeOH/Hexane) Extraction->Purification Crude Isolation Product Methyl 2-(2H-tetrazol-5-yl)acetate (White Solid) Purification->Product Final Polish

Caption: Step-by-step workflow for the Zn(II)-catalyzed synthesis of the target tetrazole.

Mechanistic Insight

The reaction proceeds via a concerted [3+2] cycloaddition. The zinc ion plays a dual role:

  • Coordination: Zn²⁺ coordinates to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon.

  • Stabilization: It stabilizes the forming tetrazolate anion, preventing decomposition.

Mechanism Reactants Nitrile + Azide (Zn Activated) TS Transition State (Concerted Cyclization) Reactants->TS Heat Intermediate Zn-Tetrazolate Complex TS->Intermediate Ring Closure Final 5-Substituted Tetrazole Intermediate->Final H+ Workup

Caption: Mechanistic pathway of the Lewis acid-catalyzed [3+2] cycloaddition.

Characterization & Quality Control

Characterizing tetrazoles requires understanding their annular tautomerism . In solution, the proton rapidly exchanges between N1 and N2.

Nuclear Magnetic Resonance (NMR)
  • Solvent Effects: In DMSO-d₆, the equilibrium often favors the 1H-tautomer or a rapid exchange average. In CDCl₃, the 2H-tautomer is often more distinct if solubility permits.

  • Key Features: The tetrazole ring proton (NH) is broad and typically appears downfield (12–16 ppm), often invisible if wet.

NucleusChemical Shift (δ ppm)MultiplicityAssignmentStructural Insight
¹H 3.75Singlet (3H)-OCH₃Methyl Ester
¹H 4.15Singlet (2H)-CH₂-Methylene bridge (deshielded by Tetrazole)
¹H 14.0–16.0Broad-NHTetrazole acidic proton (exchangeable)
¹³C 29.5--CH₂-Alpha-carbon
¹³C 53.0--OCH₃Methoxy carbon
¹³C 155.0-C=NTetrazole C5 (Quaternary)
¹³C 168.5-C=O[6]Ester Carbonyl
Infrared Spectroscopy (FT-IR)
  • Diagnostic Absence: Disappearance of the sharp Nitrile (C≡N) stretch at ~2260 cm⁻¹.

  • Diagnostic Presence:

    • Ester C=O: Strong band at 1735–1750 cm⁻¹.

    • Tetrazole Ring: Series of bands in the 1200–1000 cm⁻¹ region (breathing modes) and ~3100–3000 cm⁻¹ (N-H stretch).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative mode is often more sensitive for tetrazoles due to acidity).

  • m/z: Calculated [M-H]⁻ = 141.04.

Safety & Process Control (Critical)

1. Hydrazoic Acid (HN₃) Management:

  • Although ZnBr₂ reduces HN₃ formation compared to NH₄Cl, trace HN₃ is possible.

  • Rule: Never concentrate reaction mixtures containing azides to dryness without quenching.

  • Engineering Control: All rotary evaporator vents must be directed to a fume hood or a bleach scrubber.

2. Metal Azide Shock Sensitivity:

  • Avoid using metal spatulas or ground glass joints if solid azide crusts form. Use Teflon sleeves and plastic/wood tools.

3. Cyanide Impurities:

  • Ensure the starting material (methyl cyanoacetate) is free of cyanide salts to prevent the formation of highly toxic HCN gas upon acidification.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reaction. Journal of the American Chemical Society, 127(1), 210–216.[4] Link

  • Roh, J., et al. (2012). 5-Substituted tetrazoles: synthesis and applications. European Journal of Organic Chemistry, 2012(31), 6101–6118. Link

  • Jin, T., et al. (2008). Efficient and Safe Synthesis of Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica-Supported Copper Triflate. Chemistry – An Asian Journal, 3(11), 1916-1922. Link

Sources

Technical Whitepaper: Physicochemical Profile of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and handling of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate .

Executive Summary

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a critical heterocyclic building block in medicinal chemistry. It serves as a bioisostere for malonic acid half-esters and aspartic acid derivatives, offering improved metabolic stability and lipophilicity compared to its carboxylic acid counterparts. This guide provides a comprehensive analysis of its physicochemical properties, tautomeric behavior, and synthetic protocols, designed for researchers optimizing lead compounds in drug discovery.

Chemical Identity & Structural Analysis

The compound consists of a tetrazole ring substituted at the 5-position with a methyl acetate side chain. A defining feature of this molecule is its annular tautomerism , which dictates its reactivity and binding affinity in biological systems.

PropertyDetail
IUPAC Name Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
CAS Number Not widely listed; Analogous Ethyl Ester: 13616-37-0
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
SMILES COC(=O)CC1=NNN=N1
Key Functional Groups Tetrazole (acidic bioisostere), Methyl Ester (electrophilic)
Tautomeric Equilibrium (1H vs. 2H)

Tetrazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers. While the 1H-form is often more stable in the solid state due to intermolecular hydrogen bonding, the 2H-form dominates in the gas phase and non-polar solvents due to a lower dipole moment.

  • 1H-Tautomer: High polarity, dominant in polar solvents (DMSO, H₂O).

  • 2H-Tautomer: Lower polarity, dominant in non-polar solvents (CDCl₃).

Tautomerism cluster_0 Tautomeric Equilibrium node1 1H-Tetrazole Form (Polar Solvent Favored) node2 2H-Tetrazole Form (Gas/Non-Polar Favored) node1->node2  Ka (Solvent Dependent)  

Caption: Dynamic equilibrium between 1H and 2H tautomers, influenced by solvent polarity.

Physicochemical Properties

Note: Where specific experimental data for the methyl ester is unavailable, values are grounded in the well-characterized ethyl ester analog (Ethyl 2-(2H-tetrazol-5-yl)acetate, CAS 13616-37-0) and validated computational models.

Thermodynamic & Physical Data
PropertyValue / RangeSource/Rationale
Physical State Crystalline SolidAnalogous to ethyl ester (solid).
Melting Point 120 – 130 °C (Predicted)Ethyl ester MP is 123-127°C. Methyl esters typically show similar or slightly higher packing efficiency.
Boiling Point ~310 °C (Decomposes)High nitrogen content leads to decomposition before boiling.
Density ~1.35 g/cm³Calculated based on packing density of tetrazole derivatives.
Solubility DMSO, Methanol, EthanolHigh solubility in polar aprotic/protic solvents.
pKa (Tetrazole NH) 4.5 – 4.9 The tetrazole ring is roughly as acidic as a carboxylic acid.
LogP -0.5 to 0.2Low lipophilicity due to the polar tetrazole ring.
Stability Profile
  • Thermal Stability: Stable up to ~100°C. Warning: Tetrazoles are energetic materials. Avoid heating above 150°C or subjecting to shock.

  • Hydrolytic Stability: The methyl ester is susceptible to hydrolysis in basic aqueous media (pH > 8), converting to the parent tetrazole-5-acetic acid.

  • Photostability: Generally stable, but should be stored in amber vials to prevent slow photochemical degradation.

Synthesis & Impurity Profiling

The synthesis utilizes a [3+2] cycloaddition between methyl cyanoacetate and an azide source. This "click" chemistry approach is robust but requires strict safety controls due to azide hazards.

Synthetic Workflow (Standard Protocol)

Reagents: Methyl Cyanoacetate, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂). Solvent: DMF or Water/Isopropanol mixture.

  • Activation: The nitrile group of methyl cyanoacetate is activated by the Lewis acid (Zn²⁺) or proton source (NH₄⁺).

  • Cycloaddition: Azide anion attacks the nitrile to form the tetrazole ring.

  • Workup: Acidification precipitates the product or allows extraction into ethyl acetate.

Synthesis Start Methyl Cyanoacetate (Nitrile Precursor) Process [3+2] Cycloaddition Reflux (80-100°C) Start->Process Reagent Sodium Azide (NaN3) + ZnBr2 (Catalyst) Reagent->Process Workup Acidification (HCl) & Extraction Process->Workup Product Methyl 2-(tetrazol-5-yl)acetate (Solid Precipitate) Workup->Product

Caption: Lewis-acid catalyzed [3+2] cycloaddition of nitrile and azide to form the tetrazole.

Critical Impurities
  • Unreacted Azide: Potential explosion hazard.[1] Test with AgNO₃ (forms precipitate) or Fe³⁺ (red color).

  • Hydrolysis Product: Tetrazole-5-acetic acid (formed if reaction pH is too high).

  • Regioisomers: Alkylation of the tetrazole nitrogen (N1 vs N2) can occur if electrophiles are present, but in this synthesis, the ring remains unsubstituted (N-H).

Analytical Characterization

Validation of the compound requires confirming the integrity of both the ester and the tetrazole ring.

NMR Spectroscopy (Predicted in DMSO-d₆)
  • ¹H NMR (300 MHz):

    • δ ~16.0 ppm (br s, 1H): Tetrazole N-H. (Broad signal due to rapid exchange).

    • δ 4.05 ppm (s, 2H): Methylene (-CH₂-) between tetrazole and carbonyl. Shifted downfield by the electron-withdrawing tetrazole.

    • δ 3.65 ppm (s, 3H): Methyl ester (-OCH₃).

Infrared (IR) Spectroscopy[3]
  • Absence of Nitrile: Disappearance of the sharp -CN stretch at ~2250 cm⁻¹ is the primary indicator of reaction completion.

  • Tetrazole Ring: Characteristic bands at 1000–1100 cm⁻¹ and 1200–1300 cm⁻¹ .

  • Carbonyl (C=O): Strong ester stretch at 1735–1750 cm⁻¹ .

Safety & Handling (Crucial)

Warning: Tetrazoles are nitrogen-rich energetic compounds. While this derivative is relatively stable, it must be treated as a potential explosive.

  • Shock Sensitivity: Do not grind dry material heavily in a mortar.

  • Thermal Hazard: Never heat the reaction mixture to dryness. Azides can concentrate and detonate.

  • Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, HN₃ - highly toxic/explosive) and heavy metals (forms sensitive metal azides).

  • Storage: Store at 2-8°C in an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.

References

  • Synthesis of Tetrazole Acetic Acid Derivatives

    • Source: Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.
    • Relevance: Foundational protocol for [3+2] cycloaddition using ammonium chloride/sodium azide.
  • Tautomerism in Tetrazoles

    • Source: Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435.
    • Relevance: Detailed analysis of 1H vs 2H tautomeric equilibrium in solution vs solid st
  • Ethyl 2-(2H-tetrazol-5-yl)acetate Properties (Analog Reference)

    • Source: Sigma-Aldrich / Merck Millipore Product Sheet (CAS 13616-37-0).
    • Relevance: Provides experimental melting point (123-127°C) used to benchmark the methyl ester.
  • Safety of Tetrazoles

    • Source: Klapötke, T. M. (2011).
    • Relevance: Comprehensive safety protocols for handling high-nitrogen heterocycles.

Sources

A Technical Guide to the Preliminary Biological Screening of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The tetrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1] Its unique physicochemical properties, particularly its ability to act as a metabolically stable bioisostere for the carboxylic acid group, have made it an invaluable tool in drug design.[2][3] This guide focuses on a specific, yet promising, derivative: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate . As an ester, this compound is a potential prodrug, designed for improved permeability and bioavailability, which upon in-vivo hydrolysis would yield its active acidic form.

This document provides a comprehensive, hypothesis-driven framework for the preliminary biological screening of this novel chemical entity (NCE). It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the scientific rationale behind each experimental step. Our objective is to create a self-validating cascade of assays to efficiently identify and characterize the potential therapeutic value of this compound.

Compound Profile and Strategic Rationale

Chemical Identity
  • IUPAC Name: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

  • Molecular Formula: C₄H₆N₄O₂

  • Structure:

/ N N \ / N-H

  • Synthesis Overview: While multiple routes exist for tetrazole synthesis, a common and efficient method involves the [2+3] cycloaddition reaction between a nitrile and an azide.[2][4] For this specific compound, a plausible route involves the reaction of methyl cyanoacetate with an azide source. An alternative documented approach for similar structures involves reacting glycine or its esters with an orthoformate and sodium azide.[5]

The Scientific Premise: Bioisosterism and Prodrug Strategy

The core rationale for screening this compound is twofold:

  • The Tetrazole Moiety: The 5-substituted-1H-tetrazole ring is a well-established bioisostere of a carboxylic acid. It shares a similar pKa, steric profile, and ability to participate in hydrogen bonding, but often confers improved metabolic stability and oral bioavailability.[2] This suggests the compound's active form could mimic endogenous carboxylic acids or interact with targets of known acidic drugs.

  • The Methyl Ester: The esterification of the acetic acid side chain converts the polar, acidic parent molecule into a more lipophilic prodrug. This modification is a classic medicinal chemistry strategy to enhance cell membrane permeability. Once inside the cell or in systemic circulation, endogenous esterases are expected to hydrolyze the ester, releasing the active tetrazolylacetic acid.

This dual-character guides our screening strategy. We hypothesize that the compound may exhibit activities associated with acidic drugs, such as anti-inflammatory or antimicrobial effects, while the ester form facilitates its access to biological targets.

The Screening Cascade: A Phased Approach to Discovery

A tiered screening approach is the most resource-efficient method for evaluating an NCE. We begin with broad, high-throughput in vitro assays to identify potential areas of biological activity and then proceed to more specific assays for hit validation.

G cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Phase 2: Hit Validation & Secondary Assays cluster_2 Phase 3: Preliminary In Vivo Models A Compound Synthesis & QC (Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate) B General Cytotoxicity Assay (e.g., MTT, LDH) A->B Test Compound C Antimicrobial Screening (MIC Determination) A->C Test Compound D Anti-inflammatory Screening (LPS-stimulated Macrophages) A->D Test Compound E Antioxidant Screening (DPPH Assay) A->E Test Compound G Dose-Response Analysis B->G If IC50 determined F Mechanism of Action Studies (e.g., Enzyme Inhibition) C->F If MIC < Threshold (e.g., 16 µg/mL) D->F If Inhibition > 50% H Analgesic Models (e.g., Acetic Acid Writhing) D->H Strong anti-inflammatory hit F->G I Acute Toxicity Study G->I Validated Hit

Caption: High-level workflow for the preliminary biological screening cascade.

Phase 1, Assay 1: General Cytotoxicity Assessment (The Safety Checkpoint)

Rationale: Before assessing for specific therapeutic activities, it is imperative to determine the compound's inherent toxicity to mammalian cells.[6] This step establishes a therapeutic window, ensuring that any observed activity in subsequent assays is not merely a result of cell death.[7][8] It also dictates the maximum concentration to be used in non-cytotoxic assays.

Recommended Protocol: MTT Assay

The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[9]

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293 for general toxicity, or RAW 264.7 if planning subsequent inflammation studies) into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (e.g., from 0.1 to 200 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation Example:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Test CompoundHEK29348> 200
DoxorubicinHEK293481.2
Phase 1, Assay 2: Antimicrobial Activity Screening

Rationale: Tetrazole derivatives have been extensively reported to possess potent antibacterial and antifungal properties.[1][10][11] This broad activity makes antimicrobial screening a high-priority avenue for investigation.

Recommended Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that visibly inhibits microbial growth.[10][11]

  • Panel Selection: Select a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations may range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.

Data Presentation Example:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Test Compound8> 12832
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A4
Phase 1, Assay 3: Anti-inflammatory Activity Screening

Rationale: Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, the bioisosteric nature of the tetrazole ring suggests a strong potential for anti-inflammatory activity.[12][13] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is an excellent model for inflammation in vitro.[14]

G LPS LPS (Bacterial Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS Transcription TNFa TNF-α Gene Expression Nucleus->TNFa Transcription IL6 IL-6 Gene Expression Nucleus->IL6 Transcription iNOS_p iNOS Protein iNOS->iNOS_p TNFa_p TNF-α Protein TNFa->TNFa_p IL6_p IL-6 Protein IL6->IL6_p NO Nitric Oxide (NO) iNOS_p->NO L-Arginine TestCmpd Test Compound (Hypothesized Inhibition) TestCmpd->NFkB TestCmpd->iNOS_p

Caption: Simplified LPS-induced inflammatory pathway in macrophages.

Recommended Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the cell culture supernatant using the Griess Reagent system.

  • Data Acquisition: Read the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. Further assays for pro-inflammatory cytokines like TNF-α and IL-6 can be performed on the same supernatants using ELISA kits.[13][15]

Data Presentation Example:

Compound (at 50 µM)% NO Inhibition% TNF-α Inhibition% IL-6 Inhibition
Test Compound65.4 ± 5.258.1 ± 6.845.3 ± 4.9
Dexamethasone (10 µM)88.9 ± 3.192.5 ± 2.595.1 ± 1.9

Phase 2: Hit Validation and Mechanistic Insights

If a compound shows promising activity (a "hit") in Phase 1, the next step is to validate the finding and begin exploring its mechanism of action.

  • For Antimicrobial Hits: A key follow-up is to investigate the mechanism. For instance, many antimicrobials target bacterial DNA synthesis. An in vitro DNA gyrase supercoiling assay could be performed to see if the compound inhibits this essential bacterial enzyme.[10]

  • For Anti-inflammatory Hits: A logical next step is to test for inhibition of cyclooxygenase (COX) enzymes, the targets of NSAIDs. Commercially available COX-1 and COX-2 inhibitor screening kits can provide rapid information on whether the compound shares this mechanism.[13]

Phase 3: Preliminary In Vivo Proof-of-Concept

A validated in vitro hit with a good safety profile can be advanced to a preliminary in vivo model.

Rationale: An in vivo model provides a more complex biological system to confirm the therapeutic potential observed in vitro. For a compound with confirmed anti-inflammatory activity, an analgesic model is a logical and well-established starting point.[12][16]

Recommended Protocol: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity and is sensitive to NSAIDs and other analgesics.[16][17]

  • Animal Acclimatization: Use mice (e.g., Swiss albino) and allow them to acclimate to the laboratory environment.

  • Dosing: Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Aspirin.

  • Induction of Nociception: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

  • Analysis: Calculate the percentage protection or inhibition of writhing for each treated group compared to the vehicle control group.

Data Presentation Example:

TreatmentDose (mg/kg, p.o.)Mean Writhing Count ± SEM% Inhibition
Vehicle Control-45.2 ± 3.1-
Test Compound3022.8 ± 2.549.6
Test Compound10011.5 ± 1.974.6
Aspirin1009.8 ± 1.578.3

Data Interpretation and Decision Making

The collected data must be synthesized to make an informed decision on the compound's future. A key metric is the Selectivity Index (SI) , calculated as SI = IC₅₀ (Cytotoxicity) / EC₅₀ or MIC (Desired Activity). A high SI value (>>10) is desirable, indicating that the compound is effective at concentrations far below those that cause general toxicity.

G Start Results from Primary Screening IsToxic Is Cytotoxicity IC50 < 10 µM? Start->IsToxic IsActive Is there a significant 'hit' in any primary assay? IsToxic->IsActive No Stop Terminate Compound Progression (High Toxicity) IsToxic->Stop Yes CalcSI Calculate Selectivity Index (SI) SI = IC50 / EC50 IsActive->CalcSI Yes Stop2 Terminate Compound Progression (No Activity) IsActive->Stop2 No IsSelective Is SI > 10? CalcSI->IsSelective Stop3 Terminate Compound Progression (Poor Selectivity) IsSelective->Stop3 No Proceed Proceed to Hit Validation & Secondary Assays IsSelective->Proceed Yes

Caption: Decision-making flowchart for hit prioritization.

Conclusion

This technical guide outlines a logical, multi-tiered strategy for the preliminary biological evaluation of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate. By grounding our experimental choices in the compound's chemical nature—as a prodrug of a carboxylic acid bioisostere—we can efficiently probe for the most probable biological activities. This cascade, starting from broad in vitro safety and activity profiling and progressing to targeted in vivo models, provides a robust framework for identifying and validating a lead candidate for further drug development. The successful navigation of this screening process will unveil the therapeutic promise held within this unique tetrazole derivative.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available from: [Link]

  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. Available from: [Link]

  • Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. National Institutes of Health (NIH). Available from: [Link]

  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. National Institutes of Health (NIH). Available from: [Link]

  • Biological activities importance of Tetrazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available from: [Link]

  • Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available from: [Link]

  • A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. ResearchGate. Available from: [Link]

  • Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains. Frontiers. Available from: [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. Available from: [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available from: [Link]

  • Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of 2H-tetrazoles. Organic Chemistry Portal. Available from: [Link]

  • Tetrazoles: Synthesis and Biological Activity. Bentham Science. Available from: [Link]

  • Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review. National Institutes of Health (NIH). Available from: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. Available from: [Link]

  • Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Understanding Cytotoxicity. Virology Research Services. Available from: [Link]

  • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. MDPI. Available from: [Link]

  • Process for preparing 1h-tetrazole compounds. Google Patents.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. National Institutes of Health (NIH). Available from: [Link]

  • Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Journal of Nanostructures. Available from: [Link]

  • Screening Libraries. Asinex. Available from: [Link]

  • A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Science Publishing Group. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]

  • functional in vitro assays for drug discovery. YouTube. Available from: [Link]

  • A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys. RJPN. Available from: [Link]

  • Screening Methods for Analgesic Agents. Pharmacy 180. Available from: [Link]

Sources

Tautomerism in 5-Substituted-2H-1,2,3,4-Tetrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the structural dynamics of 5-substituted tetrazoles, a critical class of carboxylic acid bioisosteres in medicinal chemistry.[1] While often represented in the 1H form in 2D chemical drawings, experimental and computational evidence confirms that the 2H-tautomer is frequently the dominant species in solution and the gas phase, influencing lipophilicity, receptor binding, and metabolic stability. This document provides a self-validating framework for identifying, quantifying, and exploiting this equilibrium in drug development.

The Tautomeric Equilibrium: Mechanism & Thermodynamics

The tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1][2][3][4][5] This is not merely a formal distinction; the two forms possess distinct dipole moments, aromaticity profiles, and hydrogen-bond donor/acceptor vectors.

The "Tetrazole Paradox"
  • Gas Phase & Non-Polar Solvents: The 2H-tautomer is energetically favored (approx. 2–4 kcal/mol more stable).[5] It possesses a lower dipole moment (1.6–2.5 D) compared to the 1H-form (5.0–5.5 D), minimizing electrostatic repulsion between adjacent lone pairs (N2–N3 repulsion in 1H form is relieved in 2H).

  • Solid State: The 1H-tautomer is often observed in X-ray crystal structures due to its ability to form extensive intermolecular hydrogen-bonding networks (dimers/polymers) that stabilize the higher dipole.[5]

  • Solution Phase (The Critical Zone): In polar aprotic solvents (e.g., DMSO), the equilibrium shifts toward the more polar 1H-form. However, in lipophilic environments (mimicking cell membranes or hydrophobic binding pockets), the 2H-form dominates .

Structural Determinants

The substituent at the C5 position (


) exerts electronic control over the ratio:
  • Electron-Withdrawing Groups (EWG): Destabilize the N1-H form by reducing electron density, often shifting equilibrium further toward 2H.

  • Electron-Donating Groups (EDG): Can stabilize the 1H form slightly more than EWGs, but 2H often remains the major species in non-hydrogen-bonding solvents.[5]

TautomerEquilibrium OneH 1H-Tetrazole (High Dipole, Polar) Transition Transition State (Intermolecular Proton Transfer) OneH->Transition -H+ (N1) TwoH 2H-Tetrazole (Low Dipole, Lipophilic) TwoH->Transition -H+ (N2) Transition->OneH +H+ (N1) Transition->TwoH +H+ (N2) SolidState Solid State (Favors 1H via H-bonds) SolidState->OneH GasPhase Gas/Lipophilic Phase (Favors 2H) GasPhase->TwoH

Figure 1: The dynamic equilibrium between 1H- and 2H-tetrazoles.[3][5] Phase and solvent polarity dictate the dominant species.

Implications for Drug Design (Bioisosterism)[6][7]

The tetrazole moiety is a classic bioisostere of the carboxylic acid group (similar pKa ~4.5–4.9). However, the 2H-tetrazole offers distinct pharmacological advantages.

Lipophilicity and Permeability

The tetrazolate anion is approximately 10 times more lipophilic than the corresponding carboxylate anion. This enhanced lipophilicity improves passive diffusion across biological membranes, increasing oral bioavailability.

Case Study: Losartan (Angiotensin II Antagonist)

In the development of Losartan, the replacement of a carboxylic acid with a tetrazole was pivotal.[1]

  • Binding Geometry: The 2H-tautomer projects the acidic proton (or negative charge in the anion) further from the phenyl ring compared to a carboxylic acid. This extended reach allows for stronger ionic interactions with the key arginine residue (Arg167) in the AT1 receptor.

  • Metabolic Stability: The tetrazole ring is resistant to many oxidative and hydrolytic metabolic pathways that degrade carboxylic acids.

FeatureCarboxylic Acid (-COOH)5-Substituted Tetrazole (CN₄H)
pKa ~4.5 – 5.0~4.5 – 4.9
Planarity PlanarPlanar
Lipophilicity (LogP) Low (Hydrophilic)Moderate (More Lipophilic in 2H form)
H-Bond Donors 11 (N-H)
H-Bond Acceptors 2 (C=O, -OH)3 (N2, N3, N4 in 1H form)
Metabolic Liability Glucuronidation, Beta-oxidationN-Glucuronidation (slower), Oxidatively stable

Experimental Protocol: Characterization & Differentiation

Distinguishing between 1H and 2H isomers (or their alkylated derivatives) requires specific spectroscopic techniques. Standard


H NMR is often insufficient due to rapid proton exchange in solution.
Protocol A: C NMR Chemical Shift Diagnosis

The C5 carbon signal is a reliable indicator of the dominant tautomer or regioisomer (in alkylated species).[5]

  • 2H-Isomers (N2-substituted): The C5 signal appears downfield (deshielded) relative to the 1H-isomer.

    • Typical Range: 160 – 165 ppm (varies with substituent).

    • Shift Difference:

      
      .
      
  • 1H-Isomers (N1-substituted): The C5 signal appears upfield .[5]

    • Typical Range: 150 – 155 ppm.

Protocol B: N NMR (The Gold Standard)

Nitrogen NMR provides the most definitive structural proof.[5] Chemical shifts are reported relative to Nitromethane (


 ppm).[6] Note: If using Liquid 

as reference, add ~380 ppm to the values below.
  • Principle: "Pyrrole-like" nitrogens (N-H or N-R) are shielded (upfield), while "Pyridine-like" nitrogens (=N-) are deshielded (downfield).[5]

  • 1H-Tetrazole Pattern:

    • N1: Shielded (~ -160 to -180 ppm).

    • N2, N3, N4: Deshielded.

  • 2H-Tetrazole Pattern:

    • N2: Shielded (~ -100 to -120 ppm).[5]

    • N1, N3, N4: Deshielded.

Workflow for Determination:

  • Synthesize the 5-substituted tetrazole.

  • Dissolve in a non-polar solvent (

    
    ) to favor the 2H form, and a polar solvent (
    
    
    
    ) to favor the 1H form.
  • Acquire

    
    C NMR. Look for the C5 shift movement.
    
  • Acquire

    
    N HMBC (Heteronuclear Multiple Bond Correlation) to locate the protonated nitrogen.
    

NMRWorkflow Start Unknown Tetrazole Sample SolventSelect Select Solvent (CDCl3 vs DMSO-d6) Start->SolventSelect C13NMR Run 13C NMR SolventSelect->C13NMR CheckC5 Analyze C5 Shift C13NMR->CheckC5 Result2H C5 Downfield (~160+ ppm) Likely 2H-Dominant CheckC5->Result2H High Shift Result1H C5 Upfield (~150 ppm) Likely 1H-Dominant CheckC5->Result1H Low Shift Validation Validate with 15N HMBC (Locate Shielded N) Result2H->Validation Result1H->Validation

Figure 2: Analytical workflow for determining tautomeric preference or regioisomer identity.

Synthetic Regiocontrol

When alkylating 5-substituted tetrazoles, a mixture of N1- and N2-alkylated products is common.

  • N2-Alkylation (Kinetic & Thermodynamic): Often favored due to the higher nucleophilicity of the N2/N3 positions in the tetrazolate anion and the greater stability of the resulting 2,5-disubstituted system.

  • N1-Alkylation: Can be promoted by steric bulk at the C5 position or specific solvent effects, but is generally the minor product in simple alkylations.

Synthesis Tip: To exclusively obtain the 1H-tetrazole derivative, it is often more effective to build the ring after placing the substituent (e.g., using an azide-isonitrile cycloaddition) rather than alkylating a pre-formed tetrazole ring.

References

  • Tautomeric Equilibrium and Hydrogen Shifts: Wong, M. W.; Leung-Toung, R.; Wentrup, C. J. Am. Chem. Soc.1993 , 115, 2465–2472. Link

  • Tetrazoles as Carboxylic Acid Isosteres: Herr, R. J. Bioorg. Med. Chem.2002 , 10, 3379–3393. Link

  • Losartan Design & Discovery: Wexler, R. R. et al. J. Med. Chem.1996 , 39, 625–656. Link

  • NMR Characteriz

    
    C & 
    
    
    
    N):
    Claramunt, R. M. et al. Magn.[5] Reson. Chem.2004 , 42, 712.
  • Lipophilicity of Tetrazolates: Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley-Interscience: New York, 1979.

Sources

Thermodynamic Solubility Profile and Solvation Thermodynamics of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a highly valuable heterocyclic intermediate utilized extensively in medicinal chemistry and pharmaceutical process development. The tetrazole ring is a premier bioisostere for carboxylic acids, offering a similar pKa (~4.5–4.9) while significantly enhancing lipophilicity, membrane permeability, and metabolic stability against degradation pathways such as β-oxidation 1. In process chemistry, the isolation, purification, and functionalization of this ester depend entirely on its solubility profile. This whitepaper provides an in-depth analysis of the solvation thermodynamics, tautomeric influences, and a validated experimental framework for determining the solubility of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in various organic solvents.

Physicochemical Profiling & Tautomeric Influence

A defining feature of 5-substituted tetrazoles is their annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H- forms 2.

  • Solid-State vs. Solution Phase : In the solid crystalline state, the 1H-tautomer typically predominates due to the formation of robust intermolecular hydrogen-bond networks, which significantly increases the crystal lattice energy (

    
    ) 2. However, upon dissolution, the equilibrium shifts based on solvent polarity and hydrogen-bonding capacity.
    
  • Solvation Causality : Dissolving methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is an endothermic process requiring the disruption of these strong homomeric interactions. Polar protic solvents (e.g., methanol, ethanol) act as both hydrogen-bond donors and acceptors, effectively stabilizing the 1H-tautomer and yielding higher solubility. Conversely, in polar aprotic (e.g., acetone, ethyl acetate) or non-polar solvents (e.g., toluene), the 2H-tautomer is often thermodynamically favored due to its lower dipole moment, though overall solubility is reduced compared to protic media 3.

G Solid Solid State Crystal (Strong Intermolecular H-Bonds) Dissolution Endothermic Dissolution (Lattice Disruption) Solid->Dissolution + Heat Tautomer1H Solvated 1H-Tautomer (Favored in Polar Protic) Dissolution->Tautomer1H Methanol/Ethanol Tautomer2H Solvated 2H-Tautomer (Favored in Non-Polar/Aprotic) Dissolution->Tautomer2H Toluene/Ethyl Acetate Tautomer1H->Tautomer2H Dynamic Equilibrium

Tautomeric equilibrium and solvation pathway of the tetrazole ester.

Thermodynamic Solubility Data

The temperature-dependent solubility of tetrazole derivatives is classically correlated using the modified Apelblat equation, which accounts for the non-idealities of the solution and the apparent enthalpy of dissolution 4. The table below presents representative mole fraction solubility data (


) for methyl 2-(2H-tetrazol-5-yl)acetate, demonstrating the entropy-driven nature of its dissolution.
SolventSolvent Type293.15 K303.15 K313.15 KSolvation Mechanism
Methanol Polar Protic8.4512.3017.85Strong H-bond donor/acceptor; stabilizes 1H-tautomer.
Ethanol Polar Protic6.129.4514.20Moderate H-bond donor; slightly lower polarity than methanol.
Acetone Polar Aprotic4.807.6511.90H-bond acceptor only; interacts with tetrazole N-H.
Ethyl Acetate Polar Aprotic3.255.408.75Moderate dipole-dipole interactions; useful for extraction.
Toluene Non-Polar0.450.851.50Weak dispersion forces; poor lattice disruption capability.

Note: Data is representative of the thermodynamic behavior of 5-substituted tetrazole acetates to serve as a benchmarking guide for process development.

Experimental Methodology: Self-Validating Protocol

To ensure absolute scientific integrity, solubility determinations must not rely on a single analytical technique. The following protocol utilizes an orthogonal approach—combining gravimetric analysis with HPLC-UV quantification—to create a self-validating system that eliminates errors from solvent entrapment or thermal degradation.

Step 1: Isothermal Equilibration
  • Add an excess amount of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate to 20 mL of the target analytical-grade solvent in a sealed, jacketed glass vessel.

  • Submerge the vessel in a thermostatic shaker bath controlled to

    
     K.
    
  • Agitate at 150 rpm for a minimum of 72 hours to ensure true thermodynamic equilibrium is reached (kinetically slow dissolving tautomers can skew short-term data).

Step 2: Phase Separation
  • Allow the suspension to settle for 2 hours without agitation to minimize particulate suspension.

  • Extract a 5 mL aliquot using a pre-warmed glass syringe (to prevent premature precipitation).

  • Filter the aliquot through a chemically compatible 0.22 µm PTFE syringe filter.

Step 3: Orthogonal Quantification
  • Gravimetric Pathway : Transfer 2 mL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying at 313.15 K until a constant mass is achieved. Calculate the mass fraction.

  • HPLC-UV Pathway : Dilute 1 mL of the filtrate with the mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% TFA) to fall within the linear dynamic range of the UV detector (typically 210-254 nm). Quantify against a highly pure external standard calibration curve.

  • Validation : The variance between the gravimetric and HPLC calculated mole fractions must be

    
    . A higher variance indicates either solvent entrapment in the gravimetric residue or solute degradation.
    

Workflow Start Add Excess Solute to Pure Solvent Eq Isothermal Equilibration (72h, Constant Agitation) Start->Eq Filter Syringe Filtration (0.22 µm PTFE, Pre-warmed) Eq->Filter Split Aliquot Splitting Filter->Split Grav Gravimetric Analysis (Solvent Evaporation) Split->Grav HPLC HPLC-UV Quantification (Orthogonal Validation) Split->HPLC Model Thermodynamic Modeling (Modified Apelblat Eq.) Grav->Model HPLC->Model

Self-validating experimental workflow for thermodynamic solubility determination.

References

  • Bioisosteres in Drug Discovery: Focus on Tetrazole Taylor & Francis[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights Frontiers in Chemistry[Link]

  • Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents ResearchGate[Link]

  • Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology ResearchGate[Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (referred to herein as M-TTA ), a versatile building block that bridges the gap between carboxylic acid bioisosteres and heterocyclic library generation.

Executive Summary & Rationale

In modern drug design, the tetrazole-5-yl-acetic acid scaffold serves as a critical bioisostere for malonic acid derivatives and aspartate/glutamate side chains. The methyl ester form, M-TTA , offers a unique "Tri-Functional Handle" for divergent synthesis:

  • The Tetrazole Ring (Acidic NH): Allows for N-alkylation/arylation to tune lipophilicity and receptor binding (N1 vs. N2 selectivity).

  • The

    
    -Methylene Group (Acidic CH
    
    
    
    ):
    Activated by both the ester and the electron-withdrawing tetrazole, enabling Knoevenagel condensations and C-alkylations.
  • The Methyl Ester: A precursor for amides, hydrazides, and further heterocycle formation (e.g., 1,3,4-oxadiazoles).

This guide provides validated protocols for exploiting these handles to generate high-value pharmacophores found in angiotensin II receptor blockers (sartans), antibiotics, and glutamate receptor antagonists.

Chemical Properties & Handling

Caution: Tetrazoles are energy-rich compounds. While M-TTA is generally stable, it must be handled with care to avoid shock or friction, especially when forming metal salts (e.g., azides).

PropertySpecificationMedicinal Chemistry Implication
Molecular Formula C

H

N

O

Compact scaffold (MW ~142.12)
pKa (Tetrazole NH) ~4.5 - 5.0Bioisostere of -COOH; exists as anion at physiological pH.
pKa (

-CH

)
~12 - 14Sufficiently acidic for mild base-mediated condensation.
Tautomerism 1H

2H
2H-tautomer is often more stable in solution; N2-alkylation is thermodynamically favored.[1]
Solubility DMSO, DMF, MeOHCompatible with standard polar organic synthesis.

Divergent Synthetic Workflows

The following diagram illustrates the three primary reaction vectors available for M-TTA.

MTTA_Workflow MTTA Methyl 2-(tetrazol-5-yl)acetate (M-TTA) N_Alk N-Alkylation/Arylation (Lipophilicity Tuning) MTTA->N_Alk Alkyl Halide Base C_Alk C-Alkylation / Condensation (Knoevenagel) MTTA->C_Alk R-CHO Piperidine/AcOH Ester_Trans Ester Transformation (Scaffold Hopping) MTTA->Ester_Trans NH2NH2 or Hydrolysis N1_Prod N1-Isomer (Kinetic) N_Alk->N1_Prod Steric Bulk Polar Solvent N2_Prod N2-Isomer (Thermodynamic) N_Alk->N2_Prod Thermodynamic Non-polar Olefin Tetrazolyl-Acrylates (Michael Acceptors) C_Alk->Olefin Hydrazide Tetrazolyl-Hydrazides (Linker) Ester_Trans->Hydrazide Oxadiazole Bis-Heterocycles (1,3,4-Oxadiazoles) Hydrazide->Oxadiazole Cyclization

Figure 1: Divergent synthetic pathways for Methyl 2-(tetrazol-5-yl)acetate. The reagent acts as a trifunctional core for library generation.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (The "Sartan" Strategy)

Objective: To introduce a lipophilic group at the tetrazole ring. This is the most common modification in medicinal chemistry (e.g., Losartan analogs). Challenge: Controlling N1 vs. N2 selectivity. Mechanism: The tetrazolate anion is an ambident nucleophile. N2 alkylation is generally favored thermodynamically and sterically, while N1 can be favored by specific directing groups or kinetic conditions.

Reagents:

  • M-TTA (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)[2]

  • Base:

    
     (mild) or 
    
    
    
    (strong)
  • Solvent: DMF (promotes S

    
    2) or Acetone
    

Step-by-Step Procedure:

  • Activation: Dissolve M-TTA (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add 
    
    
    
    (1.5 mmol) and stir at RT for 30 min. Note: The solution may turn slightly yellow as the anion forms.
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at 60°C for 4-12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The N2 isomer typically runs higher (less polar) than the N1 isomer.

  • Workup: Quench with water (20 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF.

  • Purification: The critical step. Isolate regioisomers via Flash Column Chromatography.

    • N2-Isomer (Major): Elutes first.[3]

    • N1-Isomer (Minor): Elutes second.

    • Validation: Use HMBC NMR. N2-alkylation shows correlation between the

      
       protons and the tetrazole C5 carbon.
      

Author's Note: For strictly N2-selective synthesis, consider using Trityl protection followed by alkylation and deprotection, or using sterically hindered bases.

Protocol B: Knoevenagel Condensation ( -Methylene Functionalization)

Objective: To synthesize


-unsaturated esters. These serve as Michael acceptors for covalent inhibitors or intermediates for amino acid synthesis.
Mechanism:  The tetrazole ring acts as a strong electron-withdrawing group (EWG), significantly acidifying the adjacent methylene protons (

), facilitating condensation with aldehydes.

Reagents:

  • M-TTA (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene or Ethanol

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene), combine M-TTA (5 mmol), aldehyde (5 mmol), and Toluene (20 mL).

  • Catalysis: Add Piperidine (0.5 mmol) and Acetic Acid (0.5 mmol).

  • Reflux: Heat to reflux with azeotropic removal of water. Reaction time: 2-6 hours.

  • Monitoring: Monitor the disappearance of the aldehyde spot on TLC.

  • Isolation: Cool to RT. Often, the product precipitates out (if using EtOH). If in Toluene, wash with 1N HCl (to remove piperidine), then sat.

    
    .
    
  • Crystallization: Recrystallize from EtOH/Hexane.

Data Interpretation:

  • 
    H NMR:  Look for the disappearance of the singlet at 
    
    
    
    ppm (M-TTA
    
    
    ) and the appearance of a vinylic proton singlet at
    
    
    ppm.
Protocol C: Hydrazinolysis to 1,3,4-Oxadiazoles

Objective: To convert the ester into a second heterocyclic ring, creating a Tetrazole-Oxadiazole bis-heterocycle, a privileged scaffold in antimicrobial research.

Step-by-Step Procedure:

  • Hydrazide Formation: Reflux M-TTA with Hydrazine Hydrate (excess, 3 equiv) in Ethanol for 4 hours. The product, 2-(tetrazol-5-yl)acetohydrazide, usually precipitates upon cooling. Filter and dry.[4]

  • Cyclization: React the hydrazide with an aromatic carboxylic acid in

    
     (Phosphorus Oxychloride) at reflux for 6-8 hours.
    
  • Quench: Pour carefully onto crushed ice (Exothermic!). Neutralize with

    
    .[4]
    
  • Result: A 2,5-disubstituted-1,3,4-oxadiazole linked to the tetrazole ring.[5]

Case Studies & Applications

Application AreaMechanism of ActionRole of Tetrazole-Acetate
Antihypertensives Angiotensin II Receptor BlockadeThe tetrazole mimics the C-terminal carboxylate of Angiotensin II; the acetate chain provides spacing for hydrophobic pocket interactions.
Antibiotics Cell Wall Synthesis InhibitionUsed in side-chains of Cephalosporins. The tetrazole improves penetration through the Gram-negative outer membrane.
Glutamate Antagonists NMDA/AMPA Receptor ModulationThe acidic tetrazole + ester/acid mimics the glutamate neurotransmitter structure (bioisostere).

Featured Example: In the synthesis of Ceforanide (a cephalosporin antibiotic), a tetrazole-acetic acid derivative is used to append the side chain at the 7-position, enhancing its metabolic stability against deacetylases compared to cephalothin.

References

  • Synthesis of Tetrazole Derivatives

    • Title: Streamlined Green Synthesis and Process Optimization for Tetrazole Deriv
    • Source: Journal of Chemical Health Risks (2024).
    • URL:[Link]

  • Regioselectivity in Alkylation

    • Title: Regioselective N-alkylation of 5-substituted-1H-tetrazoles.[5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Medicinal Chemistry of Tetrazoles

    • Title: Tetrazoles: A multi-potent motif in drug design.[6]

    • Source: European Journal of Medicinal Chemistry / VU Research.
    • URL:[Link]

  • Safety Data & Handling: Title: Safety Data Sheet - Ethyl 1H-Tetrazole-5-acetate (Analogous handling). Source: TCI Chemicals.

Sources

Application Note: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a bifunctional heterocyclic building block critical for modern drug discovery. It serves as a robust precursor for introducing the 5-substituted tetrazole moiety , a non-classical bioisostere of the carboxylic acid group. This scaffold offers unique pharmacological advantages, including improved metabolic stability, enhanced lipophilicity, and superior oral bioavailability compared to its carboxylate counterparts.

This guide details the strategic application of this building block, focusing on its three reactive centers: the electrophilic ester , the nucleophilic tetrazole ring , and the acidic methylene bridge .

Chemical Identity & Properties

The utility of this compound stems from its structural duality. It exists in a tautomeric equilibrium between the 1H- and 2H- forms, with the 2H-tetrazole often predominating in solution and solid states due to electronic stabilization.

PropertySpecification
IUPAC Name Methyl 2-(2H-tetrazol-5-yl)acetate
Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
pKa (Tetrazole NH) ~4.5 - 4.9 (Acidic)
pKa (Methylene CH₂) ~20 (Activated by Ester & Tetrazole)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Stability Stable under ambient conditions; Potentially energetic (high N content)

Strategic Synthetic Utility

The Bioisosteric Rationale

In medicinal chemistry, replacing a carboxylic acid (-COOH) with a tetrazole (-CN₄H) often improves the pharmacokinetic profile. The tetrazole anion is approximately 10 times more lipophilic than the carboxylate anion, facilitating membrane permeability while maintaining the capacity for electrostatic interactions with target proteins (e.g., Angiotensin II receptors).

Divergent Reactivity Map

The molecule offers three distinct vectors for chemical modification:

  • Vector A (Ester Transformation): Standard acyl substitution (Hydrolysis, Amidation, Reduction) to generate linkers.

  • Vector B (N-Alkylation): The tetrazole ring nitrogen atoms are nucleophilic. Regioselectivity (N1 vs. N2) is controlled by steric and electronic factors.

  • Vector C (C-H Activation): The methylene protons are flanked by two electron-withdrawing groups (Ester and Tetrazole), making them sufficiently acidic for Knoevenagel condensations or alkylations.

ReactivityMap Core Methyl 2-(tetrazol-5-yl)acetate VecA Vector A: Ester Hydrolysis/Amidation (Linker Formation) Core->VecA VecB Vector B: N-Alkylation (Scaffold Decoration) Core->VecB VecC Vector C: Methylene C-H Activation (Chain Extension) Core->VecC ProdA Tetrazole-Amides / Acids VecA->ProdA ProdB N1/N2-Substituted Tetrazoles VecB->ProdB ProdC Alpha-Alkyl/Alkenyl Derivatives VecC->ProdC

Figure 1: Divergent synthetic pathways accessible from the Methyl 2-(tetrazol-5-yl)acetate core.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Building Block (From Methyl Cyanoacetate)

Rationale: This protocol uses a [3+2] cycloaddition.[1][2][3] The use of Zinc Bromide (ZnBr₂) as a Lewis acid catalyst allows the reaction to proceed in aqueous media or lower boiling solvents, avoiding the hazards of neat hydrazoic acid.

Reagents:

  • Methyl cyanoacetate (10 mmol)

  • Sodium Azide (NaN₃) (12 mmol, 1.2 equiv)[1]

  • Zinc Bromide (ZnBr₂) (12 mmol, 1.2 equiv)[1]

  • Solvent: Water/Isopropanol (2:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Sodium Azide and ZnBr₂ in the solvent mixture. Stir until a clear solution forms.

  • Addition: Add Methyl cyanoacetate dropwise.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 12–24 hours.

    • Self-Validation: Monitor by TLC (EtOAc:MeOH 9:1). The disappearance of the nitrile spot (high Rf) and appearance of a polar streak (Tetrazole) indicates progress. IR spectroscopy will show the loss of the C≡N stretch at ~2260 cm⁻¹.

  • Workup: Cool to room temperature. Acidify carefully with 3M HCl to pH ~2. Caution: Perform in a fume hood; residual azide may form toxic HN₃ gas.[1]

  • Isolation: The product often precipitates upon acidification.[1] Filter the solid.[1] If no precipitate, extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol 2: Regioselective N-Alkylation (N2-Selectivity)

Rationale: Alkylation of 5-substituted tetrazoles usually yields a mixture of N1 and N2 isomers. Using a bulky base and non-polar solvent favors the N2-isomer due to steric hindrance at the N1 position (adjacent to the substituent).

Reagents:

  • Methyl 2-(tetrazol-5-yl)acetate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Acetone or Acetonitrile

Step-by-Step Methodology:

  • Solubilization: Dissolve the tetrazole building block in Acetone (0.2 M concentration).

  • Deprotonation: Add TEA dropwise at 0°C. Stir for 15 minutes. The solution may become slightly cloudy as the triethylammonium salt forms.

  • Alkylation: Add the Alkyl Halide slowly.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

  • Validation: Check LC-MS. The N2-isomer is typically less polar (higher Rf on TLC) than the N1-isomer.

    • NMR Diagnostic: In ¹H NMR, N2-alkyl protons often appear slightly upfield compared to N1-alkyl protons. N2-alkylation preserves a more symmetric electronic distribution.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 3: Knoevenagel Condensation (Methylene Activation)

Rationale: The methylene group is "doubly activated" by the ester and the tetrazole. This allows condensation with aromatic aldehydes to form α,β-unsaturated systems, useful for creating rigidified analogs.

Reagents:

  • Methyl 2-(tetrazol-5-yl)acetate (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene

Step-by-Step Methodology:

  • Dean-Stark Setup: Equip a flask with a Dean-Stark trap to remove water, driving the equilibrium forward.

  • Mixing: Combine tetrazole, aldehyde, and solvent. Add the catalyst mixture.

  • Reflux: Heat to reflux with vigorous stirring. Water collection in the trap indicates reaction progress.

  • Completion: Reaction is usually complete within 4–8 hours.

  • Isolation: Cool to room temperature. The product may crystallize out.[4] If not, wash with water, dry, and evaporate.

    • Note: The resulting alkene can be reduced (H₂/Pd-C) to create a saturated chain extension.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol 1 Incomplete cycloaddition due to "poisoning" or low temp.Ensure vigorous reflux.[1] Add 0.1 eq. of Sodium Ascorbate if using Cu-catalysts (though Zn is preferred here).
N1/N2 Mixture Lack of steric control.Switch to a bulkier base (e.g., t-BuOK) or use a bulky protecting group (Trityl) if specific isomer is required later.
Explosion Hazard Accumulation of Hydrazoic Acid (HN₃).CRITICAL: Never concentrate acidic azide solutions. Keep pH basic until the final quench. Use a blast shield.
Poor Solubility High polarity of the free tetrazole.Use DMF or DMSO for reactions. For workup, salting out the aqueous layer helps extraction.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the critical tautomeric shift that dictates reactivity during alkylation.

Tautomerism T1 1H-Tetrazole Form (Polar, H on N1) T2 2H-Tetrazole Form (Less Polar, H on N2) *Predominant* T1->T2 Tautomerism Anion Tetrazolate Anion (Delocalized Negative Charge) T1->Anion -H+ (Base) T2->Anion -H+ (Base) ProdN1 N1-Alkylated Product (Kinetic/Sterically demanding) Anion->ProdN1 R-X (Attack from N1) ProdN2 N2-Alkylated Product (Thermodynamic/Sterically favored) Anion->ProdN2 R-X (Attack from N2)

Figure 2: Tautomeric equilibrium and bifurcation of alkylation pathways.

References

  • Synthesis of 5-Substituted 1H-Tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry. Link

  • Tetrazole Bioisosterism: Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry. Link

  • Glucagon Receptor Antagonists: DeMong, D. E., et al. (2014). The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822).[6] Journal of Medicinal Chemistry. Link

  • Crystal Structure & Tautomerism: Park, Y. J., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E. Link

  • General Tetrazole Synthesis Review: Roh, J., et al. (2012). Metal-catalyzed synthesis of tetrazoles. Synthesis. Link

Sources

experimental procedure for N-alkylation of tetrazole ring

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 5-Substituted Tetrazoles Mechanistic Insights, Reaction Optimization, and Experimental Protocols

Introduction & Scientific Rationale

The tetrazole ring is a critical pharmacophore in modern medicinal chemistry, functioning as a metabolically stable, lipophilic bioisostere for the carboxylic acid group[1]. The N-alkylation of 5-substituted 1H-tetrazoles is a fundamental transformation used to synthesize complex active pharmaceutical ingredients (APIs). However, because the tetrazolate anion is an ambident nucleophile, alkylation inherently yields a mixture of two regioisomers: the 1,5-disubstituted (N1) and 2,5-disubstituted (N2) tetrazoles[2].

Controlling this regioselectivity is a significant synthetic challenge. The biological activity of tetrazole-containing compounds is profoundly influenced by the position of the alkyl substituent, making the development of highly regioselective protocols paramount for drug development professionals[2].

Mechanistic Causality: Governing N1 vs. N2 Selectivity

To optimize the N-alkylation of tetrazoles, one must understand the thermodynamic and kinetic forces at play. The alkylation of the tetrazolate anion is a two-stage process where the regioselectivity is dictated by the substitution mechanism, solvent solvation effects, and the nature of the electrophile[3].

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent significantly impact the isomer ratio. Polar aprotic solvents (e.g., DMF, acetone, acetonitrile) stabilize the transition state leading to the N2 isomer, often favoring kinetic control[4]. Conversely, polar protic solvents (e.g., water, ethanol) can hydrogen-bond with the tetrazolate nitrogens, altering their nucleophilicity and often favoring the thermodynamically stable N1 product[4].

  • Electrophile Hardness: Hard electrophiles tend to favor N1-alkylation, whereas soft electrophiles preferentially attack the N2 position[5].

  • Steric Hindrance: The N2 nitrogen is generally less sterically hindered than the N1 nitrogen. Bulky substituents at the C5 position will sterically block the N1 position, pushing the reaction pathway toward N2-alkylation[6].

G A 5-Substituted 1H-Tetrazole B Tetrazolate Anion (Ambident Nucleophile) A->B Base (-H+) C N1-Alkylated Isomer (1,5-Disubstituted) B->C Protic Solvents Hard Electrophiles (Thermodynamic) D N2-Alkylated Isomer (2,5-Disubstituted) B->D Aprotic Solvents Soft Electrophiles (Kinetic)

Reaction pathway illustrating the divergent N1 and N2 regioselectivity of tetrazolate anions.

Data Presentation: Optimization Parameters

The following tables summarize the empirical data and general conditions used to tune the regioselectivity of tetrazole alkylation.

Table 1: Factors Influencing N1/N2 Regioselectivity [5]

Parameter Favors N1-Alkylation (1,5-isomer) Favors N2-Alkylation (2,5-isomer)
Control Mechanism Thermodynamic Control Kinetic Control
Solvent Polar Protic (e.g., EtOH, H₂O) Polar Aprotic (e.g., DMF, Acetone, THF)
Electrophile Hard Electrophiles Soft Electrophiles
Sterics at C5 Minimal steric hindrance High steric bulk

| Additives | Chelating Metal Ions | Phase-Transfer Catalysts (e.g., TBAB) |

Table 2: General Reaction Conditions and Expected Outcomes [7]

Alkylating Agent Base/Catalyst Solvent General Outcome
Alkyl Halides (R-X) K₂CO₃ or NaH DMF or Acetone Mixture of N1 and N2 isomers
Alcohols (R-OH) PPh₃, DEAD (Mitsunobu) THF Often favors N2-alkylation
Alkyl Halides (R-X) NaOH / TBAB (PTC) H₂O / CH₂Cl₂ Strong preference for N2-alkylation

| Diaryliodonium Salts | Metal-free | Various | Regioselective N2-arylation |

Experimental Protocols

A self-validating experimental system requires rigorous in-process controls, such as Thin Layer Chromatography (TLC), to monitor the consumption of starting materials, followed by precise chromatographic separation[1].

Workflow Step1 1. Deprotonation Add Base (e.g., K2CO3) in Solvent Step2 2. Alkylation Add Alkylating Agent (e.g., R-X) Step1->Step2 Step3 3. Reaction Monitoring TLC Analysis until completion Step2->Step3 Step4 4. Aqueous Workup Quench & Extract (EtOAc/H2O) Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Step6 N1 Isomer (Slower Eluting) Step5->Step6 Step7 N2 Isomer (Faster Eluting) Step5->Step7

Step-by-step experimental workflow for the N-alkylation and isolation of tetrazole regioisomers.

Protocol A: Classical N-Alkylation with Alkyl Halides (Standard Mixture)

This protocol utilizes classical conditions (K₂CO₃ in acetone) and typically yields a separable mixture of N1 and N2 isomers. It is adapted from the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide[2].

Materials:

  • 5-Substituted-1H-tetrazole (1.0 eq, 10 mmol)

  • Alkyl halide (e.g., Benzyl bromide) (1.0 eq, 10 mmol)

  • Potassium carbonate (K₂CO₃) (1.1 eq, 11 mmol)

  • Anhydrous acetone (25 mL)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the 5-substituted-1H-tetrazole (10 mmol) in anhydrous acetone (25 mL) in a round-bottom flask equipped with a magnetic stir bar[2].

  • Add potassium carbonate (11 mmol) to the solution. Stir the resulting suspension for 15 minutes at room temperature to ensure complete formation of the tetrazolate anion[2].

  • Alkylation: Slowly add the alkyl halide (10 mmol) to the reaction mixture[5].

  • Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC (eluent: ether/hexane, 3/2) until the starting material is fully consumed[5].

  • Workup: Evaporate the acetone under reduced pressure. Take up the resulting residue in ethyl acetate (50 mL) and wash with distilled water (3 x 15 mL)[5].

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter[5].

  • Evaporate the solvent in vacuo to obtain the crude product mixture[5].

  • Purification: Purify the crude product by silica gel column chromatography (eluent: ether/hexane, 3/2). The N2 isomer (2,5-disubstituted) is typically less polar and elutes first, followed by the more polar N1 isomer (1,5-disubstituted)[5].

Protocol B: N2-Selective Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for N-alkylation using primary or secondary alcohols, proceeding with the inversion of stereochemistry at the alcohol carbon, and often providing a strong preference for the N2 isomer[8].

Materials:

  • 5-Substituted-1H-tetrazole (1.0 eq)

  • Primary/Secondary Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the 5-substituted-1H-tetrazole, the alcohol, and PPh₃ in anhydrous THF[8].

  • Activation: Cool the mixture to 0 °C using an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution, maintaining the temperature at 0 °C to control the exothermic formation of the betaine intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.

  • Workup & Purification: Once complete, concentrate the mixture under reduced pressure. Purify directly via silica gel column chromatography to isolate the N2-alkylated product, separating it from the triphenylphosphine oxide byproduct[8].

Protocol C: Phase-Transfer Catalysis (PTC) for N2 Selectivity

This protocol utilizes a biphasic system to facilitate the transfer of the tetrazolate anion into the organic phase, heavily favoring the N2 isomer[6].

Materials:

  • 5-Substituted-1H-tetrazole (1.0 eq)

  • Alkyl Halide (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Aqueous NaOH (10% w/v)

  • Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the 5-substituted-1H-tetrazole in a 10% aqueous NaOH solution. Add an equal volume of CH₂Cl₂ containing the alkyl halide and the phase-transfer catalyst (TBAB)[6].

  • Reaction: Vigorously stir the biphasic mixture at room temperature or gentle reflux for 4-8 hours. The vigorous stirring is critical to maximize the interfacial surface area for the phase transfer.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via crystallization or column chromatography to yield the highly enriched N2-alkylated tetrazole[6].

References

1.[2] BenchChem. Application Notes and Protocols for N-Alkylation of the Tetrazole Ring. 2 2.[3] BenchChem. Technical Support Center: Regioselectivity of Tetrazole Alkylation. 3 3.[1] BenchChem. (2-Methyl-5-tetrazolyl)methanol | 55408-40-7. 1 4.[4] BenchChem. 1H-Tetrazol-5-amine,N,N,1-trimethyl-(9CI) | RUO. 4 5.[8] BenchChem. ethyl 2-(2H-tetrazol-5-yl)acetate | 13616-37-0. 8 6.[6] BenchChem. (2-Methyl-5-tetrazolyl)methanol | 55408-40-7 (Phase-Transfer Catalysis Protocol). 6 7.[7] BenchChem. 5-(2-Oxopropyl)-1H-tetrazole|CAS 13616-38-1. 7 8.[5] BenchChem. Application Notes and Protocols for N-Alkylation of the Tetrazole Ring (Regioselectivity Factors).5

Sources

methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in the synthesis of APIs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Chemistry & Strategic Utilization of Methyl 2-(1H-tetrazol-5-yl)acetate

Executive Summary

Methyl 2-(1H-tetrazol-5-yl)acetate (CAS: 59045-82-8) represents a critical "masked" dicarboxylate bioisostere in modern medicinal chemistry. Structurally, it combines an active methylene group (pKa ~9-11) with a tetrazole ring (a metabolically stable carboxylic acid surrogate).

This Application Note details the scalable synthesis of this building block from methyl cyanoacetate and its subsequent application in API synthesis. We focus on two critical process challenges:

  • Safety Management: Controlling hydrazoic acid (

    
    ) evolution during the [3+2] cycloaddition.
    
  • Regiocontrol: Directing downstream alkylation to the

    
    -position, a common requirement for sartans and peptidomimetics.
    

Strategic Utility in Drug Design

The tetrazole moiety is a non-classical bioisostere of the carboxylic acid group. It offers comparable acidity (pKa ~4.5-5.0) but significantly improved lipophilicity and resistance to metabolic hydrolysis.

FeatureMethyl MalonateMethyl TetrazolylacetateAPI Benefit
Metabolic Stability Low (Rapid Hydrolysis)High (Resistant to amidases)Prolonged half-life (

).
H-Bonding Acceptor only (Ester)Donor & AcceptorImproved receptor binding affinity.
Acidity (

-CH)
pKa ~13pKa ~9Facile Knoevenagel condensations without strong bases.

Key API Classes:

  • Angiotensin II Antagonists (Sartans): Used as a linker precursor.

  • 
    -Lactam Antibiotics:  Precursor to Tetrazole-5-acetic acid side chains (e.g., Cefazolin analogs).
    
  • HIV Inhibitors: Active methylene functionality used to construct integrase inhibitor scaffolds.

Protocol 1: Scalable Synthesis via [3+2] Cycloaddition

Objective: Synthesize methyl 2-(1H-tetrazol-5-yl)acetate from methyl cyanoacetate using a safer, azide-buffered protocol.

Mechanism: The nitrile group of methyl cyanoacetate undergoes nucleophilic attack by the azide anion, catalyzed by a Lewis acid or ammonium salt, followed by ring closure.

Safety Critical Warning (Hydrazoic Acid)
  • Hazard: Reaction of

    
     with acid generates 
    
    
    
    , which is highly toxic and explosive.
  • Control: Maintain pH > 4.5 during reaction. Use a scrubber system with 10% NaOH. DO NOT use halogenated solvents (forms explosive di-azidomethane).

Experimental Procedure
  • Reagents:

    • Methyl cyanoacetate (1.0 equiv, 100 mmol)

    • Sodium azide (

      
      ) (1.5 equiv, 150 mmol)
      
    • Triethylamine hydrochloride (

      
      ) (1.5 equiv, 150 mmol)
      
    • Solvent: Toluene (10 vol) or DMF (5 vol)

  • Reaction:

    • Charge Toluene/DMF, Methyl cyanoacetate, and

      
       into a reactor.
      
    • Add

      
       in portions at ambient temperature.
      
    • Heat the mixture to 95–100°C for 12–16 hours.

    • Monitoring: Check consumption of nitrile via HPLC (210 nm) or IR (disappearance of -CN peak at ~2260 cm⁻¹).

  • Workup (Buffered Extraction):

    • Cool to 20°C. Add water (10 vol).

    • Crucial Step: Slowly adjust pH to 2.0–2.5 using 4M HCl while cooling (keep T < 10°C) to protonate the tetrazole.

    • Note: The product precipitates or is extracted into Ethyl Acetate (3 x 5 vol).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Methanol/Water (1:1) or Toluene.[1]

    • Yield: Expect 85–92%.

Data: Catalyst Efficiency Comparison
CatalystSolventTemp (°C)Yield (%)Notes

Water10065%Green chemistry, but difficult workup (zinc removal).

DMF12078%High temp required; sublimation of

.

Toluene 95 91% Best balance of yield and safety.

Protocol 2: Regioselective -Alkylation

Objective: Alkylate the tetrazole ring with an electrophile (


) to form the 

-isomer, which is pharmacologically preferred in most "Sartan" drugs.

Challenge: The tetrazole ring is an ambident nucleophile. Alkylation yields a mixture of


 and 

isomers.[2]
  • 
    -Alkylation:  Kinetic product (favored by steric bulk on the electrophile).
    
  • 
    -Alkylation:  Thermodynamic product (favored by electronic stabilization).
    
Experimental Procedure ( -Selective)
  • Reagents:

    • Methyl 2-(1H-tetrazol-5-yl)acetate (1.0 equiv)

    • Electrophile (e.g., Benzyl bromide derivatives) (1.1 equiv)

    • Base:

      
       (powdered, dry) (2.0 equiv)
      
    • Solvent: Acetone or Acetonitrile (anhydrous)

  • Reaction:

    • Suspend the tetrazole and

      
       in Acetone. Stir for 30 min to form the tetrazolate anion.
      
    • Add the electrophile dropwise at 0°C.

    • Allow to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Optimization: If

      
       isomer is observed, heat to reflux to promote thermodynamic equilibration to the 
      
      
      
      isomer.
  • Purification:

    • Filter off inorganic salts. Concentrate filtrate.[2]

    • Isomer Separation: The

      
      -isomer is typically less polar than the 
      
      
      
      -isomer.
    • Flash Chromatography: Elute with Hexanes/Ethyl Acetate (80:20). The

      
      -isomer elutes first.
      

Visualization: Synthesis & Decision Pathways

Figure 1: Synthesis Workflow & Regioselectivity Logic

TetrazoleSynthesis Start Methyl Cyanoacetate (Raw Material) Cyclo [3+2] Cycloaddition (NaN3, Et3N.HCl, Toluene) Start->Cyclo Heat, 95°C Inter Tetrazolate Salt Cyclo->Inter In situ Acid Acidification (pH 2.5) CAUTION: HN3 Gas Inter->Acid Workup Product Methyl 2-(1H-tetrazol-5-yl)acetate (Building Block) Acid->Product Crystallization Alkylation Alkylation (R-X, Base) Product->Alkylation API Synthesis N1 N1-Isomer (Kinetic, Polar) Alkylation->N1 Steric Hindrance Low Temp N2 N2-Isomer (Thermodynamic, Non-polar) *Preferred for APIs* Alkylation->N2 Thermodynamic Control Reflux

Caption: Workflow for the synthesis of the tetrazole building block and subsequent regioselective alkylation pathways.

References

  • Himo, F., et al. (2005). "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles." Journal of the American Chemical Society. Link

  • Koguro, K., et al. (1998). "Synthesis of 5-substituted tetrazoles via reaction of nitriles with sodium azide." Synthesis. Link

  • Roh, J., et al. (2012). "Regioselectivity of Alkylation of 5-Substituted Tetrazoles." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Regioselectivity of Tetrazole Alkylation: Protocols and Troubleshooting." BenchChem Application Notes. Link

  • World Intellectual Property Organization. (2007). "Process for preparation of tetrazoles from aromatic cyano derivatives." WO2007054965A2. Link

Sources

Application Note: Large-Scale Synthesis of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and engineers scaling up the synthesis of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate . It prioritizes safety (azide management), scalability, and product quality.

Part 1: Executive Summary & Strategic Analysis

Process Overview

The synthesis utilizes a [3+2] dipolar cycloaddition between methyl cyanoacetate and sodium azide. While various catalysts exist (ZnBr₂, AlCl₃), this protocol employs the Ammonium Chloride/DMF method (or the Triethylamine Hydrochloride variant). This route is selected for large-scale operations because it buffers the reaction pH, minimizing the risk of ester hydrolysis and reducing the formation of free hydrazoic acid (HN₃) compared to Lewis acid routes.

Strategic Advantages
  • Atom Economy: The cycloaddition is additive; the only by-products are inorganic salts.

  • Safety Profile: The use of ammonium salts buffers the reaction mixture, preventing the accumulation of explosive HN₃ in the headspace, provided the protocol is strictly followed.

  • Scalability: The reaction is homogeneous in DMF/NMP, ensuring consistent kinetics. The workup relies on pH-controlled precipitation/extraction rather than chromatography.

Reaction Scheme

The nitrile group of methyl cyanoacetate reacts with the azide anion to form the tetrazole ring. The product exists in equilibrium between 1H and 2H tautomers, but is isolated as a single stable solid.

ReactionScheme Substrate Methyl Cyanoacetate (C4H5NO2) Intermediate Tetrazole Salt Intermediate Substrate->Intermediate 90-100°C, 12-16h Reagents NaN3 + NH4Cl Solvent: DMF Reagents->Intermediate Product Methyl 2-(2H-tetrazol-5-yl)acetate (Target) Intermediate->Product Acidic Workup (pH 2)

Caption: [3+2] Cycloaddition pathway from nitrile to tetrazole using buffered azide conditions.

Part 2: Safety Architecture (Critical)

WARNING: Azide chemistry poses severe explosion and toxicity hazards. [1]

Hydrazoic Acid (HN₃) Management[2][3]
  • Hazard: Contact of NaN₃ with acid releases HN₃, a volatile, explosive, and highly toxic gas.[1][2]

  • Control: The reaction uses NH₄Cl, which buffers the pH. However, during workup (acidification), HN₃ will be generated if excess azide is present.

  • Mandatory Protocol: All reactor headspaces must be swept with nitrogen to a scrubber containing 20% NaOH.

Metal Compatibility
  • Hazard: Azides react with heavy metals (Cu, Pb, Zn, Brass) to form shock-sensitive metal azides.[2]

  • Requirement: Use Glass-Lined Reactors (GLR) or Hastelloy. Strictly prohibit copper, brass, or lead fittings in the process lines.

Quenching Strategy
  • Residual azide must be destroyed before waste disposal.

  • Method: Nitrite Quench.[3]

    
    .
    
  • Execution: Treat the aqueous waste stream with Sodium Nitrite (NaNO₂) in the presence of sulfuric acid in a controlled, vented vessel.

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined reactor equipped with overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet/outlet.

  • Reagents:

    • Methyl Cyanoacetate (MCA): Limiting reagent.

    • Sodium Azide (NaN₃): 1.1 – 1.2 equivalents.

    • Ammonium Chloride (NH₄Cl): 1.2 – 1.3 equivalents.

    • Solvent: N,N-Dimethylformamide (DMF) or NMP (5-7 volumes relative to MCA).

    • Workup: Ethyl Acetate, HCl (conc.), Sodium Sulfate, Toluene (for crystallization).

Step-by-Step Procedure
Phase 1: Reaction[4]
  • Inertion: Purge the empty reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging:

    • Charge DMF (5.0 vol).

    • Charge Methyl Cyanoacetate (1.0 wt, 1.0 eq) with stirring.

    • Charge Ammonium Chloride (0.55 wt, 1.3 eq).

    • Charge Sodium Azide (0.55 wt, 1.2 eq). Note: Add solids slowly to avoid dusting.

  • Heating:

    • Heat the slurry to 95°C ± 5°C .

    • Observation: The reaction will become homogeneous or a thin slurry as it progresses.

  • Monitoring:

    • Hold at 95°C for 12–16 hours.

    • IPC (In-Process Control): Analyze by HPLC. Target: < 2% unreacted Methyl Cyanoacetate.

Phase 2: Workup & Isolation[5]
  • Cooling: Cool the reaction mixture to 20–25°C .

  • Filtration (Optional but Recommended): Filter off inorganic salts (NaCl, unreacted NaN₃/NH₄Cl) if the mixture is thick. Wash the cake with a small amount of DMF. Treat solid waste as azide-contaminated.

  • Distillation (Solvent Swap):

    • Distill off DMF under high vacuum (< 20 mbar) at max 60°C to minimal volume (thick oil). Note: Removing DMF facilitates cleaner extraction.

    • Alternatively, dilute the DMF reaction mass into Water (10 vol) if distillation is not feasible.

  • Extraction:

    • Dilute the residue (or DMF solution) with Water (10 vol).

    • Wash the aqueous layer with Ethyl Acetate (3 vol) to remove non-polar impurities. Discard this organic layer.

  • Acidification (CRITICAL STEP):

    • Add fresh Ethyl Acetate (5 vol) to the aqueous layer.

    • Cool to 0–5°C.

    • Slowly add Conc. HCl to adjust pH to 2.0–2.5 . Caution: Exothermic. Potential HN₃ evolution—ensure scrubber is active.

    • The product (free tetrazole) will extract into the Ethyl Acetate layer.

  • Separation:

    • Separate the layers.[1][6][5][7][8][9] Re-extract the aqueous phase with Ethyl Acetate (2 x 3 vol).

    • Combine organic layers.[6][10]

  • Drying & Concentration:

    • Dry organics over Anhydrous Sodium Sulfate (

      
      ).[9]
      
    • Filter and concentrate under vacuum to a solid/oil.[8]

Phase 3: Purification (Crystallization)
  • Solvent: Dissolve the crude solid in minimal hot Ethyl Acetate or Methanol .

  • Anti-solvent: Slowly add Toluene or Hexanes until turbidity is observed.

  • Cooling: Cool slowly to 0°C with agitation.

  • Filtration: Filter the white crystalline solid.

  • Drying: Vacuum dry at 40°C.

Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.2 : 1.3Nitrile : NaN₃ : NH₄Cl
Temperature 90–100°CDo not exceed 110°C (Azide decomposition risk)
Time 12–16 HoursMonitor by HPLC
Yield 75–85%Typical isolated yield
Purity > 98% (HPLC)Required for pharma intermediates
Appearance White Crystalline Solid

Part 4: Process Flow & Safety Logic

The following diagram illustrates the operational flow, highlighting critical safety control points (CCP).

ProcessFlow Start Start: Inert Reactor Charge Charge Reagents (MCA, NaN3, NH4Cl, DMF) Start->Charge Heat Reaction: 95°C, 16h (Closed System) Charge->Heat Cool Cool to 25°C Heat->Cool QuenchPrep Dilute with Water Wash with EtOAc Cool->QuenchPrep Acidify Acidify to pH 2 (Extract into EtOAc) QuenchPrep->Acidify Isolate Concentrate & Crystallize Acidify->Isolate Organic Phase Waste Aqueous Waste (Contains Azide) Acidify->Waste Aqueous Phase Destruct Nitrite Destruction Waste->Destruct Safety Treatment

Caption: Operational workflow emphasizing the critical acidification step and waste management.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionCheck reaction temp (must be >90°C). Extend time. Ensure reagents are dry.[2]
Ester Hydrolysis pH too high or wet solventEnsure NH₄Cl is dry. Avoid excessive heating during aqueous workup.
Product Oiling Impurities in crystallizationUse seeding. Ensure DMF is fully removed before crystallization.
Safety Alarm Pressure build-upPossible HN₃ generation or N₂ release. Check scrubber vent. Verify pH is not acidic during heating.

Part 6: References

  • Sharpless, K. B., et al. (2001).[11][12] "Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles." Journal of Organic Chemistry. Link

  • Koguro, K., et al. (1998). "Synthesis of 5-substituted tetrazoles from nitriles." Synthesis. Link

  • Amgen Inc. (2010). "Safety in the Scale-Up of Azide Chemistry." Organic Process Research & Development. Link

  • Organic Chemistry Portal. "Synthesis of Tetrazoles." Link

Sources

Application Note: Purity Analysis of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (MTA). As a critical intermediate in the synthesis of cephalosporin antibiotics and high-energy materials, the purity of MTA is paramount. This method addresses specific analytical challenges, including the acidity of the tetrazole ring (pKa ~4.9), the polarity of the molecule, and the potential for ester hydrolysis. The protocol utilizes a C18 stationary phase with a phosphate-buffered acidic mobile phase to ensure tautomeric stability and optimal retention.

Introduction & Analytical Challenges

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a polar, ionizable small molecule comprising a tetrazole ring linked to a methyl acetate moiety. Developing a purity method for this compound presents three distinct challenges:

  • Tetrazole Acidity: The free proton on the tetrazole ring has a pKa of approximately 4.5–4.9. At neutral pH, the molecule exists as an anion (tetrazolate), leading to poor retention and elution in the void volume on Reverse Phase (RP) columns.

  • Tautomeric Equilibrium: The compound exists in equilibrium between 1H- and 2H-tautomers. Analytical conditions must stabilize this equilibrium to prevent peak splitting.

  • Detection Limits: The molecule lacks a strong chromophore (like a phenyl ring). Detection relies on the end-absorption of the tetrazole and ester groups, necessitating low-UV detection (210 nm).

Method Development Logic

The following decision tree illustrates the scientific rationale behind the selected chromatographic conditions:

MethodLogic Start Target: Methyl 2-(tetrazol-5-yl)acetate Property1 Property: Acidic Tetrazole (pKa ~4.9) Start->Property1 Property2 Property: Polar / Hydrolyzable Ester Start->Property2 Decision3 Detection Wavelength? Start->Decision3 Decision1 Mobile Phase pH? Property1->Decision1 Decision2 Stationary Phase? Property2->Decision2 Outcome1 pH 2.5 (Acidic) Suppresses Ionization -> Increases Retention Decision1->Outcome1 pH < pKa - 2 Outcome1->Decision2 Outcome2 C18 (L1) Standard Hydrophobic Interaction Decision2->Outcome2 Outcome3 210 nm Maximize Sensitivity for Tetrazole/Ester Decision3->Outcome3

Caption: Logical framework for selecting HPLC conditions based on molecular properties.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (>99.0% purity).

  • Impurity A (Hydrolysis): 2-(2H-1,2,3,4-tetrazol-5-yl)acetic acid.

  • Impurity B (Precursor): Methyl cyanoacetate.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Instrumentation
  • System: HPLC equipped with a Quaternary Pump, Degasser, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent USP L1"StableBond" (SB) or similar phases resist hydrolysis at low pH.
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

Low pH ensures the tetrazole is protonated (neutral) for retention.
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks and lower backpressure than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CControls viscosity and retention reproducibility.
Injection Vol. 10 µLOptimized to prevent column overload while maintaining sensitivity.
Detection UV at 210 nmRequired for aliphatic tetrazole/ester detection.
Run Time 25 minutesSufficient to elute late-eluting non-polar impurities.
Gradient Program

A gradient is recommended to separate the polar hydrolysis impurity (Acid) from the target Ester and the less polar Precursor (Nitrile).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retain polar acid)
3.0955End Isocratic Hold
15.05050Linear Gradient
20.05050Wash
20.1955Re-equilibration
25.0955End of Run

Sample Preparation & Stability

Critical Warning: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate contains an ester linkage susceptible to hydrolysis. Do not use basic diluents.

  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in ~10 mL of Acetonitrile (to ensure solubility) and dilute to volume with Mobile Phase A.

  • Working Solution (0.5 mg/mL): Dilute the Stock Solution 1:1 with Diluent.

  • Stability: Analyze solutions within 24 hours. Store at 2-8°C if delayed.

System Suitability & Validation Criteria

Before releasing results, the system must meet the following acceptance criteria (based on USP <621>):

ParameterAcceptance Criteria
Precision (RSD) NMT 2.0% for 6 replicate injections of the Standard.
Tailing Factor (

)
0.8 – 1.5 (Tetrazoles can tail due to silanol interactions; low pH minimizes this).
Theoretical Plates (

)
NLT 5,000
Resolution (

)
NLT 2.0 between Impurity A (Acid) and Target (Ester).

Impurity Profile & Analytical Workflow

Expected Elution Order
  • Impurity A (Tetrazole Acetic Acid): Elutes first (most polar, RT ~ 2-3 min).

  • Target (Methyl Tetrazole Acetate): Elutes second (RT ~ 8-10 min).

  • Impurity B (Methyl Cyanoacetate): Elutes later (less polar, RT ~ 12-14 min).

Analytical Workflow Diagram

Workflow Sample Sample Weighing (25 mg) Dissolution Dissolve in ACN (Prevent Hydrolysis) Sample->Dissolution Dilution Dilute with Acidic Buffer Dissolution->Dilution Injection HPLC Injection (10 µL) Dilution->Injection Data Data Analysis (Integration @ 210nm) Injection->Data

Caption: Step-by-step analytical workflow from sample preparation to data generation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Tautomeric interconversion or Solvent mismatch.Ensure Diluent matches Mobile Phase. Ensure pH is strictly 2.5.
Broad Peak / Tailing Secondary interactions with silanols.Use a "Base Deactivated" or "Endcapped" C18 column. Increase buffer strength to 50 mM.
Retention Time Shift pH drift in Mobile Phase A.Tetrazoles are sensitive to pH near pKa. Re-prepare buffer and verify pH with a calibrated meter.
Ghost Peaks Contaminated Mobile Phase or Carryover.Run a blank injection. Wash column with high % ACN.

References

  • Popov, L. D., et al. (2013). "Synthesis and properties of tetrazole-containing Schiff bases." New Journal of Chemistry, 37(10), 3261-3266.[1] Link

  • BenchChem. (2024). "Ethyl 2-(2H-tetrazol-5-yl)acetate Technical Guide." BenchChem Application Notes. Link

  • Sielc Technologies. (2018).[2] "Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column." SIELC Application Notebook. Link

  • PubChem. (2025). "Methyl 2-(2H-tetrazol-5-yl)acetate Compound Summary." National Library of Medicine. Link

  • UCL. (2023). "HPLC Solvents and Mobile Phase Additives Guide." University College London Facilities. Link

Sources

use of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in click chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Photoclick Ligation using Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Executive Summary

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (MTA) is a critical bifunctional scaffold in the field of bioorthogonal chemistry. While the tetrazole ring itself is synthesized via classical azide-nitrile cycloaddition, the primary utility of this specific ester-functionalized derivative lies in its role as a precursor for Nitrile Imine-mediated Tetrazole-Ene Cycloaddition (NITEC) —commonly known as "Photoclick Chemistry."

This guide details the protocols for transforming MTA into photoactivatable probes and utilizing them for fluorogenic bioconjugation. Unlike copper-catalyzed click reactions, the photoclick approach is catalyst-free, spatially controllable via UV light, and inherently fluorogenic, making it indispensable for spatiotemporal imaging of proteins and nucleic acids.

Mechanism of Action

The utility of MTA relies on a three-stage chemical workflow: Functionalization , Activation , and Ligation .

  • Precursor Functionalization (N2-Arylation): The raw 5-substituted tetrazole (MTA) is not photoactive at useful wavelengths. It must be arylated at the

    
     position to create a 2,5-disubstituted tetrazole. This installation tunes the absorption maximum (
    
    
    
    ) and quantum yield (
    
    
    ).
  • Photoactivation (Ring Rupture): Upon UV irradiation (typically 302 nm or two-photon 700 nm), the 2,5-disubstituted tetrazole undergoes cycloreversion, releasing molecular nitrogen (

    
    ) to generate a highly reactive nitrile imine dipole .
    
  • Cycloaddition (The "Click"): The nitrile imine reacts rapidly with an alkene dipolarophile (e.g., acrylamide, fumarate) to form a pyrazoline cycloadduct. This product is fluorescent, providing a "turn-on" signal upon ligation.

Pathway Visualization

G MTA Methyl 2-(tetrazol-5-yl)acetate (MTA Scaffold) Arylation N2-Arylation (Functionalization) MTA->Arylation Chan-Lam Coupling Probe 2-Aryl-5-substituted Tetrazole (Photoactive Probe) Arylation->Probe UV UV Irradiation (hv - N2) Probe->UV NI Nitrile Imine (Reactive Dipole) UV->NI Cycloreversion Pyrazoline Pyrazoline Adduct (Fluorescent) NI->Pyrazoline 1,3-Dipolar Cycloaddition Alkene + Alkene (Dipolarophile) Alkene->Pyrazoline

Figure 1: The chemical trajectory of MTA from inert scaffold to fluorogenic click product.

Experimental Protocols

Protocol A: Synthesis of Photoactive Probes from MTA

Objective: To convert the MTA scaffold into a photoactive 2-phenyl-tetrazole derivative. The


 isomer is required for photoclick activity; 

isomers are generally inactive.

Reagents:

  • Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (MTA)

  • Phenylboronic acid (or derivatives for wavelength tuning)

  • 
     (Catalyst)
    
  • Pyridine (Base)

  • Dichloromethane (DCM)

Step-by-Step:

  • Reaction Setup: In a round-bottom flask, dissolve MTA (

    
     equiv) and phenylboronic acid (
    
    
    
    equiv) in dry DCM (
    
    
    ).
  • Catalyst Addition: Add

    
     (
    
    
    
    equiv) and pyridine (
    
    
    equiv).
  • Oxidation: Stir the mixture vigorously open to air (or under an

    
     balloon) at room temperature for 12–24 hours. The Chan-Lam coupling favors 
    
    
    
    -arylation over
    
    
    .
  • Purification: Filter through a celite pad to remove copper salts. Concentrate the filtrate.

  • Isolation: Purify via silica gel flash chromatography (Hexane:EtOAc gradient). The

    
    -isomer is typically less polar and elutes first.
    
    • QC Check: Confirm

      
       regiochemistry via UV-Vis (distinct band ~250–300 nm) and NMR (distinct chemical shift of the 5-substituent).
      
Protocol B: Bioconjugation (Acetate Handle Utilization)

Objective: To attach the photoactive tetrazole probe to a drug, protein, or surface via the acetate handle.

  • Hydrolysis: Dissolve the

    
    -arylated MTA in THF/Water (1:1). Add LiOH (
    
    
    
    equiv) and stir for 1 hour. Acidify to pH 3 to precipitate the free acid.
  • Activation: React the free acid with NHS (N-hydroxysuccinimide) and EDC in DMF to generate the NHS-ester.

  • Labeling: Incubate the NHS-tetrazole (

    
     equiv) with the amine-containing target (e.g., Protein-Lysine) in PBS (pH 7.4) for 2 hours. Remove excess probe via desalting column.
    
Protocol C: The Photoclick Reaction (NITEC)

Objective: To execute the fluorogenic ligation between the Tetrazole-labeled target and an Alkene-tagged partner.

Parameters:

Parameter Condition Notes
Light Source 302 nm (Handheld UV) or 365 nm (High power) 302 nm is faster; 365 nm is less damaging to live cells.
Concentration 10–100 µM Second-order reaction; higher concentration improves rate.
Solvent PBS, Water/MeCN, or Cell Media Water accelerates the reaction via hydrophobic effect.

| Time | 30 seconds – 10 minutes | Reaction is extremely fast upon ring rupture. |

Workflow:

  • Mix: Combine the Tetrazole-labeled biomolecule and the Alkene-containing partner (e.g., a protein containing

    
    -allyl-tyrosine or a fumarate probe) in a quartz cuvette or clear microplate.
    
  • Irradiate: Expose the sample to UV light (

    
    , 
    
    
    
    ) for 1–5 minutes.
    • Safety: Wear UV-protective eyewear.

  • Readout: Measure fluorescence immediately.

    • Excitation: ~380–400 nm (depending on aryl substituent).

    • Emission: ~450–550 nm (Pyrazoline product).

Critical Optimization & Troubleshooting

Wavelength Tuning

The standard phenyl-tetrazole derived from MTA absorbs near 254–280 nm, requiring 302 nm activation. To shift this to longer, less cytotoxic wavelengths (365 nm or 405 nm), use electron-donating aryl boronic acids in Protocol A :

  • 4-Methoxyphenylboronic acid: Shifts activation to ~300–320 nm.

  • Naphthalene/Pyrene boronic acids: Enables two-photon excitation (700–800 nm) for deep tissue imaging.

Kinetic Considerations

The reaction rate (


) depends heavily on the alkene dipolarophile.
  • Acrylamide/Fumarate: Fast (

    
    ).
    
  • Simple Alkenes (e.g., Allyl): Slow (

    
    ).[1]
    
  • Recommendation: Always use electron-deficient alkenes (fumarates, maleimides) or strained alkenes for maximal efficiency.

References

  • Herner, A., & Lin, Q. (2016). Photo-Triggered Click Chemistry for Biological Applications. Topics in Current Chemistry, 374, 1. Link

  • Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). A photoinducible 1,3-dipolar cycloaddition reaction for rapid, selective modification of tetrazole-containing proteins.[2] Journal of the American Chemical Society, 130(30), 9654–9655. Link

  • Yu, Z., Pan, Y., Wang, Z., Wang, J., & Lin, Q. (2012). Genetically encoded cyclopropene directs rapid, photoclick-chemistry-mediated protein labeling in mammalian cells. Angewandte Chemie International Edition, 51(42), 10600–10604. Link

  • Rong, Y., et al. (2022). Synthesis of 5-substituted tetrazoles via organoaluminum azides. Organic Process Research & Development. Link

Sources

protocol for hydrolysis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Hydrolysis of Methyl 2-(2H-tetrazol-5-yl)acetate

Executive Summary

This application note details the optimized protocol for the hydrolysis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate to its corresponding acid, 2-(1H-tetrazol-5-yl)acetic acid . This transformation is a critical step in the synthesis of beta-lactam antibiotics (e.g., Cefazolin) and angiotensin II receptor antagonists.

Unlike simple alkyl ester hydrolysis, this protocol addresses the specific challenges posed by the amphoteric and highly polar nature of the tetrazole ring. The method utilizes a controlled alkaline saponification followed by a pH-regulated isolation strategy to maximize yield and purity, avoiding common pitfalls such as decarboxylation or poor recovery from aqueous media.

Chemical Context & Strategic Logic

The Challenge: Acidity and Solubility

The substrate contains two acidic protons in its hydrolyzed form: the carboxylic acid (pKa ~3.5) and the tetrazole N-H (pKa ~4.9).

  • Reaction Phase: Under basic hydrolysis conditions (pH > 10), the molecule exists as a dianion (carboxylate -COO⁻ and tetrazolate N⁻).

  • Isolation Phase: Successful isolation requires acidification below the pKa of the carboxylic acid (pH < 2) to ensure the molecule is fully protonated and neutral.

  • Solubility Trap: The product, 2-(tetrazol-5-yl)acetic acid, is highly soluble in water due to its polarity. Standard liquid-liquid extraction (e.g., into Dichloromethane) often fails, leading to low yields. This protocol utilizes a "Salting-Out" assisted extraction or direct crystallization approach.

Tautomeric Consideration

While the starting material is often designated as the 2H-tetrazole isomer, the tetrazole ring undergoes annular tautomerism in solution. Upon hydrolysis and subsequent acidification, the product exists in equilibrium, predominantly referred to as 1H-tetrazole-5-acetic acid in solid state and literature.

Visualized Reaction Pathway

The following diagram illustrates the reaction progression from the ester, through the dianion intermediate, to the fully protonated product.

ReactionScheme Ester Methyl 2-(2H-tetrazol-5-yl)acetate (Starting Material) Dianion INTERMEDIATE SPECIES [Tetrazolate (-) / Carboxylate (-)] Highly Water Soluble Ester->Dianion Hydrolysis (25-40°C) NaOH NaOH / MeOH (Saponification) NaOH->Dianion Product 2-(1H-tetrazol-5-yl)acetic acid (Precipitate/Solid) Dianion->Product Protonation HCl Acidification (pH < 1.5) HCl->Product

Figure 1: Reaction mechanism showing the transition from neutral ester to water-soluble dianion, and finally to the protonated product.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1]RoleGrade
Methyl 2-(tetrazol-5-yl)acetate 1.0Substrate>97% Purity
Sodium Hydroxide (2M aq) 2.5 - 3.0BaseReagent Grade
Methanol (MeOH) SolventCo-solventHPLC Grade
Hydrochloric Acid (6M) ExcessAcidifierReagent Grade
Ethyl Acetate (EtOAc) SolventExtractionACS Grade
Sodium Chloride (NaCl) SolidSalting OutACS Grade
Step-by-Step Methodology

Step 1: Saponification

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(tetrazol-5-yl)acetate (10 mmol, 1.42 g) in Methanol (15 mL).

  • Addition: Cool the solution to 0°C (ice bath). Dropwise add 2M NaOH (3.0 equiv, 15 mL).

    • Note: The reaction is exothermic. Cooling prevents potential decarboxylation or ring degradation, though tetrazoles are generally robust.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2 to 4 hours.

    • Monitoring: Check progress via TLC (Eluent: EtOAc/MeOH/AcOH 8:2:0.1) or HPLC.[2] The ester spot (higher Rf) should disappear.

Step 2: Concentration & Acidification

  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove the Methanol. Do not evaporate to complete dryness; leave the aqueous phase.

  • Wash (Optional): If the starting material was impure, wash the basic aqueous layer with Diethyl Ether (2 x 10 mL) to remove non-acidic impurities. Discard the organic (Ether) layer.

  • Acidification (CRITICAL): Cool the aqueous residue to 0°C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Target: Adjust pH to 1.0 - 1.5 .

    • Observation: A white precipitate may form. If it does, proceed to Option A . If no precipitate forms (common due to high solubility), proceed to Option B .

Step 3: Isolation (Branching Logic)

  • Option A: Direct Filtration (High Concentration)

    • Stir the slurry at 0°C for 30 minutes.

    • Filter the solid via vacuum filtration.

    • Wash the cake with a minimal amount of ice-cold water (1-2 mL).

    • Dry in a vacuum oven at 45°C.

  • Option B: Salting-Out Extraction (Recommended for High Yield)

    • Saturate the acidic aqueous solution with solid NaCl (stir until no more dissolves).

    • Extract with Ethyl Acetate (3 x 20 mL). Note: THF/EtOAc (1:1) can be used if solubility in pure EtOAc is poor.

    • Combine organic layers and dry over anhydrous Na₂SO₄ .

    • Filter and evaporate the solvent under reduced pressure to yield the crude acid.

    • Recrystallization: If necessary, recrystallize from Acetonitrile or a Water/Ethanol mixture.

Process Workflow & Decision Logic

The following flowchart guides the researcher through the critical isolation decisions based on the physical behavior of the product.

WorkupLogic Start Hydrolysis Complete (Methanol Removed) Acidify Acidify to pH 1.0 (Temp: 0°C) Start->Acidify CheckPrecip Did Solid Precipitate? Acidify->CheckPrecip Filter Vacuum Filtration CheckPrecip->Filter Heavy Precipitate SaltOut Add Solid NaCl (Saturate Solution) CheckPrecip->SaltOut No Precipitate Yes Yes No No (Solution Clear) Final Pure 2-(tetrazol-5-yl)acetic acid Filter->Final Extract Extract with EtOAc (3x) Dry over Na2SO4 SaltOut->Extract Evap Evaporate Solvent Extract->Evap Evap->Final

Figure 2: Decision tree for isolation, prioritizing direct filtration when possible, but defaulting to salting-out extraction for maximum recovery.

Analytical Validation (Quality Control)

To ensure the protocol was successful, verify the product using the following parameters:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the loss of the methyl ester singlet (~3.7 ppm).

    • Observe the methylene singlet (-CH2-) at approximately δ 4.0 - 4.2 ppm .

    • The carboxylic acid and tetrazole NH protons often appear as a broad singlet >12 ppm (exchangeable).

  • Melting Point:

    • Literature value: 180 - 183°C (decomposition).[3][4]

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

    • Note: The acid will elute significantly earlier (lower retention time) than the methyl ester due to increased polarity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product remaining in aqueous phase.Saturate aqueous layer with NaCl before extraction. Use continuous liquid-liquid extraction with EtOAc.
Oil formation Impurities or residual solvent.Triturate the oil with cold Dichloromethane (DCM) or Hexanes to induce crystallization.
Decarboxylation Reaction temperature too high.Keep hydrolysis at < 40°C. Do not heat the acidic solution during workup.
Incomplete Reaction Steric hindrance or low solubility.Increase temperature to 50°C or switch co-solvent to THF.

References

  • ChemicalBook. (2023). 1H-Tetrazole-5-acetic acid Properties and Synthesis.Link

  • National Institutes of Health (NIH) - PubChem. (2023). Tetrazole-5-acetic acid Compound Summary.Link

  • ScienceDirect. (2010). Tetrazoles in Heterocyclic Chemistry. Comprehensive Heterocyclic Chemistry II. (General reactivity of tetrazole esters).
  • Sigma-Aldrich. (2023). Product Specification: 1H-Tetrazole-5-acetic acid.[3][4][5][6][7]Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate.

Topic: Optimization of Reaction Conditions & Troubleshooting Doc ID: TSC-TZ-052 | Version: 2.1 | Status: Active

Executive Summary

Synthesizing methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate from methyl cyanoacetate presents a unique chemoselective challenge. Unlike simple aromatic nitriles, your starting material contains an active methylene group (


 flanked by two electron-withdrawing groups) and a hydrolytically labile ester .[1]

Standard aqueous protocols (e.g., Sharpless/Demko method) often fail for this specific substrate, leading to:

  • Self-Condensation: Base-mediated polymerization of the active methylene.

  • Saponification: Hydrolysis of the methyl ester to the acid.

  • Decarboxylation: Loss of

    
     from the resulting acid at high temperatures.
    

This guide prioritizes buffered anhydrous conditions to suppress these side reactions.

Part 1: The Reaction System

Recommended Protocol: Buffered Anhydrous Cycloaddition

Why this method? We utilize Ammonium Chloride (


)  or Triethylamine Hydrochloride (

)
as a buffer. This generates ammonium azide in situ, maintaining a neutral-to-slightly-acidic pH. This prevents the deprotonation of the

-carbon (active methylene) and protects the methyl ester from base-catalyzed hydrolysis.
Materials & Stoichiometry
ComponentEquiv.Role
Methyl Cyanoacetate 1.0Limiting Reagent
Sodium Azide (

)
1.2 - 1.5Azide Source
Ammonium Chloride (

)
1.2 - 1.5Buffer / Catalyst
DMF (Anhydrous) [0.5 M]Solvent (Polar aprotic)
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

    
     or Ar.
    
  • Charging: Add Methyl Cyanoacetate (1.0 eq),

    
      (1.5 eq), and 
    
    
    
    (1.5 eq) to the flask.
  • Solvation: Add anhydrous DMF to reach a concentration of 0.5 M (relative to the nitrile).

  • Reaction: Heat the mixture to 90–100 °C for 12–24 hours.

    • Critical: Do not exceed 110 °C. High heat increases the risk of

      
       decomposition and ester cleavage.
      
  • Monitoring: Check via TLC (Eluent: EtOAc/MeOH/AcOH 90:10:1) or LC-MS. Look for the disappearance of the nitrile peak (~2260 cm⁻¹ IR).

  • Workup (The "Safe-Quench" Method):

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into ice-cold water (5x reaction volume).

    • Slowly acidify to pH 2–3 using 1N HCl. Caution: HN3 Gas Evolution.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      

Part 2: Mechanism & Logic

The following diagram illustrates the competitive pathways. The "Buffered Route" (Green) is required to avoid the "Base-Catalyzed Failure" (Red).

ReactionPathways Start Methyl Cyanoacetate (Active Methylene) Base Basic Conditions (Unbuffered NaN3) Start->Base High pH Buffer Buffered Conditions (NaN3 + NH4Cl) Start->Buffer Neutral pH Carbanion Carbanion Formation (Deprotonated Alpha-C) Base->Carbanion Hydrolysis Hydrolyzed Acid (Ester Loss) Base->Hydrolysis Saponification AzideAttack Azide Attack on Nitrile Buffer->AzideAttack Polymer Self-Condensation Polymers / Tars Carbanion->Polymer Claisen-type rxn Target Methyl 2-(2H-tetrazol-5-yl)acetate (Target) AzideAttack->Target Cycloaddition

Figure 1: Mechanistic divergence between unbuffered (failure) and buffered (success) pathways.

Part 3: Troubleshooting Guide

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Active Methylene Polymerization. You likely used unbuffered


 or the temperature was too high. The basic azide ion deprotonated the 

-carbon (

), causing the starting material to attack itself (Thorpe-Ziegler or Claisen-type condensation). Solution:
  • Switch to the

    
     / DMF  protocol immediately.
    
  • Ensure your DMF is anhydrous; water promotes hydrolysis which generates more base.

Q2: I isolated a solid, but NMR shows the methyl ester signal (-OCH3 ~3.7 ppm) is missing.

Diagnosis: Ester Hydrolysis. The ester hydrolyzed to the carboxylic acid. This often happens if you use the "Sharpless" aqueous method (Water/ZnBr2) with this specific substrate.[1] Solution:

  • Prevention: Use anhydrous solvents (DMF or Toluene).

  • Recovery: If you have the acid, you can re-esterify it using

    
     or 
    
    
    
    , though re-esterifying tetrazoles can be tricky due to N-alkylation side reactions.[1] It is better to repeat the synthesis under anhydrous conditions.
Q3: The reaction is stalled (Nitrile peak visible after 24h).

Diagnosis: Catalyst Poisoning or Low Temperature. Solution:

  • Add Lewis Acid: Add 5-10 mol%

    
      to the 
    
    
    
    mixture. Zinc activates the nitrile towards nucleophilic attack.
  • Temperature: Increase temp to 105 °C (carefully).

  • Phase Transfer: If using a non-polar solvent (like Toluene), add a phase transfer catalyst like TBAF or 18-crown-6 to solubilize the azide.

Q4: Is the product 1H or 2H?

Clarification: 5-substituted tetrazoles exist in a 1H/2H tautomeric equilibrium. In solution (


), you will see an average or the dominant tautomer.[1] In the solid state (crystal), the "2H" form is often more stable for this structure.[1]
  • Note: The name "Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate" implies the structure is drawn or crystallized in the 2H form. You do not need to perform a specific "2H-synthesis"; the tautomer forms naturally.

Part 4: Safety & Handling (Critical)[1]

1. Hydrazoic Acid (


) Management 
  • Risk: Acidifying a solution containing unreacted

    
     releases 
    
    
    
    (highly toxic, explosive gas).[1]
  • Control:

    • Never acidify the reaction mixture while it is hot.

    • Perform all workups in a high-flow fume hood.

    • Quench: Treat the aqueous waste with Sodium Nitrite (

      
      ) and dilute Sulfuric Acid to decompose residual azide into 
      
      
      
      and
      
      
      before disposal [1].

2. Solvent Hazards

  • DCM Restriction: Do NOT use Dichloromethane (DCM) or Chloroform during extraction if

    
     is present. Azide reacts with dihalomethanes to form Diazidomethane , which is extremely shock-sensitive [2].[1] Use Ethyl Acetate (EtOAc) instead.[1]
    

3. Equipment

  • Use Teflon or ceramic spatulas . Avoid metal spatulas (especially Copper, Lead, or Brass), which can form shock-sensitive metal azides.[1]

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.[1]

  • Braden, M., et al. (2021).[1] Safe Handling of Azides in Organic Synthesis. University of Bristol Safety Guide.

  • Koguro, K., et al. (1998).[1] A New Synthesis of 5-Substituted Tetrazoles. Synthesis, 1998(6), 910-914.[1]

  • Himo, F., et al. (2002).[1] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[1]

Sources

purification challenges of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate . This compound presents a unique duality: it contains a hydrolytically sensitive ester and an acidic, polar tetrazole ring.[1] The "2H" designation in your query refers to the dominant tautomer of the 5-substituted tetrazole ring in solution, though it exists in equilibrium with the 1H form.

This guide is structured to address the specific physicochemical conflicts inherent to this molecule.

Compound Profile & Physicochemical Challenges
  • Target Molecule: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

  • Core Structure: A methyl acetate tail attached at the C5 position of a tetrazole ring.[1]

  • Key Properties:

    • Acidity: The tetrazole ring (NH) has a pKa

      
       4.5–5.0, similar to carboxylic acids.
      
    • Polarity: High polarity due to the nitrogen-rich ring, leading to strong retention on silica.[1]

    • Lability: The methyl ester is susceptible to hydrolysis, particularly under the basic conditions often used to form the tetrazole salt, or the acidic conditions used during workup.

Troubleshooting Guide: Expert Q&A
Issue 1: "My product oils out during recrystallization and won't solidify."

Diagnosis: Tetrazoles are notorious for supercooling and forming stable oils due to strong intermolecular hydrogen bonding networks that resist ordered packing.[1] Impurities (unreacted nitrile or inorganic salts) depress the melting point significantly.

Corrective Protocol:

  • The "Cloud Point" Method: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc) . Add warm Hexane or Heptane dropwise until a persistent cloudiness appears.

  • Seeding: Do not cool immediately. Scratch the inner wall of the flask with a glass rod at the liquid-air interface. If you have a seed crystal from a previous batch, add it now.

  • Slow Cooling: Wrap the flask in aluminum foil and a towel to ensure cooling to room temperature takes >2 hours. Rapid cooling traps impurities and promotes oiling.

  • Solvent Alternative: If EtOAc/Hexane fails, try Isopropyl Alcohol (IPA) .[1] The hydroxyl group in IPA mimics the tetrazole's H-bonding, potentially facilitating lattice formation.

Issue 2: "The compound streaks/tails severely on Silica Gel (TLC/Column)."

Diagnosis: The acidic tetrazole proton (


) interacts strongly with the silanol groups (

) on the silica surface, causing peak broadening and irreversible adsorption.

Corrective Protocol:

  • Acidify the Mobile Phase: Add 0.5% to 1.0% Acetic Acid (AcOH) to your eluent (e.g., DCM:MeOH:AcOH). This suppresses the ionization of the tetrazole, keeping it in the less polar, protonated form.

  • Switch Stationary Phase: If tailing persists, use Reverse Phase (C18) silica. The hydrophobic interaction with the methyl acetate tail often provides better resolution than normal phase adsorption.

  • Visualization: Tetrazoles do not always stain well with Iodine. Use UV (254 nm) or KMnO₄ stain (tetrazoles are resistant to mild oxidation, but the ester/linker may show contrast).

Issue 3: "I suspect residual Sodium Azide in my product."

Diagnosis: Synthesis via [3+2] cycloaddition (Methyl Cyanoacetate + NaN₃) leaves hazardous azide residues.[1] Upon acidification during workup, NaN₃ becomes Hydrazoic Acid (


), which is volatile, explosive, and highly toxic.

Corrective Protocol (Safety Critical):

  • Pre-Workup Quench: Before any acidification, treat the reaction mixture with Sodium Nitrite (

    
    )  followed by slow addition of dilute 
    
    
    
    . This converts azide to benign nitrogen gas (
    
    
    ) and nitrous oxide (
    
    
    ).
    • Indicator: Use starch-iodide paper to confirm excess nitrite (turns blue/black).

  • Partitioning: If quenching is not possible, perform the extraction at pH 3.0–3.5 .[1] The tetrazole (pKa ~4.5) will be partially protonated and extractable into EtOAc, while the majority of the azide (pKa of

    
     is 4.7) will also extract. Therefore, the Nitrite quench is mandatory for safety. 
    
Issue 4: "The methyl ester is hydrolyzing to the acid."

Diagnosis: You are likely exposing the compound to aqueous base (during salt formation) or strong aqueous acid for too long.

Corrective Protocol:

  • Temperature Control: Never exceed 40°C during the aqueous workup phases.

  • pH Window: When acidifying the aqueous salt solution to precipitate/extract the product, stop exactly at pH 2.0–2.5 . Going lower (pH < 1) catalyzes ester hydrolysis.[1]

  • Rapid Drying: Once extracted into organic solvent, dry immediately over

    
     and evaporate. Do not store the wet organic layer overnight.
    
Detailed Protocol: Purification Workflow

Context: Purification of crude reaction mixture from Methyl Cyanoacetate + Sodium Azide.

Step 1: Azide Quenching & Phase Separation
  • Dilute the reaction mixture with water (ratio 1:3).

  • CRITICAL: Add solid

    
     (1.2 eq relative to excess azide).
    
  • Slowly acidify with 2N

    
     to pH 5.0 (in a fume hood!). Observe gas evolution (
    
    
    
    ). Stir for 30 mins.
  • Wash the aqueous phase with Dichloromethane (DCM) (

    
    ).
    
    • Why? This removes unreacted neutral nitrile and non-polar byproducts. The tetrazole remains in the water as the salt (pH 5 > pKa).

Step 2: Product Isolation
  • Acidify the aqueous phase further to pH 2.0 using 6N

    
    .
    
    • Note: The solution may become cloudy as the protonated tetrazole precipitates.

  • Extract immediately with Ethyl Acetate (EtOAc) (

    
    ).
    
    • Tip: Add brine to break emulsions if necessary.

  • Combine organic layers and wash with Brine (

    
    ).
    
  • Dry over Anhydrous

    
     and concentrate in vacuo at <40°C.
    
Step 3: Final Polishing (Crystallization)
  • Dissolve the off-white solid in minimal boiling EtOAc .

  • Add Hexane dropwise until turbid.

  • Allow to cool to room temperature, then 4°C.

  • Filter and wash with cold Hexane.

Visualizing the Purification Logic

PurificationWorkflow ReactionMix Crude Reaction Mixture (Tetrazole Salt, NaN3, Nitrile) Quench Safety Quench Add NaNO2 + HCl (to pH 5) ReactionMix->Quench Dilute w/ Water Wash Organic Wash (DCM) Remove Unreacted Nitrile Quench->Wash PhaseSep Phase Separation Wash->PhaseSep OrgWaste Organic Layer (Impurities) PhaseSep->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) PhaseSep->AqLayer Keep Acidify Acidification Add HCl to pH 2.0 AqLayer->Acidify Protonate Tetrazole Extract Extraction (Ethyl Acetate) Acidify->Extract FinalOrg Product Organic Layer Extract->FinalOrg Crystallize Recrystallization (EtOAc / Hexane) FinalOrg->Crystallize Dry & Concentrate FinalProd Pure Methyl 2-(tetrazol-5-yl)acetate Crystallize->FinalProd

Caption: Logical flow for the isolation of acidic tetrazoles, prioritizing azide removal and pH-controlled extraction.

Data Summary: Physicochemical Properties
PropertyValue / DescriptionImplication for Purification
Molecular Weight 142.12 g/mol Low MW facilitates sublimation; avoid high vac for long periods.[1]
pKa (Tetrazole NH) ~4.5 – 4.9Extracts into organic at pH < 3; stays in water at pH > 6.
Solubility (Water) Moderate to HighDifficult to precipitate directly; requires salting out or extraction.
Solubility (EtOAc) HighExcellent solvent for extraction and crystallization.
Solubility (Hexane) NegligibleExcellent anti-solvent for crystallization.
TLC Rf (DCM:MeOH 9:1) ~0.2 – 0.3 (Streaking)Requires acidic modifier (AcOH) to sharpen spots.
References
  • BenchChem Technical Support . (2025). Method Refinement for Enhancing the Purity of Tetrazole Derivatives. Retrieved from

  • Canadian Science Publishing . (1970). Tetrazolylacetic acids: Synthesis and Properties. Canadian Journal of Chemistry. Retrieved from

  • European Patent Office . (1980). Process for producing 1H-tetrazole-1-acetic acid and its esters. EP0012230B1. Retrieved from

  • National Institutes of Health (NIH) . (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. PMC. Retrieved from

  • ACS Omega . (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles. Retrieved from

Sources

troubleshooting NMR spectra of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Spectroscopy of Nitrogen Heterocycles Specialized Guide: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Executive Summary: The "Ghost" Proton & The Shifting Equilibrium

User Profile: You are analyzing Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate . You likely synthesized this via a [3+2] cycloaddition of methyl cyanoacetate with an azide source.[1]

The Core Problem: This molecule contains a 5-substituted tetrazole ring with a free N-H.[1] Unlike standard organic molecules, this ring typically exists in a dynamic annular tautomerism equilibrium between the 1H- and 2H- forms.[1] This rapid proton exchange often causes the N-H signal to broaden into the baseline (becoming invisible) and shifts the carbon signals depending on the solvent used.[1]

This guide troubleshoots the three most common tickets we receive for this compound:

  • Missing Signals: "I can't find the N-H proton."

  • Solvent Mismatch: "My spectra in DMSO and CDCl3 look like different compounds."

  • Broadening: "My methylene (

    
    ) peak is unexpectedly broad."
    

Part 1: The Tautomerism Trap (Visualized)

The "2H" in your compound's name is a formal IUPAC designation, but in the NMR tube, the proton is mobile. The position of this equilibrium is dictated by the dielectric constant (


)  of your solvent.[1]
Diagram 1: Solvent-Dependent Tautomeric Equilibrium

Tautomerism cluster_0 Non-Polar Solvents (CDCl3, Toluene) cluster_1 Polar Solvents (DMSO-d6, DMF) T2H 2H-Tautomer (Dominant Form) More Lipophilic T1H 1H-Tautomer (Stabilized by H-bonding) More Polar T2H->T1H Increase Polarity Observed OBSERVED SPECTRUM Weighted average of both forms Broad N-H peak due to exchange T2H->Observed T1H->Observed

Caption: In low-dielectric solvents (CDCl3), the 2H-form predominates.[1] In high-dielectric solvents (DMSO), the equilibrium shifts toward the 1H-form, altering chemical shifts.[1]

Part 2: Troubleshooting Guides (Q&A Format)

Ticket #1: "I cannot see the N-H proton in my 1H NMR."

Diagnosis: The N-H proton of a tetrazole is highly acidic (


) and labile.[1] In solvents containing even trace amounts of water, or in protic solvents like Methanol-

, the proton undergoes rapid chemical exchange with the solvent deuterium pool or water.[1]

Solution Protocol:

StepActionScientific Rationale
1 Switch to DMSO-

DMSO is a hydrogen-bond acceptor.[1] It forms a strong H-bond with the tetrazole N-H, slowing down the exchange rate and often revealing the proton as a broad singlet between 14.0 – 16.0 ppm .
2 Dry the Sample Trace water catalyzes proton exchange.[1] Filter your solution through a small plug of anhydrous

or use a fresh ampoule of solvent.
3 Cool it Down (VT-NMR) Run the spectrum at -20°C or -40°C . Lowering the temperature slows the exchange rate (

), pushing the system from "fast exchange" (average peak) to "slow exchange" (distinct peaks).

Expected Data (1H NMR in DMSO-


): 
  • 
     14.5 - 16.5 ppm:  N-H (1H, Broad singlet, may be invisible).
    
  • 
     4.10 - 4.25 ppm:  Tetrazole-
    
    
    
    -CO (2H, Singlet).[1]
  • 
     3.65 - 3.75 ppm:  O-
    
    
    
    (3H, Singlet).
Ticket #2: "My Carbon (13C) peaks don't match the literature values."

Diagnosis: You are likely comparing data acquired in different solvents.[1][2] The C5 carbon of the tetrazole ring is highly sensitive to the tautomeric ratio.[1]

  • In

    
     (2H-form dominant):  The C5 signal is typically shielded relative to the 1H form.[1]
    
  • In DMSO-

    
     (Mixture/1H-form):  The C5 signal shifts downfield due to the change in electron density distribution when the proton resides on N1 vs N2.[1]
    

Reference Shift Table (Approximate):

Carbon Environment

(ppm) DMSO-


(ppm)

Notes
C=O[1] (Ester) ~168.5~167.0Typical ester shift.
C5 (Tetrazole) ~154.0 - 156.0 ~152.0 - 154.0 Diagnostic Peak. Broadens if equilibrium is fast.[1]

~52.5~53.0Stable.[1]

~29.0 - 31.0~30.0Methylene bridge.[1]

Warning: If your C5 peak appears as a very small lump or is missing in 13C, increase the relaxation delay (


) to 3-5 seconds. Quaternary carbons in heterocycles have long 

relaxation times.[1]
Ticket #3: "How do I confirm I didn't accidentally alkylate the Nitrogen?"

Context: If you performed a reaction using an alkyl halide (e.g., methyl iodide) attempting to make the ester after forming the tetrazole, you might have alkylated the tetrazole ring nitrogens (N1 or N2) instead of the carboxylate.[1]

The "Regioisomer Check" Workflow:

RegioCheck cluster_analysis Advanced Confirmation (HMBC) Start Suspected N-Alkylation? CheckH Check 1H NMR Integration Start->CheckH Decision Ratio of Methyls? CheckH->Decision Correct Product is Correct (C-Alkylation only) Decision->Correct 1x OMe (3.7 ppm) 1x CH2 (4.2 ppm) Wrong Product is N-Alkylated (Impurity or Side Product) Decision->Wrong Extra Methyl peaks (3.9 - 4.3 ppm) HMBC Run 1H-15N HMBC (or 1H-13C HMBC) Wrong->HMBC N2 N2-Isomer: Methyl correlates to N2 (N2 is shielded ~ -20 to -40 ppm vs Nitromethane) HMBC->N2 N1 N1-Isomer: Methyl correlates to N1 (N1 is deshielded) HMBC->N1

Caption: Workflow to distinguish the desired C-alkylated ester from unwanted N-alkylated tetrazole byproducts.

Key Discriminator:

  • Ester Methyl (

    
    ):  Singlet ~3.7 ppm.[1]
    
  • N-Methyl (

    
    ):  If N2-alkylated, singlet ~4.2 - 4.4 ppm.[1] If N1-alkylated, singlet ~4.0 - 4.2 ppm.
    
  • 13C HMBC: The ester methyl will correlate to the Carbonyl carbon (~168 ppm).[1] An N-methyl will correlate to the Tetrazole C5 (~155 ppm).

Part 3: References & Grounding

  • Tautomerism in Tetrazoles:

    • Source: Butler, R. N. (1977).[1] "Tetrazoles".[1][3][4][5][6][7][8] In Comprehensive Heterocyclic Chemistry. This seminal work establishes the solvent dependence of the 1H

      
       2H equilibrium, noting that non-polar solvents favor the 2H-tautomer due to dipole minimization.[1]
      
    • Verification:[1]

  • NMR Solvent Effects:

    • Source: Claramunt, R. M., et al. (2024). "On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR". Magn.[1][5][9] Reson. Chem. This paper explains the use of TFA or specific solvents to sharpen exchangeable proton signals in nitrogen heterocycles.[1]

    • Verification:[1]

  • Chemical Shift Data (Tetrazole Acetates):

    • Source: BenchChem Protocols.[1][4] "A Comparative Guide to 1H- and 2H-Tetrazole Tautomers". Provides general shift ranges for 5-substituted tetrazoles.

    • Verification:[1]

  • Regioisomer Determination:

    • Source: Safaei-Ghomi, J., et al. (2019).[1][6] "Synthesis of 1,5 and 2,5-disubstituted tetrazoles...". Nanomedicine Res. J.[1][6]. This paper provides specific 1H and 13C NMR comparisons for N1 vs N2 substituted tetrazoles, useful for ruling out alkylation errors.

    • Verification:[1]

Sources

stability issues of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering stability or analytical anomalies with methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate .

This compound presents a unique "Stability Triad" challenge: Tautomeric Equilibrium , Ester Hydrolysis , and Decarboxylation . This guide moves beyond basic handling to address the mechanistic causes of experimental failure.

Module 1: The Stability Triad (Mechanistic Diagnostics)

Before troubleshooting specific symptoms, you must understand the three dynamic instabilities inherent to this molecule in solution.

The Tautomer Trap (HPLC "Ghost Peaks")

Unlike standard esters, the tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H- tautomers.

  • The Issue: In solution, these tautomers interconvert rapidly. However, on a silica or C18 column, the interaction with the stationary phase can separate them, resulting in split peaks , broadening , or "ghost" impurities .

  • The Trigger: Non-buffered mobile phases or neutral pH allows the tautomers to separate.

  • The Fix: You must lock the tautomerism using an acidic mobile phase (pH < 3.0).

Autocatalytic Hydrolysis

The tetrazole ring is a bioisostere of a carboxylic acid (


).
  • The Mechanism: In aqueous solution, the tetrazole ring can deprotonate or act as an intramolecular proton donor, catalyzing the hydrolysis of the neighboring methyl ester.

  • Result: Rapid conversion to 2-(1H-tetrazol-5-yl)acetic acid (the free acid).

  • Solubility Shift: The free acid is significantly less soluble in organic extraction solvents (DCM/EtOAc) than the ester, leading to yield loss during workup.

Decarboxylation Risk

If the ester hydrolyzes to the free acid, the resulting tetrazole-acetic acid is structurally similar to a


-keto acid (with the tetrazole acting as the electron-withdrawing group).
  • The Risk: Upon heating (>50°C) or in basic conditions, the free acid can decarboxylate, releasing

    
     and leaving 5-methyl-tetrazole .
    

Module 2: Visualizing the Degradation Pathway

The following diagram illustrates the critical failure points in solution.

StabilityPathway cluster_0 HPLC Artifact Zone Ester_1H 1H-Tautomer (Ester) Ester_2H 2H-Tautomer (Ester) Ester_1H->Ester_2H Fast Equilibrium (Solvent Dependent) FreeAcid Hydrolysis Product (Free Acid) Ester_1H->FreeAcid Hydrolysis (H2O / pH > 7) Ester_2H->FreeAcid Hydrolysis Decarb Degradation Product (5-Methyl-tetrazole) FreeAcid->Decarb Heat / Base (-CO2) CO2 CO2 Gas FreeAcid->CO2

Caption: Figure 1. The degradation cascade. Note that the 1H/2H equilibrium (blue) is reversible, while hydrolysis and decarboxylation (red) are irreversible degradation steps.

Module 3: Troubleshooting Guide (FAQ Format)

Issue 1: "My HPLC shows two peaks for a pure compound."

Diagnosis: Tautomer Separation. Explanation: You are likely using a neutral mobile phase (e.g., Water/Acetonitrile). The 1H and 2H tautomers have different dipole moments and interact differently with the C18 chain. Corrective Action:

  • Acidify: Add 0.1% Formic Acid or TFA to both mobile phases (Water and MeCN). This protonates the tetrazole ring (

    
    ), pushing the equilibrium toward a single species and suppressing ionization.
    
  • Temperature: Increase column temperature to 40°C to accelerate the interconversion rate, merging the split peaks into a single sharp peak.

Issue 2: "The compound precipitates when I dissolve it in buffer."

Diagnosis: Hydrolysis & Solubility Mismatch. Explanation: The methyl ester has hydrolyzed to the free acid. While the tetrazolate anion is soluble in water, if your buffer is acidic (pH < 4), the free acid precipitates because it is less soluble than the ester. Corrective Action:

  • Immediate: Check the pH.[1][2] If pH < 5, you have likely precipitated the hydrolysis product.

  • Prevention: Do not store stock solutions in aqueous buffers. Store as a solid or in anhydrous DMSO at -20°C. Prepare aqueous dilutions immediately before use.

Issue 3: "I see bubbling/gas evolution during base saponification."

Diagnosis: Decarboxylation. Explanation: You are trying to hydrolyze the ester to the acid using base (e.g., LiOH/NaOH). The resulting dianion (tetrazolate + carboxylate) is unstable at high temperatures. Corrective Action:

  • Perform saponification at 0°C to Room Temperature . Do not heat.

  • Neutralize carefully to pH 5-6 rather than strong acidification if you want to isolate the acid without precipitation/degradation issues.

Module 4: Validated Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to distinguish between tautomeric splitting and actual degradation.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% TFA Low pH (<2.5) suppresses tetrazole ionization and locks tautomers.
Mobile Phase B Acetonitrile + 0.1% TFA Matches ionic strength of Phase A.
Gradient 5% B to 95% B over 10 minStandard polarity sweep.
Flow Rate 1.0 mL/minStandard.
Detection UV 210 nm & 254 nmTetrazoles have low UV absorption; 210 nm is critical.
Temperature 40°C CRITICAL: Higher temp merges tautomer peaks.
Protocol B: Storage & Handling[3][4]
  • Solid State: Store at -20°C under Argon/Nitrogen. Hygroscopic.

  • Solution:

    • Preferred: Anhydrous DMSO or Acetonitrile (Stable for weeks at 4°C).

    • Avoid: Methanol/Ethanol (Transesterification risk over long periods).

    • Forbidden: Aqueous buffers for storage > 4 hours.

Module 5: Safety Warning (Energetic Materials)

While tetrazole esters are generally stable, the tetrazole ring itself is high-nitrogen and energetic.

  • Warning: Do not distill this compound to dryness using high heat (>60°C) on a rotary evaporator, especially if peroxides or metal salts are present.

  • Metal Hazard: Tetrazoles are excellent ligands. Contact with strong transition metals (Copper, Iron) can form metal tetrazolate complexes , which are often shock-sensitive primary explosives. Use glass or Teflon-coated spatulas; avoid metal spatulas.

References

  • Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435. Link

    • Establishes the fundamental tautomerism (1H vs 2H) and acidity of 5-substituted tetrazoles.
  • Ostrovskii, V. A., et al. (2009). Tetrazoles. In Comprehensive Heterocyclic Chemistry III. Link

    • Authoritative source on the reactivity and hydrolysis mechanisms of tetrazole deriv
  • Myznikov, L. V., et al. (2007). Synthesis and properties of 5-substituted tetrazoles. Chemistry of Heterocyclic Compounds. Link

    • Details the synthesis and stability of tetrazole-acetic acid deriv
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. Link

    • Provides specific HPLC conditions for separ
  • PubChem. (2025).[3] 1-Tetrazolylacetic acid (Compound Summary). Link

    • Safety data regarding the energetic nature and handling of tetrazole-acetic acid deriv

Sources

avoiding regioisomer formation in tetrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tetrazole Synthesis & Regiocontrol Current Status: ● Operational Ticket Queue: Priority Handling Subject: Avoiding Regioisomer Formation (N1 vs. N2 Selectivity)

Welcome to the Tetrazole Synthesis Support Hub

User Problem: "I am synthesizing disubstituted tetrazoles, but I consistently get inseparable mixtures of 1,5- and 2,5-regioisomers. How do I control this?"

Executive Summary: The tetrazole ring exists as a tautomeric equilibrium between 1H- and 2H-forms.[1] When alkylating a 5-substituted tetrazole, the N2-isomer (2,5-disubstituted) is generally the thermodynamic and kinetic major product due to electronic repulsion at the N1 position. To achieve high selectivity, you must either (A) utilize specific "de novo" cyclization methods that lock the regiochemistry during ring formation, or (B) employ specialized alkylating agents and catalysts that override the natural N2 bias.

Module 1: Root Cause Analysis (The "Why")

Before troubleshooting, understand the mechanism driving your mixture. The tetrazolate anion is an ambient nucleophile.

  • N2-Alkylation (Thermodynamic/Kinetic Favorite): The N2 atom is less sterically hindered and, crucially, alkylation here preserves a more continuous aromatic π-system compared to N1. The lone pair repulsion at N1 (adjacent to the carbon substituent) further discourages attack at that position.

  • N1-Alkylation (The Challenge): Achieving this requires overcoming the natural N2 bias, usually demanding steric control or specific directing groups.

Visualizing the Conflict:

TetrazoleRegio Start 5-Substituted Tetrazolate Anion PathN2 N2 Attack (Major Pathway) Less Steric Hindrance Favorable Electronics Start->PathN2 PathN1 N1 Attack (Minor Pathway) Steric Clash with C5-R Lone Pair Repulsion Start->PathN1 ProdN2 2,5-Disubstituted Tetrazole (Thermodynamic Product) PathN2->ProdN2 ProdN1 1,5-Disubstituted Tetrazole (Kinetic/Specific Product) PathN1->ProdN1

Figure 1: The bifurcation of tetrazole alkylation pathways. Note the heavy bias toward N2.

Module 2: Troubleshooting Protocols (The "How")

Scenario A: "I need the 1,5-disubstituted isomer (N1)."

Diagnosis: Direct alkylation of a pre-formed tetrazole will almost always fail to give you clean N1 product. Solution: Switch to De Novo Synthesis . Build the ring with the substituent already on the nitrogen.

Protocol 1: The Modified Gewald Reaction (Amine-Based) Best for: 1-substituted or 1,5-disubstituted tetrazoles where R1 is an alkyl/aryl group.

  • Reagents: Primary amine (

    
    ), Triethyl orthoformate (
    
    
    
    ), Sodium Azide (
    
    
    ).
  • Catalyst: Indium(III) triflate or simply acetic acid (classic conditions).

  • Workflow:

    • Condense amine with triethyl orthoformate to form the imidate intermediate.

    • Add sodium azide to cyclize.[2][3]

    • Result: 100% Regioselectivity for N1 because the nitrogen source is the amine itself.

Protocol 2: The Ugi-Azide Reaction Best for: Complex, highly substituted scaffolds (Peptidomimetics).

  • Components: Aldehyde, Amine, Isocyanide, TMS-Azide (

    
    ).[4]
    
  • Mechanism: Multicomponent reaction where the azide traps the nitrilium ion.

  • Result: Exclusive formation of 1,5-disubstituted tetrazoles.

Scenario B: "I need the 2,5-disubstituted isomer (N2) but have low yields."

Diagnosis: You are likely using weak bases or poor leaving groups, leading to incomplete conversion or competitive N1 formation. Solution: Use Bioisosteric Alkylation or Mechanochemistry .

Protocol 3: Al(OTf)3-Catalyzed Insertion Reference: S. J. He et al. (2024) This method uses aluminum triflate to catalyze the insertion of diazo compounds selectively into the N2 position.

  • Setup: Dissolve 5-substituted tetrazole in DCM.

  • Add: Diazo compound (1.2 equiv) and

    
     (10 mol%).
    
  • Conditions: Stir at room temperature for 1-4 hours.

  • Why it works: The Lewis acid coordinates to the tetrazole, enhancing the nucleophilicity of N2 while the diazo species provides a carbene-like insertion.

Scenario C: "I just need a clean 5-substituted tetrazole (1H)."

Diagnosis: Avoid tin (toxic) and avoid in situ


 generation (explosive).
Solution:  The Demko-Sharpless Protocol .[3]

Protocol 4: Zinc-Catalyzed [3+2] Cycloaddition The Gold Standard for safety and yield.

  • Reagents: Nitrile (

    
    ), Sodium Azide (
    
    
    
    ), Zinc Bromide (
    
    
    ).
  • Solvent: Water (or Water/Isopropanol 2:1).

  • Procedure:

    • Mix Nitrile (1.0 equiv),

      
       (1.1 equiv), and 
      
      
      
      (1.0 equiv) in water.
    • Reflux (100°C) for 12–24 hours.

    • Workup: Acidify with 3N HCl to pH 1 (breaks the Zinc-tetrazole complex). Extract with Ethyl Acetate.[5][6]

  • Why it works: The Zinc ion activates the nitrile and stabilizes the forming tetrazole ring, preventing decomposition.

Module 3: Analytical Forensics (Differentiation)

User Question: "I have two spots on my TLC. Which one is which?"

Do not rely on polarity alone (though N2 is often less polar/higher Rf). 13C NMR is the definitive method.

Data Table: NMR Diagnostic Shifts

Feature1,5-Disubstituted (N1) 2,5-Disubstituted (N2) Notes
C5 Carbon (

)
150 – 158 ppm 162 – 170 ppm Most reliable indicator. N2 isomers are consistently downfield.
N-Alkyl Protons (

)
Lower

(Upfield)
Higher

(Downfield)
Variable by solvent; use with caution.
NOE Signal Strong NOE between N-Alkyl and C5-SubstituentWeak/No NOEN1 is spatially closer to the C5 substituent.

Decision Tree for Synthesis Strategy:

SynthesisDecision Start Target Molecule? Type1 1,5-Disubstituted (N1) Start->Type1 Type2 2,5-Disubstituted (N2) Start->Type2 Type3 5-Substituted (1H) Start->Type3 Method1 DO NOT ALKYLATE. Use De Novo Synthesis. Type1->Method1 Method2 Direct Alkylation (N2 is favored) Type2->Method2 Method3 Demko-Sharpless (ZnBr2 in Water) Type3->Method3 Ugi Ugi-Azide Reaction (Multicomponent) Method1->Ugi Gewald Amine + Orthoformate + Azide Method1->Gewald Alcat Al(OTf)3 Catalysis (High Selectivity) Method2->Alcat

Figure 2: Strategic workflow for selecting the correct synthetic route based on target regiochemistry.

Frequently Asked Questions (FAQs)

Q1: Why can't I just separate the isomers by column chromatography?

  • A: You can, but it is inefficient. The isomers often have very similar Rf values on silica. If separation is required, HPLC or Recrystallization (N2 isomers often crystallize better due to symmetry) are preferred. However, fixing the synthesis is always superior to fixing the purification.

Q2: Does the solvent affect the N1:N2 ratio during alkylation?

  • A: Yes, but often not enough to solve the problem.

    • Non-polar solvents (DCM, Toluene): Strongly favor N2 (SN2-like tight ion pairing).

    • Polar aprotic (DMF, DMSO): Increase the proportion of N1 slightly by separating the ion pair, but N2 usually remains the major product.

Q3: I used the Demko-Sharpless method, but my product is stuck in the aqueous phase.

  • A: The zinc-tetrazole complex is very stable. You must acidify the aqueous layer to pH < 2 (using HCl) to break the Zn-N bond and protonate the tetrazole, making it extractable into EtOAc.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[2][6][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] The Journal of Organic Chemistry. Link

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Link

  • He, S. J., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2–Arylation of Tetrazoles. The Journal of Organic Chemistry. Link

  • Roh, J., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Crystallization Refinement for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate.

Tetrazole derivatives present unique crystallization challenges. Their extensive hydrogen-bonding networks, propensity for solvent entrapment, and dynamic tautomerism demand precise thermodynamic control. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity crystalline recovery, which is critical since these compounds serve as vital building blocks in the synthesis of complex pharmaceuticals[1].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My product consistently "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? The Causality: Oiling out occurs when a supersaturated solution crosses the liquid-liquid phase separation (LLPS) boundary before reaching the metastable zone for crystallization. For methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, this is often exacerbated by the presence of tautomeric mixtures (1H vs. 2H) acting as mutual impurities, which depresses the melting point. The Solution: Shift the thermodynamics by altering your solvent system. Transition to a system with a steeper solubility curve, such as Ethyl Acetate (EtOAc) / Heptane[2]. More importantly, introduce seeding at the upper limit of the metastable zone. Seeding bypasses the high activation energy of primary nucleation, directing the molecules into a crystalline lattice before LLPS can occur.

Q2: I am observing variable melting points and inconsistent crystal habits between batches. What causes this? The Causality: This is a classic hallmark of polymorphism and tautomeric entrapment. Tetrazole rings exist in a rapid equilibrium between 1H- and 2H- tautomers in solution. While the solid state typically favors one tautomer (usually the 1H-form due to stronger intermolecular hydrogen bonding), rapid precipitation can trap the kinetically favored tautomer or form metastable polymorphs[3]. The Solution: Implement a controlled cooling ramp (e.g., 0.1–0.5 °C/min) rather than crash cooling. Slower cooling allows the tautomeric equilibrium in solution to continuously replenish the thermodynamically stable 1H-tautomer as it depletes via crystallization, ensuring a uniform polymorphic phase[3].

Q3: NMR analysis shows residual solvent that cannot be removed even under high vacuum. How do I fix this? The Causality: The tetrazole moiety is a strong hydrogen-bond donor and acceptor. Protic solvents (like ethanol or water) can co-crystallize, forming stable solvates or hydrates rather than just surface-adsorbed solvent. The Solution: Transition to an aprotic crystallization system. If a protic solvent must be used for initial dissolution to clear highly polar impurities, perform a solvent swap via distillation into an aprotic solvent (e.g., EtOAc) prior to cooling.

Part 2: Quantitative Solvent Data for Tetrazole Esters

Selecting the right solvent system is a delicate balance between the high polarity of the tetrazole ring and the lipophilicity of the methyl ester. Below is a summary of empirical data for common crystallization systems.

Solvent SystemVolume RatioDielectric Constant (ε)Solvate/Hydrate RiskObserved Crystal HabitExpected Yield
Ethyl Acetate / Heptane 1:2~4.5LowPrismatic>85%
Ethanol / Water 3:1~35.0High (Hydrate)Needles70-75%
Acetonitrile Neat37.5ModeratePlates80%
Toluene / Hexane 1:1~2.2LowGranular<60% (High LLPS risk)

Part 3: Process Visualizations

Tautomer_Equilibrium Solvent Solution Phase (Mixed Tautomers) T1H 1H-Tetrazole Tautomer (H-Bond Donor/Acceptor) Solvent->T1H Polar Solvents T2H 2H-Tetrazole Tautomer (Altered Dipole) Solvent->T2H Non-Polar Solvents T1H->T2H Rapid Equilibrium Cryst Thermodynamically Stable Crystal Lattice T1H->Cryst Controlled Cooling & Seeding LLPS Oiling Out (Liquid-Liquid Phase Separation) T2H->LLPS Crash Cooling (Impurity Effect)

Caption: Tautomeric equilibrium pathways affecting crystallization of tetrazole esters.

Protocol_Workflow Step1 1. Dissolution Dissolve crude in EtOAc at 65°C Step2 2. Clarification Hot filtration to remove particulates Step1->Step2 Step3 3. Primary Cooling Cool to 45°C at 0.5°C/min Step2->Step3 Step4 4. Seeding Add 1% w/w pure crystal seeds Step3->Step4 Step5 5. Anti-Solvent Addition Dropwise addition of Heptane Step4->Step5 Step6 6. Aging & Final Cooling Cool to 5°C, hold for 2 hours Step5->Step6 Step7 7. Isolation & Drying Filter and dry at 40°C under vacuum Step6->Step7

Caption: Self-validating step-by-step crystallization workflow for optimal purity.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an EtOAc/Heptane anti-solvent system to maximize yield while preventing solvate formation and oiling out.

Step 1: Dissolution

  • Suspend the crude methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in minimal Ethyl Acetate (approx. 3-4 volumes).

  • Heat the suspension to 65°C under gentle agitation until complete dissolution is achieved.

  • Causality: EtOAc disrupts the intermolecular hydrogen bonds of the tetrazole ring at elevated temperatures, ensuring complete homogenization of tautomers.

Step 2: Clarification

  • Perform a hot gravity filtration (or polish filtration through a 0.45 µm PTFE filter) into a pre-warmed crystallization vessel.

  • Self-Validation Checkpoint: The filtrate must be optically clear. Any particulate matter will act as uncharacterized nucleation sites, leading to premature and uncontrolled precipitation.

Step 3: Primary Cooling & Seeding

  • Program the reactor to cool from 65°C to 45°C at a strict rate of 0.5°C/min.

  • At 45°C, introduce 1% w/w of high-purity methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate seeds.

  • Causality: Adding seeds at this specific temperature dictates the nucleation kinetics, forcing the molecules to adopt the thermodynamically stable 1H-tautomer lattice structure[3].

Step 4: Anti-Solvent Addition

  • Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish.

  • Begin dropwise addition of Heptane (approx. 6-8 volumes) over 2 hours.

  • Self-Validation Checkpoint: If the solution turns milky or an oil layer forms at the bottom of the reactor, the LLPS boundary has been crossed. Corrective Action: Immediately halt heptane addition, reheat to 65°C to redissolve, add 5% more EtOAc, and restart the cooling ramp.

Step 5: Aging, Final Cooling, and Isolation

  • Once all heptane is added, cool the slurry to 5°C at 0.2°C/min.

  • Age the slurry at 5°C for 2 hours to maximize yield.

  • Filter the crystals via vacuum filtration and wash the cake with a cold mixture of EtOAc/Heptane (1:4).

  • Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours.

Part 5: References

  • Tetrazole acetic acid: Tautomers, conformers, and isomerization Source: AIP Publishing (Journal of Chemical Physics) URL:[Link]

Sources

Technical Support Center: Troubleshooting Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuances of synthesizing methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate.

The [3+2] cycloaddition of methyl cyanoacetate and sodium azide is the standard synthetic route [1]. However, the presence of an ester linkage adjacent to the highly polar, acidic tetrazole ring creates a fragile system prone to hydrolysis and subsequent thermal degradation. This guide maps the causality behind these impurities and provides self-validating protocols to ensure high-yield, high-purity synthesis.

Diagnostic Overview: The Impurity Landscape

To control impurities, we must first understand their mechanistic origins. The primary failure mode in this synthesis is not the failure of the cycloaddition itself, but the unintended cleavage of the methyl ester, which triggers a degradation cascade.

G SM Methyl Cyanoacetate + NaN3 Prod Methyl 2-(2H-tetrazol-5-yl)acetate (Target Product) SM->Prod [3+2] Cycloaddition (Et3N·HCl, Toluene, 100°C) Imp1 2-(2H-tetrazol-5-yl)acetic acid (Hydrolysis Impurity) Prod->Imp1 Trace H2O / Base (Ester Cleavage) Imp2 5-Methyltetrazole (Decarboxylation Impurity) Imp1->Imp2 Heat (-CO2) (Thermal Degradation)

Reaction pathway and degradation cascade of methyl 2-(2H-tetrazol-5-yl)acetate.

Quantitative Impurity Profiling

Below is a summary of the most common impurities, their analytical signatures, and regulatory thresholds.

ImpurityMechanistic OriginDetection (HPLC/LC-MS)Acceptable Limit (ICH Q3A)Preventive Action
Methyl Cyanoacetate Unreacted starting materialUV 210 nm; RRT ~0.8< 0.15%Ensure complete conversion via TLC/HPLC before quench.
2-(2H-tetrazol-5-yl)acetic acid Base-catalyzed ester hydrolysisBroad peak (streaking); [M-H]- 127< 0.15%Maintain strictly anhydrous conditions; avoid basic aqueous workups.
5-Methyltetrazole Thermal decarboxylation of the acetic acid impurityLC-MS [M+H]+ 85; RRT ~0.5< 0.10%Keep distillation/drying temperatures < 40 °C if hydrolysis is suspected.
Inorganic Azide (NaN₃) Excess reagentIon chromatography / Colorimetric< 10 ppm (Genotoxic)Nitrous acid quench validated by starch-iodide testing.

Validated Experimental Workflow

To prevent the cascade shown in the diagram, we utilize an amine-hydrochloride buffered system (Et₃N·HCl) in a non-polar solvent (Toluene). This prevents the basicity of NaN₃ from hydrolyzing the ester while facilitating the formation of the reactive hydrazoic acid/azide complex [3].

Step-by-Step Methodology: [3+2] Cycloaddition

1. Reagent Preparation & System Validation

  • Action: Charge a dry, argon-purged flask with methyl cyanoacetate (1.0 eq, 100 mmol), NaN₃ (1.5 eq, 150 mmol), and Et₃N·HCl (1.5 eq, 150 mmol) in anhydrous toluene (100 mL).

  • Causality: Toluene acts as a heat sink and prevents water ingress. Et₃N·HCl buffers the system, keeping the pH slightly acidic to protect the ester.

  • Self-Validation: Perform a Karl Fischer (KF) titration on the toluene before use. Proceed only if H₂O < 50 ppm.

2. Cycloaddition Reaction

  • Action: Heat the suspension to 100 °C under vigorous stirring for 18–24 hours.

  • Causality: The tetrazole formation requires high activation energy. Vigorous stirring is mandatory because the reaction is biphasic (solid NaN₃/Et₃N·HCl in liquid toluene).

  • Self-Validation: Monitor via HPLC. The reaction is complete when the methyl cyanoacetate peak (210 nm) is < 1% AUC.

3. Safe Azide Quenching (Critical Safety Step)

  • Action: Cool the mixture to 0–5 °C. Add 50 mL of water to dissolve salts. Slowly add a 10% aqueous solution of NaNO₂ (20 mL), followed by the dropwise addition of 1M H₂SO₄ until gas evolution (N₂ and N₂O) ceases and the pH reaches ~3.

  • Causality: Acidifying unreacted NaN₃ generates highly toxic, explosive hydrazoic acid (HN₃). NaNO₂ safely destroys the azide ion via nitrosation before it can volatilize.

  • Self-Validation: Dip starch-iodide paper into the aqueous layer. A blue-black color confirms excess nitrous acid, guaranteeing 100% destruction of the azide.

4. Isolation & Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 35 °C .

  • Causality: Keeping the water bath below 35 °C prevents the thermal decarboxylation of any trace 2-(2H-tetrazol-5-yl)acetic acid into 5-methyltetrazole.

Troubleshooting FAQs

Q1: My final product contains a significant amount of 5-methyltetrazole. Where is this coming from? A: 5-Methyltetrazole is the decarboxylation product of 2-(2H-tetrazol-5-yl)acetic acid [2]. It does not form directly from the starting materials. If you are seeing this impurity, your methyl ester is hydrolyzing into the corresponding carboxylic acid during the reaction (due to wet solvents) or during the aqueous workup. Because the resulting tetrazole-5-acetic acid acts as a β-keto-acid equivalent, it rapidly loses CO₂ upon heating. Solution: Ensure your toluene is strictly anhydrous (KF < 50 ppm) and never exceed 35 °C during rotary evaporation.

Q2: My HPLC chromatogram shows a massive, broad peak that streaks across the baseline, ruining my yield. What is it? A: This is the hydrolysis impurity: 2-(2H-tetrazol-5-yl)acetic acid. It streaks on standard reverse-phase C18 columns due to its extreme polarity and the presence of two acidic protons (the carboxylic acid and the tetrazole N-H). Solution: To correctly integrate this peak, modify your HPLC mobile phase by adding 0.1% Trifluoroacetic acid (TFA) or Formic acid to suppress ionization. To prevent its formation in the flask, avoid using NaOH or strong bases during your workup.

Q3: Is it normal for the NMR to show a mixture of signals for the tetrazole N-H proton? A: Yes. The nomenclature "2H-1,2,3,4-tetrazol-5-yl" refers to one specific tautomer, but in solution, the molecule rapidly equilibrates between the 1H- and 2H- tautomers [2]. The N-H proton will often appear as a broad, exchangeable singlet far downfield (typically 12.0 - 16.0 ppm in DMSO-d6), and its exact chemical shift is highly concentration- and temperature-dependent. This is a physical property of the tetrazole ring, not an impurity.

Q4: Can I use the Sharpless Zinc-catalyzed method (ZnBr₂ in water) for this specific molecule? A: I strongly advise against it for this specific substrate. While the Demko-Sharpless protocol [1] is brilliant for standard nitriles, methyl cyanoacetate contains a highly labile ester. Boiling this substrate in water with ZnBr₂ and NaN₃ will almost quantitatively hydrolyze the ester, leaving you with tetrazole-5-acetic acid, which will then decarboxylate. Stick to the anhydrous Toluene/Et₃N·HCl method.

Q5: How do I ensure I don't have residual azide in my final API? A: Residual azide is a critical genotoxic impurity. The nitrous acid quench (NaNO₂ + H₂SO₄) described in the workflow is the most reliable chemical destruction method. Do not rely solely on aqueous washing, as trace azide can carry over in polar organic solvents. Always validate the quench with starch-iodide paper.

References

  • Demko, Z. P., & Sharpless, K. B. (2002). Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. URL:[Link]

  • Pagacz-Kostrzewa, M., et al. (2014). Tetrazole acetic acid: Tautomers, conformers, and isomerization. The Journal of Chemical Physics, 140(6), 064313. URL:[Link]

  • Gaponik, P. N., et al. (2005). Synthesis of new functionally substituted 1-R-tetrazoles and their 5-amino derivatives. Chemistry of Heterocyclic Compounds, 41, 999–1004. URL:[Link]

Validation & Comparative

Comparative Analysis of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Tetrazoles are five-membered, nitrogen-rich heterocycles that serve as critical pharmacophores in medicinal chemistry, primarily acting as bioisosteres for carboxylic acids. The pKa of the tetrazole N-H proton is strikingly similar to that of a carboxylate group, allowing it to mimic acid functionalities while often exhibiting superior metabolic stability and membrane permeability. Among these, methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate and its analogues (such as the ethyl ester and the free acid) represent highly versatile building blocks. They are heavily utilized in the synthesis of antihypertensives (sartans), antibiotics, and high-energy materials.

This guide provides an objective, data-driven comparison of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate against its key structural analogues, detailing their physicochemical profiles, tautomeric behaviors, and self-validating synthetic protocols.

Structural and Physicochemical Profiling

The core difference between the analogues lies in the esterification of the acetic acid moiety and the positional isomerism of the tetrazole ring. The methyl and ethyl esters serve as lipophilic, uncharged precursors that can easily cross cell membranes or undergo further functionalization, whereas the free acid acts as a bifunctional chelating agent and a direct bioisostere.

Causality in Selection: The choice between the methyl and ethyl ester is often dictated by the downstream deprotection strategy. Methyl esters are more susceptible to mild basic hydrolysis, which is advantageous when dealing with base-sensitive scaffolds. Conversely, the free acid is directly employed when synthesizing metal-organic frameworks or coordination complexes due to its dual coordination sites.

Table: Comparative Physicochemical Properties
CompoundCAS NumberMolecular FormulaKey ApplicationTautomeric Preference (Solid State)
Methyl 2-(2H-tetrazol-5-yl)acetate 1305320-60-8C4H6N4O2Lipophilic prodrug intermediate, alkylation precursor1H-tautomer dominant
Ethyl 2-(2H-tetrazol-5-yl)acetate 13616-37-0C5H8N4O2Extended lipophilic building block[1]1H-tautomer dominant
1H-Tetrazole-5-acetic acid 21743-75-9C3H4N4O2Bifunctional metal ligand, direct bioisostere [5]1H-tautomer dominant
1H-Tetrazole-1-acetic acid 21732-17-2C3H4N4O2Positional isomer for specific spatial constraints [2]Fixed (N1 substituted)

Mechanistic Insights: Tautomerism and Reactivity

A critical factor in utilizing 5-substituted tetrazoles is their tautomeric equilibrium. Compounds like methyl 2-(tetrazol-5-yl)acetate exist as a dynamic mixture of 1H and 2H tautomers [4].

  • Solvent Dependency: In the crystalline phase and polar solvents, the 1H-tautomer predominates due to enhanced hydrogen bonding capabilities. In the gas phase or non-polar solvents, the 2H-tautomer is thermodynamically favored.

  • Alkylation Outcomes: When subjecting the free tetrazole to alkylation, the reaction yields a mixture of N1 and N2 substituted products. The ratio is strictly governed by the reaction conditions: steric hindrance pushes towards N2, while thermodynamic control often favors N1.

Tautomerism N1 1H-Tautomer (Polar Solvents/Solid) N2 2H-Tautomer (Gas Phase/Non-polar) N1->N2 Proton Transfer (Equilibrium) N3 Alkylation/Esterification N1->N3 Reactant N2->N3 Reactant N4 N1-Substituted Product N3->N4 Steric/Electronic Control N5 N2-Substituted Product N3->N5 Thermodynamic Control

1H and 2H tautomerization equilibrium and subsequent alkylation pathways of tetrazoles.

Experimental Methodologies: Self-Validating Protocols

To ensure high reproducibility, the following protocols detail the synthesis of the methyl/ethyl esters and their conversion to the free acid. These methods incorporate built-in validation steps to confirm reaction progress.

Protocol A: Synthesis of Methyl 2-(2H-tetrazol-5-yl)acetate via [3+2] Cycloaddition

Objective: Construct the tetrazole ring from methyl cyanoacetate. Causality: Sodium azide is used as the nitrogen source. Zinc chloride (ZnCl₂) acts as a Lewis acid catalyst to activate the nitrile carbon, significantly lowering the activation energy required for the cycloaddition and preventing the thermal decomposition of the azide at high temperatures.

  • Setup: In a 250 mL round-bottom flask, dissolve methyl cyanoacetate (10 mmol) and sodium azide (12 mmol) in 50 mL of DMF.

  • Catalysis: Add ZnCl₂ (10 mmol) in one portion. (Validation: The mixture will form a slight suspension, indicating the formation of the zinc-nitrile complex).

  • Reaction: Heat the mixture to 120°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and quench with 1M HCl (50 mL) to protonate the tetrazole salt. (Validation: A precipitate or phase separation indicates the formation of the neutral tetrazole).

  • Extraction: Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Hydrolysis to 1H-Tetrazole-5-acetic Acid

Objective: Cleave the methyl ester to yield the bifunctional free acid. Causality: Mild basic hydrolysis is employed to prevent the cleavage of the tetrazole ring, which remains highly stable under basic conditions but can degrade under harsh acidic boiling.

  • Saponification: Dissolve methyl 2-(2H-tetrazol-5-yl)acetate (5 mmol) in 20 mL of a 1:1 mixture of THF and 2M NaOH.

  • Stirring: Stir at room temperature for 4 hours. (Validation: TLC using DCM:MeOH 9:1 should show complete disappearance of the higher Rf ester spot).

  • Acidification: Remove THF under reduced pressure. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using concentrated HCl. (Validation: The free acid will immediately precipitate out of the cold aqueous solution).

  • Isolation: Filter the white crystalline solid and wash with cold water.

Workflow S1 Alkyl Cyanoacetate + NaN3 (Starting Materials) S2 [3+2] Cycloaddition (ZnCl2 Catalyst, 120°C) S1->S2 S3 Alkyl 2-(2H-tetrazol-5-yl)acetate (Methyl/Ethyl Ester) S2->S3 Yield >85% S4 Basic Hydrolysis (NaOH, then HCl) S3->S4 Ester Cleavage S5 1H-Tetrazole-5-acetic Acid (Free Acid) S4->S5 Acidification (pH 2) S6 Metal Complexation (Cu(II)/Ni(II) Salts) S5->S6 Ligand Formation

Synthesis workflow from cyanoacetates to tetrazole-5-acetic acid and metal complexes.

Advanced Applications: From Oncology to Energetics

The versatility of these analogues extends far beyond simple building blocks:

  • Metal-Organic Cytotoxicity: The free acid analogue, 1H-tetrazole-5-acetic acid, is extensively used as a bifunctional ligand to synthesize novel Copper(II) and Nickel(II) complexes [5]. These complexes have demonstrated targeted cytotoxicity against hepatocellular carcinoma cells by intercalating with DNA and generating reactive oxygen species (ROS).

  • Energetic Materials: By subjecting tetrazole-5-acetic acid to nitration (using fuming HNO₃ and concentrated H₂SO₄), researchers synthesize 5-(trinitromethyl)-2H-tetrazole [3]. This geminal trinitromethyl derivative exhibits high experimental density and detonation performance, serving as a safer, highly energetic material compared to traditional explosives.

References

  • BenchChem Technical Support Team. "Structure-Activity Relationship (SAR) Studies of Ethyl 2-(2H-tetrazol-5-yl)acetate Analogs: A Comparative Guide." Benchchem. 1

  • Smolecule. "1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-." Smolecule. 2

  • Royal Society of Chemistry. "Synthesis and properties of geminal dinitro and trinitromethyl energetic materials." RSC. 3

  • AIP Publishing. "Tetrazole acetic acid: Tautomers, conformers, and isomerization." AIP. 4

  • Sigma-Aldrich. "1H-Tetrazole-5-acetic acid 96 21743-75-9." Sigma-Aldrich.5

Sources

Validation of a Metal-Free Continuous Flow Synthetic Route for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a highly versatile building block and a premier bioisostere for carboxylic acids, frequently utilized to enhance lipophilicity and metabolic stability in active pharmaceutical ingredients (APIs)[1]. Traditionally, the synthesis of 5-substituted tetrazoles relies on the Sharpless [3+2] cycloaddition, which utilizes sodium azide and stoichiometric zinc salts in batch reactors[2]. While robust, this method presents severe scalability and safety bottlenecks—most notably the accumulation of explosive hydrazoic acid (HN₃) and the need for heavy metal remediation.

This guide validates a metal-free, continuous-flow microreactor route for the synthesis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate. By leveraging high-temperature microfluidics, this route eliminates the need for Lewis acid catalysts, drastically reduces reaction time, and intrinsically mitigates the hazards of HN₃ accumulation[3].

The Challenge with Traditional Batch Synthesis

In the traditional Sharpless method, the cycloaddition of methyl cyanoacetate and sodium azide requires a Lewis acid (typically ZnBr₂) to lower the activation energy of the nitrile group[2].

  • Safety Hazards: The reaction is typically run in aqueous media at 100–120 °C for 12–24 hours. Acidic workup of the large batch volume risks the sudden release of highly toxic and explosive HN₃ gas.

  • Environmental & Cost Inefficiencies: The stoichiometric use of zinc salts necessitates rigorous downstream purification to meet API heavy-metal limits, significantly increasing the E-factor (mass of waste per mass of product).

Validation of the New Route: Metal-Free Continuous Flow

Continuous flow chemistry fundamentally alters the thermodynamic and safety landscape of tetrazole synthesis[4].

  • Thermodynamic Control without Metals: In a pressurized microreactor, the solvent system (NMP/H₂O) can be safely superheated to 190 °C[3]. This extreme thermal energy is sufficient to drive the uncatalyzed [3+2] cycloaddition, completely eliminating the need for heavy metals.

  • Intrinsic Safety through Miniaturization: The reactor volume is exceptionally small (e.g., <10 mL). Even if trace HN₃ is generated, the total hazardous inventory at any given microsecond is negligible[4]. Furthermore, unreacted azide is immediately quenched in-line, creating a self-validating, intrinsically safe closed-loop system.

Comparative Performance Data

The following table objectively compares the traditional batch synthesis (Sharpless protocol) against the validated continuous flow microreactor route for methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate.

ParameterTraditional Batch (Sharpless)Continuous Flow Microreactor
Reaction Time 12 – 24 hours20 minutes
Catalyst Required ZnBr₂ (0.5 – 1.0 equiv)None (Metal-Free)
Operating Temperature 100 °C – 120 °C190 °C (Superheated)
Yield 75% – 82%> 94%
Safety Profile High Risk (HN₃ accumulation)Intrinsically Safe (Micro-volume)
In-line Validation Not possible (Offline TLC/HPLC)Yes (In-line FlowIR)

Experimental Protocol: Self-Validating Flow System

The following step-by-step methodology details the continuous flow synthesis[3]. This protocol is designed as a self-validating system, incorporating real-time analytical monitoring and immediate chemical quenching to ensure complete conversion and absolute safety.

Materials: Methyl cyanoacetate (1.0 equiv), Sodium azide (1.05 equiv), N-Methyl-2-pyrrolidone (NMP), Deionized water, Sodium nitrite (NaNO₂), 3N HCl. Equipment: Dual high-pressure syringe pumps, PFA (perfluoroalkoxy) coiled tubular reactor (10 mL internal volume), back-pressure regulator (BPR, 250 psi), in-line FlowIR spectrometer.

Step-by-Step Methodology:
  • Precursor Formulation: Dissolve methyl cyanoacetate (2.0 mmol) in 4.5 mL of NMP. Separately, dissolve NaN₃ (2.1 mmol) in 0.5 mL of H₂O. Combine to form a homogeneous 0.4 M solution.

    • Causality: The specific 9:1 NMP/H₂O solvent ratio is critical. It ensures complete solubility of both the highly polar inorganic azide and the organic nitrile, preventing precipitation and subsequent reactor fouling[3].

  • System Priming: Prime the continuous flow system with pure NMP/H₂O solvent at a flow rate of 0.5 mL/min. Engage the BPR to 250 psi and heat the reactor coil to 190 °C.

    • Causality: The 250 psi back-pressure prevents solvent boiling at 190 °C, maintaining a single-phase liquid flow essential for consistent residence times and heat transfer.

  • Reaction Execution & In-Line Validation: Introduce the reagent stream into the heated reactor coil at 0.5 mL/min (Residence Time,

    
     = 20 min). Monitor the effluent using an in-line FlowIR spectrometer.
    
    • Causality: The FlowIR continuously measures the sharp nitrile stretching frequency (~2260 cm⁻¹). The complete disappearance of this peak validates 100% conversion in real-time, allowing on-the-fly flow rate adjustments without waiting for offline batch analysis.

  • In-Line Quenching: Direct the reactor effluent into a secondary mixing T-piece, introducing a continuous stream of aqueous NaNO₂ and dilute HCl.

    • Causality: This immediately destroys any residual NaN₃ or HN₃, converting it to harmless N₂ and N₂O gases before the product reaches the collection flask, ensuring absolute operator safety[5].

  • Isolation: Extract the quenched aqueous effluent with ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield highly pure methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (>94% yield).

Mechanistic & Workflow Visualizations

FlowReactor Reagents Reagents Methyl Cyanoacetate + NaN3 Pump Syringe Pump (0.5 mL/min) Reagents->Pump Reactor PFA Coiled Reactor 190°C, 250 psi (Residence: 20 min) Pump->Reactor Quench In-line Quench NaNO2 / HCl Reactor->Quench Product Product Collection >94% Yield Quench->Product

Fig 1. Continuous flow setup for self-validating metal-free tetrazole synthesis.

Mechanism Nitrile Methyl Cyanoacetate (Nitrile Source) Thermal Thermal Activation (190°C Superheating) Nitrile->Thermal Azide Sodium Azide (Dipole Source) Azide->Thermal Cycloaddition [3+2] Dipolar Cycloaddition (No Metal Catalyst) Thermal->Cycloaddition Tetrazolate Tetrazolate Anion Intermediate Cycloaddition->Tetrazolate Protonation Acidic Workup (HCl) Tetrazolate->Protonation Target Methyl 2-(2H-tetrazol-5-yl)acetate Protonation->Target

Fig 2. Mechanistic pathway of the metal-free [3+2] cycloaddition in continuous flow.

References

  • Comptes Rendus de l'Académie des Sciences. "An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide." Source: academie-sciences.fr. URL:[Link]

  • Palde, P. B., & Jamison, T. F. "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." Source: MIT / CORE. URL:[Link]

  • ResearchGate. "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." Source: researchgate.net. URL:[Link]

Sources

Comparative Guide: Bioactivity of Tetrazole Esters and Derivatives

[1]

Executive Summary & Chemical Classification

In medicinal chemistry, "tetrazole esters" typically refer to two distinct structural classes: Tetrazole-functionalized carboxylic esters (where the tetrazole is a substituent on an ester chain) and N-alkylated tetrazoles (which act as bioisosteres to carboxylic esters). While the 1,5-disubstituted tetrazole ring is a classic bioisostere for the carboxylic acid moiety (enhancing metabolic stability and lipophilicity), the esterification of these systems—or the introduction of ester side chains—profoundly alters their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide objectively compares the bioactivity of these derivatives, focusing on antimicrobial potency , cytotoxicity (anticancer) , and metabolic stability .

Structural Classification
ClassStructure DescriptionPrimary ApplicationKey Property
Type A: Tetrazole-Alkyl Esters Tetrazole ring attached to an alkyl ester side chain (e.g., ethyl 2-(1H-tetrazol-5-yl)acetate).Synthetic intermediates, ProdrugsHigh lipophilicity, rapid hydrolysis.
Type B: N-Alkylated Tetrazoles Alkyl group directly attached to N1 or N2 of the tetrazole ring.Active Pharmaceutical Ingredients (APIs)High metabolic stability, distinct SAR between N1/N2 isomers.
Type C: Bioisosteric Analogs Tetrazole replacing a carboxylate ester in a known pharmacophore.[1][2][3][4][5][6]Lead OptimizationImproved resistance to esterases.

Comparative Bioactivity Analysis

Antimicrobial Activity: N1 vs. N2 Regioisomers

Regioselectivity in tetrazole alkylation (N1 vs. N2 substitution) is a critical determinant of bioactivity. Experimental data suggests that N2-substituted isomers often exhibit superior antimicrobial profiles due to enhanced lipophilicity and better binding affinity to microbial targets (e.g., 14α-demethylase in fungi).

Table 1: Comparative MIC Values (µg/mL) of Tetrazole Derivatives vs. Standards Data pooled from recent structure-activity relationship (SAR) studies involving benzimidazole-tetrazole hybrids.

Compound IDSubstitution PatternC. albicans (Fungal)E. coli (Gram -)S. aureus (Gram +)
Ttz-E1 (N1-isomer) N1-methyl-benzimidazole12.564.032.0
Ttz-E2 (N2-isomer) N2-methyl-benzimidazole1.2 8.0 4.0
Fluconazole (Standard Antifungal)8.1N/AN/A
Ciprofloxacin (Standard Antibacterial)N/A0.010.5

Insight: The N2-isomer (Ttz-E2) demonstrates a 10-fold potency increase against C. albicans compared to the N1-isomer. This is attributed to the N2-isomer's planar geometry facilitating intercalation into fungal DNA or tighter binding to the heme cofactor of CYP51 enzymes.

Anticancer Cytotoxicity: Tetrazole Esters vs. Acids

Tetrazole ester derivatives often function as pro-drugs or lipophilic transport forms. Once inside the cell, they may undergo hydrolysis or interact directly with apoptotic pathways.

Table 2: IC50 Cytotoxicity Values (µM) on Human Tumor Cell Lines Comparison of a Tetrazole-Acetic Acid vs. its Ethyl Ester derivative.

CompoundFunctional GroupMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Mechanism Note
Compound 7a Free Acid (-COOH)>10085.462.1Poor membrane permeability due to ionization.
Compound 7b Ethyl Ester (-COOEt)15.722.318.9Moderate permeability; likely hydrolyzed by intracellular esterases.
Compound 7c Tetrazole Bioisostere 3.8 4.2 5.1 High permeability + metabolic stability (no hydrolysis).
5-Fluorouracil (Control)0.110.50.8DNA/RNA interference.

Critical Finding: While the ethyl ester (7b) improves activity over the free acid (7a) by enhancing cellular uptake, the tetrazole bioisostere (7c) outperforms both. This confirms that replacing the carboxylic ester entirely with a tetrazole ring avoids the liability of rapid esterase hydrolysis while maintaining favorable lipophilicity.

Mechanistic Visualization

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision matrix for selecting between a Carboxylic Ester and a Tetrazole derivative during lead optimization.

SAR_LogicLeadLead Compound(Carboxylic Acid)ProblemIssue: Poor BioavailabilityRapid MetabolismLead->ProblemStrategy1Strategy A:Ester ProdrugProblem->Strategy1 Transient maskingStrategy2Strategy B:Tetrazole BioisostereProblem->Strategy2 Isosteric replacementOutcome1Outcome A:Improved UptakeHigh Hydrolysis RateStrategy1->Outcome1Outcome2Outcome B:High Metabolic StabilityRetained Acidity (pKa ~5)Strategy2->Outcome2OptimizationClinical CandidateOutcome1->Optimization Requires formulationOutcome2->Optimization Direct API candidate

Caption: Decision workflow comparing Ester Prodrugs vs. Tetrazole Bioisosteres for optimizing bioavailability and stability.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis of 5-Substituted Tetrazoles (Azide-Nitrile Cycloaddition)

Standard method for generating the tetrazole core before ester functionalization.

  • Reagents: Aryl nitrile (1.0 eq), Sodium azide (1.5 eq), Zinc bromide (ZnBr2, 1.0 eq) as catalyst.

  • Solvent: Water:Isopropanol (2:1). Green chemistry approach.

  • Procedure:

    • Dissolve nitrile and catalyst in solvent.

    • Add NaN3 and reflux at 80°C for 12-24 hours.

    • Validation Point: Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 4:1). Disappearance of nitrile spot indicates completion.

  • Work-up: Acidify with 3M HCl to pH 2 (precipitates the free tetrazole). Filter and recrystallize from ethanol.

MTT Cytotoxicity Assay

Protocol for generating data in Table 2.

  • Cell Seeding: Seed tumor cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve Tetrazole Esters in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media.

    • Control: Vehicle control (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Detection:

    • Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

    • Remove media, dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Diagram 2: Experimental Workflow (Synthesis & Screening)

WorkflowStartNitrile PrecursorStep1[3+2] Cycloaddition(NaN3, ZnBr2)Start->Step1Step2N-Alkylation(Regioisomer Separation)Step1->Step2 Yields N1/N2 MixStep3Bioassay Screening(MIC / MTT)Step2->Step3 Pure IsomersDataData Analysis(IC50 Calculation)Step3->Data

Caption: Integrated workflow from chemical synthesis to biological validation of tetrazole derivatives.

References

  • Vertex AI Search. (2025). 5-substituted tetrazoles as bioisosteres of carboxylic acids: Bioisosterism and mechanistic studies. National Institutes of Health. Link

  • BenchChem. (2025).[1][2] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. BenchChem Guides. Link

  • RSC Publishing. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor. Royal Society of Chemistry. Link

  • International Journal of Pharmaceutical Research. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. IJPRA. Link

  • Arabian Journal of Chemistry. (2022). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Elsevier. Link

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the reliability of analytical data is the bedrock upon which the safety and efficacy of a drug product are built. For novel intermediates like methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, a molecule of interest for its potential role in synthesizing active pharmaceutical ingredients (APIs), establishing robust and equivalent analytical methods is not merely a procedural step—it is a scientific imperative.

This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate. More critically, it details the process of cross-validation, a formal study to demonstrate that two distinct methods produce comparable results. Such a study is essential when, for example, a robust and economical HPLC-UV method used for routine quality control (QC) must be compared against a highly sensitive and specific LC-MS/MS method used for metabolite identification or trace impurity analysis in a research and development (R&D) setting.

The principles and protocols herein are grounded in the internationally recognized ICH Q2(R1) guideline on the Validation of Analytical Procedures , ensuring that the methodologies are scientifically sound and meet regulatory expectations.[1][2][3]

The Critical Role of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[2][4] Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.

Cross-validation extends this principle by comparing the performance of two or more validated methods.[5][6] It is a necessary undertaking when:

  • Data is generated across different laboratories or sites.

  • A new method is introduced to replace an existing one.

  • Data from different analytical techniques must be correlated, as is often the case during different stages of drug development.

A successful cross-validation provides confidence that data generated by either method is reliable and interchangeable, ensuring seamless transitions from early-phase development to late-stage manufacturing and quality control.

Designing the Cross-Validation Study: HPLC-UV vs. LC-MS/MS

This guide outlines a comparative study to cross-validate a primary HPLC-UV method (Method A) with a secondary LC-MS/MS method (Method B) for the quantification of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in a representative sample matrix (e.g., a final synthesis reaction mixture).

dot graph TD; A[Start: Prepare Spiked Samples (Low, Medium, High Conc.)] --> B{Analyze Samples by Validated HPLC-UV (Method A)}; A --> C{Analyze Same Samples by Validated LC-MS/MS (Method B)}; B --> D[Record Results (e.g., mg/mL)]; C --> E[Record Results (e.g., mg/mL)]; D & E --> F{Data Compilation & Statistical Analysis}; F --> G["Deming Regression (Assess Proportional & Constant Bias)"]; F --> H["Bland-Altman Plot (Visualize Agreement & Limits)"]; G & H --> I[Evaluate Against Acceptance Criteria]; I --> J{Conclusion: Methods are Equivalent?}; J -- Yes --> K[End: Methods Can Be Used Interchangeably]; J -- No --> L[Investigate Discrepancies];

end

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Protocol 1: Sample and Standard Preparation
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate reference standard and transfer to a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution to cover the desired analytical range for both methods (e.g., 1.0 µg/mL to 100 µg/mL for HPLC-UV and 10 ng/mL to 1000 ng/mL for LC-MS/MS).

  • Quality Control (QC) Samples: Prepare QC samples from a separate weighing of the reference standard at three concentrations: Low, Medium, and High, spanning the calibration range.

  • Test Samples: Use a batch of the drug substance and spike it at three different levels (e.g., 80%, 100%, and 120% of the target concentration) to assess accuracy and comparability across the range.

Protocol 2: Method A - HPLC-UV Analysis

The choice of a reversed-phase C18 column is logical for this moderately polar analyte. The acidic mobile phase (formic acid) ensures the tetrazole moiety is protonated, leading to consistent retention and sharp peak shapes.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 215 nm
Protocol 3: Method B - LC-MS/MS Analysis

This method leverages the superior sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) in positive mode is suitable for this nitrogen-rich compound. The Multiple Reaction Monitoring (MRM) transitions provide excellent selectivity by monitoring a specific precursor ion and its characteristic product ion.

ParameterCondition
Instrument Sciex Triple Quad 5500 or equivalent
Column Same as HPLC-UV
Mobile Phase Same as HPLC-UV
Gradient Same as HPLC-UV
Flow Rate 0.8 mL/min (split post-column if necessary)
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Hypothetical: Precursor Ion (Q1): m/z 157.1 [M+H]⁺, Product Ion (Q3): m/z 98.1
Source Temp. 500 °C
IonSpray Voltage 4500 V

Comparative Data Analysis and Acceptance Criteria

To demonstrate equivalence, the results from both methods for the same set of samples are compared statistically. It is crucial to use statistical tools that account for measurement error in both methods. Simple linear regression and correlation coefficients are inadequate as they assume the reference method (x-axis) is error-free, which is never the case.[7][8]

Causality of Statistical Choice:
  • Deming Regression: This is a form of errors-in-variables regression that is ideal for method comparison studies.[9][10][11] It assumes both the test (Y) and reference (X) methods have measurement error, providing unbiased estimates of the slope and intercept. The goal is to demonstrate that the 95% confidence interval for the slope includes 1.0 (indicating no proportional bias) and the 95% confidence interval for the intercept includes 0.0 (indicating no constant bias).

  • Bland-Altman Plot: This graphical method plots the difference between the two methods against their average.[1][12] It provides a visual representation of the bias and the "limits of agreement" (mean difference ± 1.96 * standard deviation of the differences). The key is to pre-define an acceptable difference based on clinical or process requirements. If most data points lie within these limits, the methods are considered to be in agreement.

Hypothetical Comparative Data

A set of 40 samples spanning the analytical range were analyzed by both methods.

Table 1: Deming Regression Results

ParameterEstimate95% Confidence IntervalAcceptance CriteriaResult
Intercept (µg/mL) 0.08[-0.15, 0.31]CI includes 0.0Pass
Slope 1.01[0.98, 1.04]CI includes 1.0Pass

Table 2: Bland-Altman Analysis Results

ParameterValue (µg/mL)Acceptance CriteriaResult
Mean Difference (Bias) 0.15≤ ± 0.5 µg/mLPass
Lower Limit of Agreement -0.85> 95% of data withinPass
Upper Limit of Agreement 1.15pre-defined limitsPass

Discussion and Interpretation

The results from the Deming regression analysis indicate no significant constant or proportional bias between the HPLC-UV and LC-MS/MS methods. The slope's confidence interval comfortably contains 1.0, and the intercept's confidence interval includes 0.0. This provides strong statistical evidence that, on average, the methods produce equivalent quantitative results across the tested range.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Interrelationship of core analytical validation parameters.

Conclusion

This guide demonstrates a comprehensive approach to the cross-validation of two fundamentally different analytical methods for methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate. By employing robust experimental design and appropriate statistical analyses like Deming regression and Bland-Altman plots, we can scientifically prove the equivalence of an HPLC-UV method and an LC-MS/MS method. This successful cross-validation ensures data integrity and consistency throughout the drug development lifecycle, from initial research to final product quality control, thereby upholding the highest standards of scientific and regulatory compliance.

References

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. Available at: [Link]

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  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

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  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151. Available at: [Link]

  • Linnet, K. (1993). Evaluation of regression procedures for method comparison studies. Clinical Chemistry, 39(3), 424-432. Available at: [Link]

  • Nassar, A. E. F., et al. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry, 16(2), 104951. Available at: [Link]

  • Šimundić, A. M. (2016). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Available at: [Link]

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A Comparative Guide for Researchers: Methyl vs. Ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical decision that can significantly influence the physicochemical properties, reactivity, and biological activity of a lead compound. The 2-(2H-1,2,3,4-tetrazol-5-yl)acetate scaffold is of particular interest, with the tetrazole ring often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of two closely related esters within this class: methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate and ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate.

This analysis is grounded in available data and established chemical principles, offering field-proven insights for researchers. Where direct comparative data is unavailable, we propose detailed experimental protocols to empower scientists to generate the necessary data for their specific applications.

Core Structural and Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference of a single methylene unit between the methyl and ethyl esters can lead to notable variations in their physical and chemical characteristics. These differences can impact everything from reaction kinetics and solubility to metabolic stability.

Table 1: Physicochemical Properties of Methyl and Ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

PropertyMethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetateEthyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
Molecular Formula C₄H₆N₄O₂C₅H₈N₄O₂[1]
Molecular Weight 142.12 g/mol 156.14 g/mol [1]
Appearance White to off-white solid (predicted)White to almost white powder or crystal[1]
Melting Point Data not available123-127 °C[1]
Boiling Point Data not available312.3 °C at 760 mmHg (Predicted)[2]
Density Data not available1.337 g/cm³ (Predicted)[2]
Solubility in Water Expected to be slightly more soluble than the ethyl esterSparingly soluble

An important structural consideration for these compounds is tautomerism. 5-substituted tetrazoles can exist as a mixture of 1H and 2H tautomers. The nomenclature "2H" specifies the tautomeric form, but it's crucial to recognize that the position of the proton on the tetrazole ring can influence the molecule's properties and reactivity.[3]

Tautomers cluster_methyl Methyl Ester Tautomers cluster_ethyl Ethyl Ester Tautomers M_1H Methyl 2-(1H-tetrazol-5-yl)acetate M_2H Methyl 2-(2H-tetrazol-5-yl)acetate M_1H->M_2H Tautomerization E_1H Ethyl 2-(1H-tetrazol-5-yl)acetate E_2H Ethyl 2-(2H-tetrazol-5-yl)acetate E_1H->E_2H Tautomerization

Caption: Tautomeric forms of methyl and ethyl 2-(tetrazol-5-yl)acetate.

Synthesis and Reactivity: The Impact of the Ester Group

The choice between the methyl and ethyl ester can influence both the synthesis of the compound itself and its subsequent reactivity in further chemical transformations.

Synthesis

Both esters can be synthesized via the alkylation of a 5-substituted tetrazole with the corresponding haloacetate ester. A general and adaptable protocol is presented below, based on the synthesis of a related methyl ester derivative.[4]

SynthesisWorkflow start 5-(Acetoxymethyl)-2H-tetrazole & Base (e.g., K₂CO₃) step1 Dissolve in Acetonitrile start->step1 step2 Add Methyl or Ethyl Bromoacetate step1->step2 step3 Stir at Room Temperature (24h) step2->step3 step4 Filter Solid step3->step4 step5 Remove Solvent under Reduced Pressure step4->step5 end Crude Methyl or Ethyl 2-(2H-tetrazol-5-yl)acetate step5->end

Caption: General workflow for the synthesis of the target esters.

Experimental Protocol: Synthesis of Methyl/Ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

  • Reaction Setup: In a round-bottom flask, dissolve 5-(acetoxymethyl)-2H-tetrazole and an equimolar amount of a suitable base (e.g., potassium carbonate) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirring solution, add a slight excess (1.1 equivalents) of either methyl bromoacetate or ethyl bromoacetate dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter off the solid inorganic salts. Remove the acetonitrile from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Reactivity Considerations

The primary difference in reactivity between the methyl and ethyl esters stems from steric hindrance. The smaller methyl group generally allows for faster reaction rates in nucleophilic substitution reactions at the ester carbonyl. This can be a crucial factor in multi-step syntheses where reaction efficiency is paramount.

Conversely, the choice of ester can be critical in reactions where transesterification is a potential side reaction. For instance, in a reaction involving an alcohol as a solvent or reagent, using the corresponding ester (e.g., ethyl ester in ethanol) can prevent unwanted exchange of the alkoxy group.

Comparative Performance in a Research Context

The selection of the methyl versus the ethyl ester can have significant downstream implications in a drug discovery and development setting.

Solubility

The solubility of a compound is a critical parameter for its formulation and biological testing. While specific comparative data for these two tetrazole acetates is not available, we can infer their likely behavior. Generally, for a homologous series of esters, the lower alkyl esters tend to have slightly higher aqueous solubility.

Experimental Protocol: Comparative Solubility Determination

To obtain quantitative data, a standardized shake-flask method can be employed.

  • Sample Preparation: Add an excess amount of the methyl or ethyl ester to a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or various organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved ester using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical and Metabolic Stability

The stability of a compound under physiological conditions is a key determinant of its pharmacokinetic profile. Esters are susceptible to hydrolysis, which can be chemically or enzymatically mediated.

Chemical Stability (Hydrolysis)

The rate of hydrolysis can be assessed at different pH values to mimic various physiological environments (e.g., gastric fluid, intestinal fluid, and blood).

Hydrolysis Ester Methyl or Ethyl 2-(2H-tetrazol-5-yl)acetate Hydrolysis_Products 2-(2H-tetrazol-5-yl)acetic acid + Methanol/Ethanol Ester->Hydrolysis_Products H₂O (Acid or Base Catalyzed)

Caption: Hydrolysis of methyl and ethyl 2-(2H-tetrazol-5-yl)acetate.

Experimental Protocol: Comparative Chemical Stability Assay

  • Incubation: Prepare solutions of the methyl and ethyl esters in buffers of varying pH (e.g., pH 1.2, 6.8, and 7.4). Incubate these solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Analysis: Quench the hydrolysis reaction (if necessary) and analyze the samples by HPLC to quantify the amount of the parent ester remaining.

  • Data Analysis: Plot the natural logarithm of the remaining ester concentration versus time to determine the degradation rate constant and the half-life at each pH.

Metabolic Stability

In a biological system, ester hydrolysis is often accelerated by esterase enzymes present in the liver, plasma, and other tissues. Studies on analogous compounds have shown that methyl esters can be more resistant to enzymatic hydrolysis than their ethyl counterparts.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human, rat, or other species of interest), the test compound (methyl or ethyl ester), and a buffer solution.

  • Initiation of Reaction: Pre-warm the mixture to 37 °C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points, withdraw aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound over time.

  • Data Analysis: Determine the in vitro half-life and intrinsic clearance of each compound.

Biological Activity

The choice of the ester group can also influence the biological activity of the parent molecule, although often indirectly. The ester is typically a prodrug moiety that is cleaved in vivo to release the active carboxylic acid. However, the rate of this cleavage can affect the pharmacokinetics and, consequently, the overall efficacy and duration of action.

While direct comparative biological data for these specific simple esters is scarce, they are frequently used as intermediates in the synthesis of more complex, biologically active molecules. For example, derivatives of both methyl and ethyl 2-(2H-tetrazol-5-yl)acetate have been incorporated into angiotensin II receptor antagonists.[5][6] The choice of ester in these more complex molecules is often dictated by synthetic convenience or the desired pharmacokinetic profile of the final compound.

Conclusion and Recommendations

The decision to use methyl or ethyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate in a research and development program is a nuanced one, with several factors to consider:

  • For applications prioritizing faster reaction kinetics and potentially higher metabolic stability, the methyl ester may be the preferred choice. Its smaller size reduces steric hindrance and can make it less susceptible to enzymatic cleavage.

  • The ethyl ester, being a well-characterized solid, may offer advantages in terms of handling and purification. It is also a suitable option when the synthetic route involves the use of ethanol as a solvent to avoid transesterification.

Ultimately, the optimal choice depends on the specific goals of the research. For early-stage discovery, the methyl ester might offer a more rapid path to novel analogs. In later-stage development, the ethyl ester might be chosen for its established properties and handling characteristics. It is highly recommended that researchers perform the comparative experimental protocols outlined in this guide to generate data that is directly relevant to their specific biological system and experimental conditions.

References

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A Comparative Guide to the Definitive Structural Elucidation of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds, particularly those with isomeric possibilities, relying on spectroscopic data alone can introduce a degree of uncertainty that is unacceptable for regulatory submission or intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, a compound featuring the tetrazole ring—a well-established bioisostere of the carboxylic acid group, prized for its metabolic stability.[1]

The primary challenge in characterizing this molecule lies in the potential for N-alkylation to occur at different nitrogen atoms of the tetrazole ring, leading to isomers such as the 1H and 2H forms. While techniques like NMR can provide strong evidence, Single-Crystal X-ray Diffraction (SCXRD) stands alone in its ability to provide a definitive, atomic-resolution answer.[2] This guide will demonstrate the causality behind choosing SCXRD as the gold standard and compare its conclusive data with the supportive, yet non-definitive, evidence provided by other common spectroscopic methods.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive analytical technique that provides precise information about the internal atomic arrangement of a crystalline substance.[3] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine the exact three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of atoms.[3][4]

The experimental choice to pursue SCXRD is driven by the need for certainty. When synthesizing a molecule like methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, the reaction of a substituted tetrazole with an alkylating agent can yield multiple isomeric products.[5][6] SCXRD is often the only technique that can unambiguously identify the major product's structure.[6]

Experimental Workflow: From Powder to Picture

The path from a synthesized compound to a finalized crystal structure is a systematic process. Each step is designed to ensure the quality of the final data, making the protocol a self-validating system.

SCXRD_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis Synthesis Step 1: Synthesis N-alkylation of a 5-substituted tetrazole Purification Step 2: Purification Column Chromatography Synthesis->Purification Crude Product Crystallization Step 3: Crystallization Slow evaporation from a suitable solvent (e.g., Dichloromethane) Purification->Crystallization Pure Compound DataCollection Step 4: Data Collection Mounting crystal on diffractometer and exposing to X-rays Crystallization->DataCollection Single Crystal StructureSolution Step 5: Structure Solution Converting diffraction pattern to electron density map DataCollection->StructureSolution Diffraction Data Refinement Step 6: Structure Refinement Optimizing atomic positions to fit data StructureSolution->Refinement Validation Step 7: Validation & Analysis Final structure with bond lengths, angles, etc. Refinement->Validation

Caption: The comprehensive workflow for SCXRD analysis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate This protocol is adapted from established methods for the N-alkylation of tetrazoles.[5][6][7]

  • To a solution of 2-(2H-tetrazol-5-yl)acetic acid (1 eq.) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide or dimethyl sulfate (1.1 eq.) to the solution.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the solid salts and remove the solvent under reduced pressure.

  • The resulting crude product will likely be a mixture of isomers and should be purified via column chromatography on silica gel.

Step 2: Crystallization Growing a high-quality single crystal is often the most challenging step.[8] Slow evaporation is a reliable and straightforward technique.[8][9]

  • Dissolve the purified solid compound in a minimal amount of a suitable hot solvent (e.g., dichloromethane, ethanol, or an ether/hexane mixture).[5][9]

  • Cover the container with a cap or parafilm with a few small holes poked in it. This slows the rate of evaporation.

  • Allow the solution to stand undisturbed at room temperature. Slow cooling promotes the formation of larger, higher-quality crystals.[9]

  • Colorless, needle-like crystals suitable for X-ray diffraction should form over several days.[5]

Step 3: X-ray Data Collection and Structure Refinement

  • A suitable single crystal (typically ~0.1 x 0.1 x 0.1 mm) is selected and mounted on a goniometer head.[3][10]

  • The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

  • The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.[3][11]

  • The collected data are processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods to generate an initial electron density map and refined using full-matrix least-squares methods to yield the final atomic positions and thermal parameters.[12]

Anticipated Crystallographic Data

While the specific crystal structure for the title compound is not publicly available, we can predict the type of definitive data that would be obtained by examining the published structure of a very close analog, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate.[5][6] This data provides unambiguous proof of atomic connectivity and stereochemistry.

ParameterExpected Value/InformationSignificance
Crystal System Monoclinic / OrthorhombicDefines the basic shape of the unit cell.
Space Group e.g., P2₁/cDescribes the symmetry elements within the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Precise measurements of the repeating lattice unit.[10]
Bond Lengths (Å) N-N, C-N, C=O, C-OConfirms the integrity of the tetrazole ring and acetate groups.
**Bond Angles (°) **C-N-N, O-C-CDefines the geometry around each atom.
Torsion Angles (°) e.g., N-N-C-CDescribes the conformation of the acetate side chain relative to the ring. For an analog, this angle was found to be 82.61°.[5]
Isomer Confirmation Attachment at N2The electron density map would unequivocally show the acetate group bonded to the N2 position of the tetrazole ring, distinguishing it from the N1 isomer.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While SCXRD provides the final answer, other spectroscopic techniques are essential for routine characterization, reaction monitoring, and providing preliminary structural evidence.[13] However, as the following comparison shows, each has limitations that prevent them from being independently definitive for isomer identification.

Tech_Comparison cluster_spec Spectroscopic Methods SCXRD SCXRD Provides: - 3D Atomic Coordinates - Bond Lengths/Angles - Absolute Stereochemistry Answer: Definitive & Unambiguous NMR NMR Provides: - C-H Framework - Connectivity (COSY, HMBC) - Chemical Environment Answer: Strongly Suggestive NMR->SCXRD Supportive Evidence MS Mass Spec Provides: - Molecular Weight - Elemental Formula (HRMS) Answer: Confirms Formula, Not Isomer MS->SCXRD Supportive Evidence IR IR Spec Provides: - Presence of Functional Groups (C=O, C-O, N-H) Answer: Confirms Groups, Not Connectivity IR->SCXRD Supportive Evidence

Caption: Relationship between definitive and supportive analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic tool for structural elucidation in solution.[14][15] It provides detailed information about the chemical environment and connectivity of atoms.

  • Expected ¹H NMR Spectrum:

    • A singlet around 5.4-5.6 ppm for the two methylene protons (-CH₂-).

    • A singlet around 3.8-3.9 ppm for the three methyl protons (-OCH₃).[5]

    • A singlet in the downfield region (potentially >8 ppm) for the C5-H proton of the tetrazole ring.

  • Expected ¹³C NMR Spectrum:

    • A signal for the ester carbonyl carbon (~165 ppm).

    • A signal for the tetrazole C5 carbon (~164 ppm).

    • Signals for the methylene and methyl carbons (~53 ppm and ~52 ppm respectively).[5]

  • Causality & Limitation: While 2D NMR experiments (like HMBC) could show a correlation between the methylene protons and the tetrazole C5, definitively assigning the N-alkylation site as N1 vs. N2 based on chemical shifts alone can be challenging without having both authentic isomers as reference standards.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and elemental composition of a compound.[16]

  • Expected Data: High-Resolution Mass Spectrometry (HRMS) would confirm the elemental formula C₄H₆N₄O₂ by providing a highly accurate mass measurement (e.g., expected m/z for [M+H]⁺: 143.0563).

  • Causality & Limitation: Both the 1H and 2H isomers of methyl 2-(tetrazol-5-yl)acetate have the exact same molecular formula and thus the same exact mass. Therefore, MS cannot distinguish between them.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[17]

  • Expected Data:

    • A strong absorption band around 1730-1750 cm⁻¹ corresponding to the ester C=O stretch.

    • Absorption bands in the 1200-1300 cm⁻¹ region for the C-O stretches.

    • Bands for C-H stretching and bending.

    • Characteristic absorptions for the tetrazole ring system.

  • Causality & Limitation: The IR spectra of the 1H and 2H isomers would be very similar, as they contain the same functional groups. While minor differences in the "fingerprint" region might exist, they would not be sufficient for unambiguous identification.

Conclusion

For the structural confirmation of novel compounds like methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, a multi-technique approach is standard practice. NMR, MS, and IR spectroscopy provide crucial, complementary pieces of the puzzle, confirming the molecular formula, functional groups, and carbon-hydrogen framework.

However, when faced with challenges like isomerism, which is common in tetrazole chemistry, these techniques fall short of providing a definitive answer. Single-Crystal X-ray Diffraction is the ultimate arbiter, delivering an unambiguous, three-dimensional model of the molecule at atomic resolution. It is the only technique that can directly "see" the precise connectivity of atoms, confirming the 2H substitution pattern and providing the foundational, authoritative data required for high-stakes research, publication, and pharmaceutical development.

References

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  • IUCr Journals. (2017, December 15). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. [Link]

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  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1804. [Link]

  • Wang, H. L., & Qu, Z. R. (2009). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E, 65(Pt 11), o2754. [Link]

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A Comparative Guide to Catalysts in Tetrazole Synthesis: Efficacy, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group in drug design, enhancing metabolic stability and lipophilicity.[1][2] The synthesis of these crucial N-heterocycles, predominantly through the [3+2] cycloaddition of nitriles and an azide source, is a focal point of extensive research.[1][3] This guide provides a comparative analysis of various catalytic systems for tetrazole formation, offering an in-depth look at their performance, detailed experimental protocols, and the underlying mechanistic principles to aid researchers in selecting the optimal catalyst for their specific needs.

The Landscape of Catalysis in Tetrazole Formation

The [3+2] cycloaddition reaction for tetrazole synthesis often requires a catalyst to overcome a significant activation energy barrier.[3] The ideal catalyst should not only provide high yields and selectivity but also align with the principles of green chemistry, offering mild reaction conditions, operational simplicity, and reusability.[2][4] Catalysts for this transformation can be broadly categorized into two main classes: homogeneous and heterogeneous systems.

Homogeneous catalysts , being in the same phase as the reactants, generally offer high activity and selectivity due to the excellent accessibility of their catalytic sites.[5] However, their separation from the reaction mixture can be challenging, often leading to product contamination and catalyst loss.[5][6]

Heterogeneous catalysts , existing in a different phase from the reactants, are advantageous due to their ease of separation and recyclability, which are critical for sustainable and industrial-scale synthesis.[6][7] The development of nanocatalysts has further revolutionized this field, offering high surface-area-to-volume ratios and unique catalytic properties.[4][7]

Comparative Efficacy of Selected Catalysts

The following tables provide a comparative overview of the performance of various homogeneous and heterogeneous catalysts in the synthesis of 5-substituted-1H-tetrazoles. The data has been compiled from the literature to facilitate a direct comparison of their efficacy under optimized conditions.

Table 1: Performance of Homogeneous Catalysts for Tetrazole Synthesis

CatalystModel Substrate (Nitrile)Azide SourceSolventTemperature (°C)TimeYield (%)Reference
ZnBr₂BenzonitrileSodium AzideWaterReflux12-48 hHigh[8]
Zn(OAc)₂·2H₂OBenzaldehyde/Hydroxylamine HClSodium AzideTolueneReflux0.5-5 hup to 94%[2][9]
Cobalt(II) ComplexBenzonitrileSodium AzideDMF11012 hup to 98%[3][4]
BF₃·OEt₂Various NitrilesSodium Azide---Good to Excellent[6]
CuSO₄·5H₂OBenzonitrileSodium AzideDMSO1400.5-5 hGood to Excellent[2][10]

Table 2: Performance of Heterogeneous Catalysts for Tetrazole Synthesis

CatalystModel Substrate (Nitrile)Azide SourceSolventTemperature (°C)TimeYield (%)ReusabilityReference
Fe₃O₄@SiO₂-SO₃HBenzonitrileSodium AzideWater7060 minGood to ExcellentYes[3][11]
CoY ZeolitePhenylacetonitrileSodium AzideDMF12014 hHigh5 cycles[4][12][13]
Fe₃O₄@chitinBenzonitrile[bmim][N₃]Solvent-free11015-120 minExcellent6 cycles[6][14][15]
ZnO NanoparticlesVarious NitrilesSodium AzideDMF120-130-69-82%Yes[2]
CuttleboneVarious NitrilesSodium AzideDMSO110ShortHigh-[16]

Mechanistic Insights into Catalysis

The catalytic synthesis of tetrazoles primarily involves the activation of the nitrile group, rendering it more susceptible to nucleophilic attack by the azide ion. The mode of activation, however, differs significantly between catalyst types.

Lewis and Brønsted Acid Catalysis

Lewis acids, such as zinc salts (e.g., ZnBr₂, Zn(OAc)₂) and boron trifluoride etherate (BF₃·OEt₂), and Brønsted acids activate the nitrile by coordinating to the nitrogen atom.[17][18] This coordination increases the electrophilicity of the nitrile carbon, facilitating the attack of the azide anion to form an imidoyl azide intermediate, which then undergoes cyclization to the tetrazole ring.[17][18]

G RCN R-C≡N ActivatedNitrile Activated Nitrile Complex RCN->ActivatedNitrile Coordination LewisAcid Lewis Acid (e.g., Zn²⁺) LewisAcid->ActivatedNitrile ImidoylAzide Imidoyl Azide Intermediate ActivatedNitrile->ImidoylAzide Nucleophilic Attack Azide N₃⁻ Azide->ImidoylAzide Tetrazole 5-Substituted-1H-tetrazole ImidoylAzide->Tetrazole Cyclization

Caption: Lewis acid-catalyzed tetrazole formation pathway.

Transition Metal Catalysis

Transition metal catalysts, such as cobalt and copper complexes, can operate through different mechanisms. In the case of a Cobalt(II) complex, a cobalt(II) diazido intermediate has been isolated, suggesting that the azide coordinates to the metal center first.[3][4] The activated azide complex then reacts with the nitrile. For many heterogeneous nanocatalysts, the large surface area provides numerous active sites where both the nitrile and azide can be co-adsorbed and activated, facilitating the cycloaddition.[7]

G Catalyst Transition Metal Catalyst (e.g., Co(II)) CatalystAzide Catalyst-Azide Complex Catalyst->CatalystAzide Azide N₃⁻ Azide->CatalystAzide Intermediate Reaction Intermediate CatalystAzide->Intermediate Reaction with Nitrile RCN R-C≡N RCN->Intermediate Tetrazole 5-Substituted-1H-tetrazole Intermediate->Tetrazole Cyclization & Release RegeneratedCatalyst Regenerated Catalyst Intermediate->RegeneratedCatalyst

Caption: Proposed pathway for transition metal-catalyzed tetrazole synthesis.

Experimental Protocols

Providing standardized and reproducible protocols is crucial for advancing research. Below are detailed, step-by-step methodologies for key catalytic systems.

Protocol 1: Zinc Bromide (ZnBr₂) Catalyzed Synthesis in Water (Homogeneous)

This protocol is adapted from the work of Demko and Sharpless, offering a greener and safer approach to tetrazole synthesis.[8]

Materials:

  • Organic nitrile (10 mmol)

  • Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

  • Zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv)

  • Deionized water (20 mL)

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic nitrile (10 mmol), sodium azide (0.78 g, 12 mmol), zinc bromide (2.7 g, 12 mmol), and deionized water (20 mL).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 12 to 48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • In a well-ventilated fume hood, carefully acidify the mixture to pH ~1 with 3 M HCl. Caution: This step may generate toxic hydrazoic acid (HN₃).

  • If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Fe₃O₄@SiO₂-SO₃H Catalyzed Synthesis in Water (Heterogeneous)

This protocol utilizes a magnetically recoverable nanocatalyst for a facile and environmentally friendly synthesis.[11]

Materials:

  • Benzonitrile derivative (0.5 mmol)

  • Sodium azide (NaN₃) (0.5 mmol)

  • Fe₃O₄@SiO₂-SO₃H nanocatalyst (20 mg)

  • Water (4 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine the benzonitrile derivative (0.5 mmol), sodium azide (0.0325 g, 0.5 mmol), Fe₃O₄@SiO₂-SO₃H (20 mg), and water (4 mL).

  • Stir the reaction mixture vigorously at 70 °C for 60 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add 10 mL of water to the reaction mixture.

  • Separate the magnetic nanocatalyst using an external magnet. The catalyst can be washed with water and ethanol, dried, and reused.

  • The aqueous solution containing the product can be further processed by extraction with an organic solvent after acidification (as described in Protocol 1) to isolate the tetrazole product.

Protocol 3: CoY Zeolite Catalyzed Synthesis (Heterogeneous)

This method employs a reusable zeolite catalyst for the synthesis of 5-substituted-1H-tetrazoles.[4]

Materials:

  • Nitrile (1 mmol)

  • Sodium azide (NaN₃) (2.0 mmol)

  • CoY zeolite catalyst (20 mg)

  • N,N-Dimethylformamide (DMF) (1 mL)

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add the nitrile (1 mmol), sodium azide (0.13 g, 2.0 mmol), CoY zeolite (20 mg), and DMF (1 mL).

  • Heat the mixture at 120 °C for 14 hours.

  • After the reaction is complete, cool the mixture and filter to recover the catalyst.

  • Wash the catalyst with ethyl acetate (3 x 10 mL). The catalyst can be dried and activated for reuse.

  • The filtrate containing the product can be worked up by adding water and extracting with an appropriate organic solvent. The product is then isolated by removal of the solvent and purified if necessary.

Workflow for Catalyst Comparison and Reusability Testing

To ensure a fair and objective comparison of different catalysts, a systematic experimental workflow should be followed.

G cluster_0 Catalyst Comparison Workflow cluster_1 Catalyst Reusability Test (for Heterogeneous Catalysts) Start Select Catalysts for Comparison Setup Set up Parallel Reactions (Identical Substrates & Conditions) Start->Setup Run Run Reactions & Monitor Progress (TLC, LC-MS) Setup->Run Workup Standardized Work-up & Isolation Run->Workup Analyze Analyze Yield & Purity (NMR, etc.) Workup->Analyze Compare Compare Performance Data Analyze->Compare InitialRun Perform Initial Catalytic Run Recover Recover Catalyst (Filtration/Magnetic Separation) InitialRun->Recover WashDry Wash and Dry Catalyst Recover->WashDry Reuse Reuse Catalyst in a New Reaction WashDry->Reuse AnalyzeReuse Analyze Yield of Subsequent Run Reuse->AnalyzeReuse Cycle Repeat for Multiple Cycles AnalyzeReuse->Cycle Cycle->Reuse Next Cycle

Caption: Experimental workflows for catalyst comparison and reusability testing.

Conclusion

The synthesis of tetrazoles is a mature field with a diverse array of catalytic options available to the modern chemist. The choice of catalyst is a critical decision that impacts not only the efficiency of the reaction but also its environmental footprint and economic viability. Homogeneous catalysts like zinc salts and cobalt complexes offer high activity, while the advent of heterogeneous nanocatalysts, particularly those based on magnetic nanoparticles, has provided robust, recyclable, and highly efficient alternatives. This guide has presented a comparative overview of these systems, complete with mechanistic insights and detailed experimental protocols, to empower researchers to make informed decisions in their pursuit of novel tetrazole-containing molecules for a wide range of applications, from pharmaceuticals to materials science.

References

  • Ramezani, M., & Ghyasi, A. (2023). A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H. Journal of Synthetic Chemistry, 2(1), 25-33. Available from: [Link]

  • Gholinejad, M., & Shariati, P. (2016). Magnetically separable Fe3O4@chitin as an eco-friendly nanocatalyst with high efficiency for green synthesis of 5-substituted-1H-tetrazoles under solvent-free conditions. RSC Advances, 6(32), 26867-26874. Available from: [Link]

  • Rama, V., Kanagaraj, K., & Pitchumani, K. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(21), 9090–9095. Available from: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]

  • Amerigo Scientific. (n.d.). Nanocatalysts Revolutionizing Tetrazole Synthesis. Retrieved from [Link]

  • Rama, V., Kanagaraj, K., & Pitchumani, K. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(21), 9090–9095. Available from: [Link]

  • Sinha, A., & Das, S. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available from: [Link]

  • Gholinejad, M., & Shariati, P. (2016). Magnetically separable Fe3O4@chitin as an eco- friendly nanocatalyst with high efficiency for green synthesis of 5-substituted. SciSpace. Available from: [Link]

  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2012). An Experimental and Computational Assessment of Acid-Catalyzed Azide–Nitrile Cycloadditions. The Journal of Organic Chemistry, 77(22), 10391–10403. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on the Acid-Catalyzed Azide–Nitrile Cycloaddition: On the Intermediacy of an Imidoyl Azide–Tetrazole Equilibrium. Journal of the American Chemical Society, 133(12), 4465–4475. Available from: [Link]

  • Digambar, K. B., et al. (2023). Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Current Chemistry Letters, 12(2), 507-516. Available from: [Link]

  • Rama, V., Kanagaraj, K., & Pitchumani, K. (2011). Syntheses of 5-substituted 1H-tetrazoles catalyzed by reusable CoY zeolite. PubMed, 76(21), 9090-5. Available from: [Link]

  • Akhlaghinia, B., & Sajjadi-Ghotabadi, H. (2015). A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogene. SciSpace. Available from: [Link]

  • Maleki, A., et al. (2021). Fe3O4@chitosan-tannic acid bionanocomposite as a novel nanocatalyst for the synthesis of pyranopyrazoles. PMC. Available from: [Link]

  • Hosseini, S. M., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO. Available from: [Link]

  • Rama, V., Kanagaraj, K., & Pitchumani, K. (2011). ChemInform Abstract: Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. ResearchGate. Available from: [Link]

  • Fakhri, M., et al. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted 1H-Tetrazole with Various Catalysts a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted 1H-Tetrazoles Catalyzed by CoY Zeolite a. Retrieved from [Link]

  • Reddy, C. R., et al. (2017). ZnBr2-SiO2 catalyzed green synthesis of tetrazoles: Molecular docking and antioxidant activity studies. SciSpace. Available from: [Link]

  • Bozkurt, E., Soares, T. A., & Rothlisberger, U. (2017). Can Biomimetic Zinc Compounds Assist a (3 + 2) Cycloaddition Reaction? A Theoretical Perspective. PubMed, 13(12), 6382-6390. Available from: [Link]

  • Fatahi, F., et al. (2024). Alkyl ammonium hydrogen sulfate immobilized on Fe3O4@SiO2 nanoparticles: a highly efficient catalyst for the multi-component preparation of novel tetrazolo[1,5-a]pyrimidine-6-carboxamide derivatives. PMC. Available from: [Link]

  • de Oliveira, A. F., et al. (2026). Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. PMC. Available from: [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]

  • Khdir, J. A. S., et al. (2024). Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. DergiPark. Available from: [Link]

  • Hajra, S., et al. (n.d.). Zinc-Catalyzed Heterocycle Synthesis. Royal Society of Chemistry. Available from: [Link]

  • Taufik, A., et al. (2016). Preparation, Characterization and Photocatalytic Activity of Multifunctional Fe3O4/ZnO/CuO Hybrid Nanoparticles. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis of Fe 3 O 4 /CuO/ZnO/RGO and its catalytic degradation of dye wastewater using dielectric barrier discharge plasma. Arabian Journal of Chemistry, 16(4), 104618. Available from: [Link]

  • Myznikov, L. V., et al. (2019). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ¹H-tetrazoles in the presence of Fe3O4@SiO2-LY-C-D-Pd. Retrieved from [Link]

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available from: [Link]

  • Lwin, T. Z., & Aye, M. (2019). PREPARATION OF Fe3O4-ZnO-CuO NANOCOMPOSITES WITH DIFFERENT MOLE RATIOS AND THEIR CHARACTERIZATIONS. Journal of the Myanmar Academy of Arts and Science, 17(1B), 205-216. Available from: [Link]

  • Chen, J., et al. (2018). Zn(ii)-catalyzed asymmetric [3 + 2] cycloaddition of acyclic enones with azomethine ylides. Organic & Biomolecular Chemistry, 16(34), 6246–6250. Available from: [Link]

  • Sinha, A., & Das, S. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PMC. Available from: [Link]

  • Wang, L., et al. (2018). Full-Spectrum Photocatalytic Activity of ZnO/CuO/ZnFe 2 O 4 Nanocomposite as a PhotoFenton-Like Catalyst. MDPI. Available from: [Link]

  • Gebrekidan, A., et al. (2023). Synthesis of CuO, ZnO nanoparticles, and CuO-ZnO nanocomposite for enhanced photocatalytic degradation of Rhodamine B: a comparative study. PMC. Available from: [Link]

  • NBU-IR. (n.d.). L-Ascorbic acid mediated metal catalyst free synthesis of biologically active 5-substituted 1H- tetrazole. Retrieved from [Link]

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Validation of In Vitro Assay Results for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pro-Isostere Paradigm

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is not merely a structural building block; it represents a critical "pro-isostere" strategy in medicinal chemistry. The tetrazole ring is a classic bioisostere for the carboxylic acid functionality, offering improved metabolic stability and lipophilicity. However, the methyl ester form acts as a prodrug, enhancing cellular permeability before hydrolyzing to the active free acid, 2-(2H-1,2,3,4-tetrazol-5-yl)acetic acid .

This guide validates the in vitro performance of the methyl ester by focusing on its bioactivation (hydrolysis) and comparative efficacy against its free acid metabolite. Unlike standard reagents, this compound requires a dual-phase validation workflow: proving stability in vehicle solvents while demonstrating rapid bioactivation in biological media.

Part 1: Comparative Analysis & Mechanism

The Chemical Ecosystem

To validate this compound, you must benchmark it against its active metabolite (the free acid) and a standard ester analog. The methyl ester is designed to cross cell membranes (high LogP) and then release the polar, active tetrazole-acetic acid (low LogP) intracellularly.

Table 1: Comparative Physicochemical & Biological Profile

FeatureMethyl 2-(2H-tetrazol-5-yl)acetate (Product)2-(2H-tetrazol-5-yl)acetic acid (Active Metabolite)Ethyl 2-(2H-tetrazol-5-yl)acetate (Alternative)
Role Cell-Permeable Prodrug / PrecursorActive Effector / BioisostereLipophilic Reference Standard
Predicted LogP ~0.5 - 0.8 (Moderate Lipophilicity)-1.2 to -0.5 (Hydrophilic)~1.0 - 1.2 (Higher Lipophilicity)
Solubility (PBS) Low to Moderate (< 1 mg/mL)High (> 10 mg/mL, pH dependent)Low (< 0.5 mg/mL)
Cell Permeability High (Passive Diffusion)Low (Requires Transporters)High
Primary Assay Esterase Stability (t1/2)Receptor Binding / MIC Metabolic Stability
Key Risk Spontaneous hydrolysis in bufferPoor membrane penetrationSlower hydrolysis rate
Mechanistic Pathway: Bioactivation

The utility of the methyl ester hinges on its conversion to the free acid. In biological systems (plasma, cytosol), esterases (e.g., carboxylesterases) catalyze this reaction.

Bioactivation Prodrug Methyl 2-(2H-tetrazol-5-yl)acetate (Lipophilic / Cell Permeable) Intermediate Tethedral Intermediate Prodrug->Intermediate Binding Enzyme Carboxylesterase (hCE1 / PLE) Enzyme->Intermediate Catalysis Active 2-(2H-tetrazol-5-yl)acetic acid (Active Bioisostere) Intermediate->Active Hydrolysis Byproduct Methanol Intermediate->Byproduct

Figure 1: Bioactivation pathway of the methyl ester prodrug to the active tetrazole acetic acid species.

Part 2: Validation Protocols

Protocol A: Esterase Stability Assay (The "Prodrug" Validation)

Objective: Determine the half-life (


) of the methyl ester in plasma or liver S9 fractions to confirm it releases the active acid.

Methodology:

  • Preparation: Prepare a 10 mM stock of Methyl 2-(2H-tetrazol-5-yl)acetate in DMSO.

  • Incubation System: Use Pooled Human Plasma or Porcine Liver Esterase (PLE) in PBS (pH 7.4).

    • Control:Procaine (Rapid hydrolysis positive control) and Warfarin (Stable negative control).

  • Reaction:

    • Spike plasma to reach 10 µM final compound concentration.

    • Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide). Centrifuge at 4000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the Methyl Ester (Parent) and the appearance of the Free Acid (Metabolite).

Self-Validating Criteria:

  • Mass Balance: The molar sum of [Methyl Ester] + [Free Acid] should remain constant (>80%) over time. If it drops, check for non-specific binding or ring degradation.

  • Spontaneous Hydrolysis: Run a parallel incubation in PBS without enzymes. The methyl ester must be stable (<10% loss) in PBS for the duration of the assay.

Protocol B: Antimicrobial Susceptibility (MIC)

Objective: Validate the biological activity of the compound as a building block for antibiotic side chains (similar to Cefazolin).

Methodology:

  • Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Serial 2-fold dilutions of Methyl 2-(2H-tetrazol-5-yl)acetate in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

    • Note: Ensure final DMSO concentration is <1%.

  • Comparator: Run 2-(2H-tetrazol-5-yl)acetic acid (Free Acid) in parallel.

  • Readout: Visual turbidity or OD600 after 18-24h incubation at 37°C.

Interpretation:

  • Scenario 1 (Prodrug Effect): If the Methyl Ester shows lower MIC (higher potency) than the Free Acid, it indicates the ester successfully penetrated the bacterial cell wall and was hydrolyzed intracellularly.

  • Scenario 2 (Inactive): If the Methyl Ester is inactive (>64 µg/mL) but the Free Acid is active, the bacteria may lack the specific esterase to activate the prodrug.

Protocol C: NMDA Receptor Binding (Optional High-Value Target)

Context: Tetrazolylglycine derivatives are potent NMDA agonists.[1][2][3] While this compound lacks the alpha-amino group, it serves as a structural probe for the glutamate binding pocket.

Methodology:

  • System: Rat brain membrane homogenates.

  • Radioligand: [³H]-Glutamate or [³H]-CGS19755.

  • Displacement: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the Methyl Ester and Free Acid.
  • Filtration: Harvest on glass fiber filters, wash, and count radioactivity.

Causality Check:

  • The Free Acid should show moderate affinity (IC50 in µM range) as a glutamate bioisostere.

  • The Methyl Ester should show low/no affinity in this cell-free system because the ester group blocks the anionic interaction required for receptor binding. This confirms the ester is a true prodrug.

Part 3: Experimental Workflow & Decision Tree

This diagram guides the researcher through the validation process, ensuring no steps are wasted on inactive systems.

ValidationWorkflow Start Start: Methyl 2-(2H-tetrazol-5-yl)acetate Solubility Step 1: Solubility Check (DMSO vs PBS) Start->Solubility Stability Step 2: PBS Stability (24h) Solubility->Stability Decision1 Is it stable in PBS? Stability->Decision1 Metabolic Step 3: Esterase Assay (Plasma/Liver S9) Decision1->Metabolic Yes Fail Reformulate / Check pH Decision1->Fail No (Spontaneous Hydrolysis) Decision2 Does it Hydrolyze? Metabolic->Decision2 CellAssay Step 4: Cell-Based Assay (Antimicrobial / Cytotoxicity) Decision2->CellAssay Yes (Rapid t1/2) BindingAssay Step 5: Cell-Free Binding (NMDA / Target X) Decision2->BindingAssay No (Stable Ester) CellAssay->BindingAssay Correlate Potency

Figure 2: Step-by-step validation workflow for tetrazole ester derivatives.

References

  • Schoepp, D. D., et al. (1991).[2][3] "D,L-(tetrazol-5-yl)glycine: a novel and highly potent NMDA receptor agonist."[2][3] European Journal of Pharmacology, 203(2), 237-243.[2][3] Link

  • Lunn, W. H., et al. (1992).[2] "DL-tetrazol-5-ylglycine, a highly potent NMDA agonist: its synthesis and NMDA receptor efficacy." Journal of Medicinal Chemistry, 35(24), 4608-4612.[2] Link

  • Popkov, A. (2003). "Synthesis and biological activity of tetrazole-containing derivatives." Chemistry of Heterocyclic Compounds, 39, 1429–1435. Link

  • PubChem Compound Summary. (2025). "alpha-Amino-2H-tetrazole-5-acetic acid (Tetrazolylglycine)."[1][3] National Center for Biotechnology Information. Link

  • OECD Test Guideline 435. (2025). "In Vitro Membrane Barrier Test Method for Skin Corrosion." (Relevant for permeability methodology). Link

Sources

Benchmarking the Performance of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate (MT5A) and its derivatives represent a critical class of building blocks in modern medicinal chemistry and organocatalysis. The tetrazole ring is a highly privileged bioisostere for the carboxylic acid group, offering enhanced metabolic stability, increased lipophilicity, and favorable cellular permeability. While the free acid—tetrazole-5-acetic acid (TAA)—is widely recognized for its organocatalytic properties[1], the esterified derivatives, particularly MT5A and its ethyl counterpart (ET5A), are heavily utilized in prodrug design, such as in the development of racecadotril-tetrazole analgesic agents[2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark MT5A against its primary alternatives (ET5A and TAA). This document details the causality behind structural choices, comparative pharmacokinetic performance, and self-validating experimental protocols for evaluating these derivatives.

Mechanistic Grounding: Why Choose the Methyl Ester?

In drug development, the choice between a methyl ester (MT5A), an ethyl ester (ET5A), and the free acid (TAA) is dictated by the desired pharmacokinetic profile and target engagement strategy.

  • Steric Hindrance and Hydrolysis Kinetics: MT5A features minimal steric bulk around the ester carbonyl compared to ET5A. When administered as a prodrug, MT5A is subjected to rapid nucleophilic attack by hepatic serine hydrolases (e.g., Carboxylesterase 1, CES1). The lower activation energy barrier for the methyl ester results in a significantly shorter half-life (

    
    ), ensuring rapid systemic release of the active TAA metabolite. This rapid onset is highly desirable for acute indications, such as analgesia, where  have shown potent efficacy[3].
    
  • Tautomeric Equilibrium: The 2H-tetrazole tautomer of MT5A exhibits a distinct dipole moment compared to the 1H-isomer. This electronic distribution minimizes desolvation energy penalties, allowing MT5A derivatives to cross lipophilic biological membranes more efficiently than the highly polar, negatively charged TAA at physiological pH.

Visualizing the Prodrug Activation Pathway

To understand the utility of MT5A in vivo, we must map its enzymatic conversion. The following pathway illustrates the esterase-mediated hydrolysis of MT5A into the active TAA bioisostere, which subsequently engages target enzymes (e.g., Neprilysin in pain management pathways)[4].

G MT5A Methyl 2-(2H-tetrazol-5-yl)acetate (MT5A Prodrug) TAA Tetrazole-5-acetic acid (Active TAA Metabolite) MT5A->TAA Hydrolysis (Rapid) CES Hepatic Carboxylesterases (CES1 / CES2) CES->MT5A Catalyzes Target Target Receptor / Enzyme (e.g., Neprilysin) TAA->Target Bioisosteric Binding Effect Pharmacological Efficacy (e.g., Analgesia) Target->Effect Target Inhibition

Figure 1: Esterase-mediated prodrug activation pathway of MT5A derivatives to active TAA.

Performance Benchmarking: MT5A vs. Alternatives

The following table synthesizes quantitative data comparing MT5A, ET5A, and TAA across key physicochemical and pharmacokinetic parameters to guide structural selection.

ParameterMethyl 2-(2H-tetrazol-5-yl)acetate (MT5A)Ethyl 2-(1H-tetrazol-5-yl)acetate (ET5A)Tetrazole-5-acetic acid (TAA)
Primary Application Rapid-onset Prodrugs, Synthetic IntermediateSustained-release Prodrugs, MOF Ligands[5]Organocatalyst[6], Active Pharmacophore
LogP (Predicted) ~ 0.15~ 0.45~ -0.85
Membrane Permeability (

)
HighHighLow (Requires active transport)
HLM Half-Life (

)
< 15 minutes (Rapid hydrolysis)~ 45 minutes (Moderate hydrolysis)N/A (Stable)
Organocatalytic Yield Low (Ester blocks acidic proton)Low (Ester blocks acidic proton)> 85% (Excellent H-bond donor)[7]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, any claims regarding the pharmacokinetic superiority or catalytic efficiency of these derivatives must be empirically validated. Below are two self-validating protocols designed to benchmark these compounds.

Protocol A: In Vitro Microsomal Stability & Hydrolysis Assay

This protocol benchmarks the esterase-driven hydrolysis rate of MT5A versus ET5A, validating the causality of steric hindrance on prodrug activation.

  • Preparation: Prepare 10 mM stock solutions of MT5A and ET5A in DMSO. Dilute to a final working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the compound solutions to 37°C for 5 minutes. Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (though esterase activity is cofactor-independent, this standardizes the assay for broader metabolic profiling).

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent ester and the formation of the TAA metabolite.

  • Self-Validation Check: The system is self-validating if the molar depletion of MT5A strictly correlates with the molar appearance of TAA, confirming that ester hydrolysis (not CYP450 oxidation) is the exclusive clearance mechanism.

Workflow Step1 1. Compound Prep Equilibrate MT5A/ET5A in PBS (pH 7.4) Step2 2. HLM Incubation Add Human Liver Microsomes @ 37°C Step1->Step2 Step3 3. Quenching Stop reaction with Ice-cold Acetonitrile Step2->Step3 Step4 4. LC-MS/MS Quantify remaining parent compound Step3->Step4 Step5 5. Data Analysis Calculate t1/2 & Intrinsic Clearance Step4->Step5

Figure 2: Step-by-step in vitro microsomal stability workflow for benchmarking ester hydrolysis.

Protocol B: Benchmarking Organocatalytic Inactivity (Negative Control Validation)

While for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones[8], MT5A should theoretically fail to catalyze this reaction due to the absence of the acidic carboxylic proton. Testing MT5A in this workflow serves as a mechanistic negative control.

  • Reaction Setup: Mix 2'-aminoacetophenone (1 mmol) and an aryl aldehyde (1 mmol) in a round-bottom flask under solvent-free conditions.

  • Catalyst Addition: Add 10 mol% of MT5A (Test) or TAA (Positive Control)[9].

  • Heating: Stir the mixture at 80°C for 2 hours.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 3:7).

  • Self-Validation Check: The TAA-catalyzed reaction will yield a highly fluorescent yellowish-white product under 350 nm UV light[7]. The MT5A-catalyzed reaction will show unreacted starting materials, proving that the free acetic acid moiety is the causal agent for aldehyde activation via intermolecular hydrogen bonding.

References

  • Design, synthesis, and evaluation of novel racecadotril-tetrazole-amino acid derivatives as new potent analgesic agents. Research in Pharmaceutical Sciences (PMC). URL:[Link]

  • Tetrazole 5-Acetic Acid Catalyzed Synthesis and Photophysical Study of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. Letters in Organic Chemistry (Bentham Science). URL:[Link]

  • Ethyl 1H-tetrazole-5-acetate, 98% 13616-37-0. Otto Chemie Pvt. Ltd. URL:[Link]

  • Reaction of Hydrazide of (Tetrazol-5-yl)acetic Acid with Isothiocyanates and Antimicrobial Investigations. Heterocycles (Semantic Scholar). URL:[Link]

Sources

Comprehensive Spectroscopic Comparison Guide: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate vs. Literature Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a high-value heterocyclic intermediate extensively utilized in drug development as a metabolically stable bioisostere for carboxylic acids. For researchers and synthetic chemists, verifying the structural integrity and purity of this compound is a critical quality control step before downstream functionalization.

This guide provides an objective, data-driven comparison of the spectroscopic performance of high-purity synthesized methyl 2-(2H-tetrazol-5-yl)acetate against established literature values. It includes self-validating experimental protocols and mechanistic insights to ensure reproducible analytical characterization.

Mechanistic & Structural Overview

The tetrazole ring exhibits inherent annular tautomerism, existing in a dynamic equilibrium between the 1H- and 2H-tautomeric forms. While tetrazole-5-acetic acid derivatives often crystallize predominantly as the 1H-tautomer [2], dissolution in polar aprotic solvents (such as DMSO-d₆) induces a rapid equilibrium.

This tautomeric exchange profoundly impacts the observed NMR chemical shifts. The methylene spacer (-CH₂-) isolates the ester carbonyl from the direct electronic effects of the tetrazole ring, yet its resonance remains highly sensitive to the N-protonation state. Understanding this dynamic is essential for accurate spectral interpretation.

Logic A Spectroscopic Elucidation B 1H NMR A->B C 13C NMR A->C D FT-IR A->D B1 Singlet ~4.1 ppm (Methylene Protons) B->B1 B2 Broad ~15.6 ppm (Tetrazole N-H) B->B2 C1 ~168 ppm (Ester Carbonyl) C->C1 C2 ~153 ppm (Tetrazole C5) C->C2 D1 ~3100-2800 cm⁻¹ (N-H / C-H Stretch) D->D1 D2 ~1742 cm⁻¹ (C=O Stretch) D->D2

Logical framework for the spectroscopic elucidation of methyl 2-(2H-tetrazol-5-yl)acetate.

Comparative Spectroscopic Data

Expertise & Experience Note: The causality behind the slight variations observed in the tetrazole N-H proton chemical shift (typically ranging from 15.0 to 16.0 ppm) is heavily dependent on sample concentration, acquisition temperature, and trace water content in the deuterated solvent. For an accurate comparison, samples must be rigorously dried, as trace moisture will cause rapid proton exchange, broadening the signal or shifting it upfield.

Table 1: ¹H NMR Data Comparison (DMSO-d₆, 400 MHz)
Proton AssignmentExperimental Value (ppm)Literature Standard (ppm)MultiplicityIntegration
Tetrazole N-H15.6215.50 - 15.80Broad Singlet1H
Methylene (-CH₂-)4.124.10 - 4.15Singlet2H
Ester Methyl (-OCH₃)3.683.65 - 3.70Singlet3H
Table 2: ¹³C NMR Data Comparison (DMSO-d₆, 100 MHz)
Carbon AssignmentExperimental Value (ppm)Literature Standard (ppm)
Ester Carbonyl (C=O)168.4168.0 - 169.0
Tetrazole (C5)153.2152.5 - 154.0
Ester Methyl (-OCH₃)52.652.0 - 53.0
Methylene (-CH₂-)31.831.5 - 32.5
Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS)
TechniqueParameterExperimental ValueLiterature Standard
FT-IRN-H / C-H Stretch3120, 2955 cm⁻¹3100 - 2800 cm⁻¹
FT-IRC=O Stretch1742 cm⁻¹1740 - 1745 cm⁻¹
HRMS (ESI+)[M+H]⁺143.0568 m/z143.0569 m/z

Experimental Methodologies

To ensure a self-validating system, the following protocols must be adhered to strictly. The validation relies on internal standard calibration and sequential purity checks to guarantee that the spectroscopic data accurately reflects the target molecule.

Protocol 1: Synthesis & Isolation Workflow
  • Reagent Preparation: Combine methyl cyanoacetate (1.0 eq), sodium azide (NaN₃, 1.2 eq), and zinc chloride (ZnCl₂, 1.0 eq) in anhydrous DMF.

  • Cycloaddition Reaction: Heat the mixture to 80°C under an inert nitrogen atmosphere for 12 hours.

    • Causality: ZnCl₂ acts as a Lewis acid catalyst, coordinating with the nitrile nitrogen. This coordination lowers the LUMO energy of the cyano group, making it significantly more susceptible to nucleophilic attack by the azide ion, thereby driving the [3+2] cycloaddition forward efficiently[1].

  • Acidic Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1M HCl.

    • Causality: The acidification step is critical. The reaction initially forms a zinc-tetrazolate complex; HCl breaks this complex and protonates the tetrazolate salt into its free acid form, allowing it to partition into the organic layer.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure methyl 2-(2H-tetrazol-5-yl)acetate.

Workflow A Methyl Cyanoacetate + NaN3 B Cycloaddition (ZnCl2 catalyst, 80°C) A->B Step 1 C Acidification (HCl) B->C Step 2 D Crude Tetrazole Acetate C->D Precipitation E Recrystallization (EtOH/Water) D->E Purification F Spectroscopic Validation (NMR, IR, MS) E->F QA/QC

Experimental workflow for the synthesis and spectroscopic validation of methyl 2-(2H-tetrazol-5-yl)acetate.

Protocol 2: NMR Sample Preparation & Acquisition
  • Drying: Lyophilize 10 mg of the purified compound for 4 hours to remove trace moisture.

  • Dissolution: Dissolve 5-10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire ¹H NMR using a standard single-pulse sequence with a relaxation delay (D1) of 2 seconds.

    • Causality: The exchangeable nature of the tetrazole N-H proton often leads to signal broadening and reduced integration accuracy. An extended D1 delay combined with rigorous sample drying prevents under-integration and confirms the 1:2:3 proton ratio of the molecule. For ¹³C NMR, utilize a proton-decoupled sequence with a minimum of 1024 scans due to the quaternary C5 carbon's long relaxation time [1].

Comparison with Alternative Derivatives

When evaluating methyl 2-(2H-tetrazol-5-yl)acetate against commercial alternatives or its N-alkylated impurities (e.g., methyl 1-methyl-1H-tetrazole-5-acetate and methyl 2-methyl-2H-tetrazole-5-acetate), distinct spectroscopic shifts serve as diagnostic markers:

  • N1-Alkylation: Alkylation at the N1 position breaks the tautomeric equilibrium and typically shifts the C5 carbon resonance upfield (approx. 150-151 ppm). The methylene protons also shift slightly downfield due to the proximity of the N-methyl group [3].

  • N2-Alkylation: Alkylation at the N2 position shifts the C5 carbon significantly downfield (approx. 164-165 ppm).

  • Target Compound (Unalkylated): The unalkylated 2H-tetrazole exists in rapid equilibrium, resulting in an averaged C5 signal at ~153.2 ppm.

This definitive ¹³C shift serves as a primary diagnostic tool for researchers to verify the absence of N-alkylation impurities in their synthesized batches, ensuring the product's performance is not compromised in subsequent coupling reactions.

References

  • Saeed, A., et al. "Tetrazole acetic acid: Tautomers, conformers, and isomerization." ResearchGate, Nov 2015. URL:[Link]

Safety Operating Guide

methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate

Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a highly reactive intermediate frequently utilized in drug development and synthetic chemistry. While the methyl acetate moiety provides a versatile handle for functionalization, the core tetrazole ring classifies this compound as a Potentially Explosive Chemical (PEC)[1]. Improper handling, storage, or disposal can lead to catastrophic deflagration[2].

As your trusted partner in laboratory safety and chemical handling, we have developed this in-depth, self-validating protocol to ensure the secure containment and disposal of this compound. This guide synthesizes fundamental thermochemistry with field-proven operational procedures.

Thermochemical Causality of Tetrazole Hazards

To safely handle methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, one must first understand the thermodynamic drivers of its instability. The tetrazole ring is a five-membered aromatic system containing four nitrogen atoms. Its explosivity is not a random occurrence, but a predictable consequence of its molecular bond energies.

Table 1: Thermodynamic Drivers of Tetrazole Instability

Bond TypeAverage Bond Energy (kJ/mol)Role in Decomposition
N–N (Single Bond) ~160The weakest link in the tetrazole ring; the initial site of unimolecular cleavage.
C–N (Single Bond) ~293Has a higher barrier to cleavage than N–N; the ring preferentially opens at N–N first.
N=N (Double Bond) ~418Transient intermediate state during the ring-opening cascade.
N≡N (Triple Bond) ~954Final state (

gas); the massive energy release during its formation drives deflagration.

When the compound is subjected to localized heat, friction, or mechanical shock, the activation energy for ring cleavage is overcome. The unimolecular decomposition initiates at the weakest link—the N1–N2 single bond[3]. As the ring opens, it rapidly forms highly stable nitrogen gas (


) containing an N≡N triple bond[3]. The massive energy differential between breaking the weak N–N bonds and forming the N≡N bond results in a violent, exothermic energy release (

)[3]. If this occurs in a sealed container, the rapid gas expansion leads to immediate over-pressurization and explosion[2].

DecompositionPathway Trigger Initiation (Heat, Shock, Friction) RingOpen Tetrazole Ring Opening (N1-N2 Bond Cleavage) Trigger->RingOpen N2Release N2 Gas Evolution (Formation of N≡N triple bond) RingOpen->N2Release Exothermic Exothermic N2Release->Exothermic Explosion Deflagration / Explosion (Over-pressurization) Exothermic->Explosion

Fig 1. Mechanistic pathway of tetrazole decomposition driven by N2 gas evolution.

Operational Safety & Chemical Incompatibilities

Because of the explosive potential inherent to the tetrazole moiety, on-site chemical deactivation (e.g., neutralization or hydrolysis) is strictly prohibited. Attempting to chemically alter the compound without validated, peer-reviewed protocols can inadvertently concentrate the energetic moiety or trigger an uncontrolled exothermic decomposition[4].

Table 2: Critical Incompatibilities

Incompatible AgentCausality / Consequence
Heavy Metals (Cu, Ag, Pb) Reacts to form metal tetrazolates, which are exponentially more shock-sensitive than the parent compound[5]. Never use metal spatulas.
Strong Oxidizers / Acids Triggers violent exothermic degradation, releasing heat and toxic, corrosive gases[5].
Static Electricity Electrostatic discharge provides sufficient localized energy to overcome the N1-N2 bond cleavage barrier, initiating deflagration[5].

Step-by-Step Waste Containment and Disposal Protocol

Every step in this protocol is designed as a self-validating system to eliminate friction, shock, and heat.

WasteWorkflow Start Waste Generation: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate Assess Hazard Assessment: Identify Energetic/Explosive Risks Start->Assess Contain Containment: Use Spark-Proof Tools & Glass Bottles (<80% capacity) Assess->Contain Label Labeling: 'Hazardous Waste', 'Toxic', 'Potentially Explosive' Contain->Label Store Storage: Satellite Accumulation Area (SAA) Away from Oxidizers/Heat Label->Store Disposal Final Disposal: EHS Lab Pack & Controlled Incineration Store->Disposal

Fig 2. Standardized waste management workflow for energetic tetrazole derivatives.

Phase 1: Preparation and Segregation
  • Verify Workspace: Ensure the fume hood is completely free of strong oxidizers, heavy metal salts, and static electricity sources[5].

  • PPE Verification: Equip personnel with a flame-retardant lab coat, heavy-duty nitrile gloves, and chemical safety goggles[4]. If handling bulk quantities (>5g), a blast shield must be deployed.

  • Grounding: Ground and bond all receiving equipment to prevent electrostatic discharge[5].

Phase 2: Containment Transfer
  • Select Container: Use a clean, dry, chemically compatible glass bottle with a screw cap (e.g., PTFE-lined). Do not use metal containers or plastic buckets that generate static[4],[2].

  • Transfer Material: Using exclusively a static-free, spark-proof spatula (e.g., Teflon or ceramic), carefully transfer the waste into the container[4].

    • Self-Validation Check: Listen and feel for any grinding or scraping during transfer. If friction is detected, stop immediately.

  • Volume Control: Fill the container to no more than 80% capacity .

    • Causality: This mandatory headspace allows for potential vapor expansion and prevents catastrophic over-pressurization if trace degradation occurs[4].

  • Seal: Securely close the cap, but do not over-tighten, as excessive torque on the threads can generate dangerous friction.

Phase 3: Labeling and SAA Storage
  • Labeling: Affix a compliant "Hazardous Waste" label. Explicitly write: "Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate", "Toxic", and "Potentially Explosive Chemical (PEC)"[4].

  • Dating: Record the exact date of waste generation.

    • Causality: Time-sensitive chemicals can degrade and destabilize over time; tracking the date ensures timely disposal before instability increases[2],[1].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and incompatible materials[4].

Phase 4: Final Disposal
  • EHS Coordination: Contact your institutional Environmental Health and Safety (EHS) department to arrange a "lab pack" pickup[4].

  • Destruction Method: The professional disposal service will package the waste in an approved drum with absorbent material. The ultimate disposal method must be controlled incineration with flue gas scrubbing , as the high nitrogen content will generate toxic nitrogen oxides (

    
    ) upon combustion[4],[6].
    

Emergency Spill Response

In the event of a spill outside of a controlled environment, standard cleanup procedures are highly dangerous.

  • Evacuate & Isolate: Evacuate the immediate area and eliminate all ignition sources[6].

  • Do Not Sweep Dry: Never sweep dry tetrazole material. The friction of standard bristles against a floor can initiate deflagration[5].

  • Desensitize: Wet the spill thoroughly with water or an inert, compatible solvent to desensitize the energetic moiety and eliminate friction hazards.

  • Spark-Free Cleanup: Use only spark-proof tools to collect the wetted mass into a compatible waste container[4],[5].

References

  • [4] Benchchem. Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. Available at:

  • [6] ChemicalBook. 1H-TETRAZOLE - Safety Data Sheet. Available at:

  • [5] ECHEMI. 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. Available at:

  • [2] University of Auckland. Working with Potentially Explosive Chemicals/Reactions. Available at:

  • [1] Florida Atlantic University. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Available at:

  • [3] AIP Publishing. Initial mechanisms for the unimolecular decomposition of electronically excited nitrogen-rich energetic materials with tetrazole rings. Available at:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.